molecular formula C11H16ClO3PS3 B143191 Carbophenothion Sulfoxide CAS No. 17297-40-4

Carbophenothion Sulfoxide

Cat. No.: B143191
CAS No.: 17297-40-4
M. Wt: 358.9 g/mol
InChI Key: LAHNDTNSNGVHPJ-UHFFFAOYSA-N
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Description

Carbophenothion Sulfoxide is a significant oxidative metabolite in the study of the organophosphate insecticide carbophenothion. Research into this compound is crucial for understanding the environmental fate and metabolic detoxification pathways of its parent compound. Studies indicate that the formation of this compound in mammals, including humans, is primarily mediated by enzymatic systems such as the flavin-containing monooxygenase (FMO) and cytochrome P450 families . This sulfoxidation is a major metabolic route, and the resulting sulfoxide metabolites are considered to be considerably less toxic than the parent carbophenothion, representing a critical detoxification step . Consequently, this compound serves as an important reference standard and tool for researchers investigating the biodegradation, bioactivation, and overall toxicological profile of organophosphate pesticides in biological and environmental systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)sulfinylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClO3PS3/c1-3-14-16(17,15-4-2)18-9-19(13)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHNDTNSNGVHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCS(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClO3PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864763
Record name S-[(4-Chlorobenzene-1-sulfinyl)methyl] O,O-diethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17297-40-4
Record name Carbophenothion sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017297404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

synthesis pathway for carbophenothion sulfoxide reference standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of Carbophenothion Sulfoxide Reference Standard

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis of this compound, a critical reference standard for the analysis of its parent organophosphate pesticide, carbophenothion. Carbophenothion is a potent cholinesterase inhibitor, and its metabolites, including the sulfoxide and sulfone, are of significant toxicological interest. The accurate detection and quantification of these metabolites in environmental and biological samples are paramount for regulatory monitoring and risk assessment. This document outlines a robust and reproducible synthesis pathway, moving from the commercially available carbophenothion to the desired sulfoxide metabolite. The protocol emphasizes safety, purity, and analytical validation, reflecting the stringent requirements for reference standard production.

Introduction: The Toxicological Significance of Carbophenothion and its Metabolites

Carbophenothion, an organothiophosphate insecticide, has been utilized in agriculture to control a range of pests on crops such as fruits and vegetables. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. The metabolic fate of carbophenothion in biological systems and the environment often involves the oxidation of the thioether group to form this compound and, subsequently, carbophenothion sulfone. These oxidized metabolites are often more potent AChE inhibitors than the parent compound, making their synthesis as analytical standards essential for comprehensive toxicological evaluation.

The synthesis of high-purity this compound is a non-trivial task. The primary challenge lies in the selective oxidation of the thioether sulfur without affecting the thiophosphate group. This guide presents a well-established method for this selective oxidation, followed by a rigorous purification and characterization protocol to ensure the final product meets the stringent criteria for a reference standard.

Proposed Synthesis Pathway: Selective Oxidation of Carbophenothion

The most direct and efficient route to this compound is the controlled oxidation of carbophenothion. This pathway is favored due to the ready availability of the starting material and the well-understood chemistry of sulfide to sulfoxide conversions.

Synthesis_Pathway Carbophenothion Carbophenothion (Starting Material) Oxidation Selective Oxidation (m-CPBA, DCM) Carbophenothion->Oxidation Crude_Product Crude Carbophenothion Sulfoxide Oxidation->Crude_Product Purification Chromatographic Purification Crude_Product->Purification Final_Product This compound (Reference Standard) Purification->Final_Product Characterization Analytical Characterization (NMR, MS, HPLC) Final_Product->Characterization

Figure 1: Proposed synthesis and purification workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Carbophenothion≥98%Major Chemical SupplierStarting material
meta-Chloroperoxybenzoic acid (m-CPBA)70-75%Major Chemical SupplierOxidizing agent
Dichloromethane (DCM)Anhydrous, ≥99.8%Major Chemical SupplierReaction solvent
Sodium bicarbonate (NaHCO₃)Saturated solutionIn-house preparationFor quenching
Sodium sulfite (Na₂SO₃)10% solutionIn-house preparationFor unreacted peroxide
Magnesium sulfate (MgSO₄)AnhydrousMajor Chemical SupplierDrying agent
Silica gel60 Å, 230-400 meshMajor Chemical SupplierFor chromatography
HexaneHPLC gradeMajor Chemical SupplierMobile phase component
Ethyl acetateHPLC gradeMajor Chemical SupplierMobile phase component

3.2. Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of carbophenothion in 100 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Oxidation: Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the stirred carbophenothion solution over 30 minutes. The slow addition is crucial to control the exothermicity of the reaction and prevent over-oxidation to the sulfone.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding 50 mL of a saturated sodium bicarbonate solution. This will neutralize the m-chlorobenzoic acid byproduct.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 10% sodium sulfite solution (to remove any unreacted peroxide), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

3.3. Purification: Flash Column Chromatography

The crude product will likely contain unreacted carbophenothion and the over-oxidized carbophenothion sulfone. Purification is achieved via flash column chromatography on silica gel.

  • Column Packing: Pack a glass column with silica gel in a hexane:ethyl acetate (9:1) slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting from 10% and gradually increasing to 40%. Collect fractions and monitor by TLC.

  • Fraction Pooling: Combine the fractions containing the pure this compound and concentrate under reduced pressure to yield the final product as a viscous oil.

Analytical Characterization and Quality Control

To qualify the synthesized compound as a reference standard, rigorous analytical characterization is mandatory.

Analytical TechniquePurposeExpected Outcome
¹H NMR Structural confirmationPeaks corresponding to the protons of this compound.
³¹P NMR Confirmation of phosphorus environmentA single peak characteristic of the thiophosphate group.
Mass Spectrometry (MS) Molecular weight verificationA molecular ion peak corresponding to the exact mass of this compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak with >98% purity.

Safety Considerations

Carbophenothion and its metabolites are highly toxic organophosphates. All handling and synthesis steps must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. All waste materials should be disposed of in accordance with institutional and national guidelines for hazardous chemical waste.

Conclusion

This guide provides a detailed and reliable pathway for the synthesis of this compound, a crucial reference standard for toxicological and environmental analysis. By following this protocol, researchers can produce a high-purity standard, enabling the accurate and sensitive detection of this important metabolite. The emphasis on controlled oxidation, rigorous purification, and comprehensive analytical characterization ensures the final product meets the stringent requirements for a reference standard.

References

  • U.S. Environmental Protection Agency. (1999). Reregistration Eligibility Decision (RED) for Carbophenothion. EPA738-R-99-014. [Link]

  • Chambers, J. E., & Carr, R. L. (1995). Inhibition of brain acetylcholinesterase by carbaryl and carbofuran in vitro. Toxicology and Applied Pharmacology, 133(1), 57-63. [Link]

An In-depth Technical Guide to the Mechanism of Action of Carbophenothion Sulfoxide as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbophenothion, an organophosphorus insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in synaptic transmission. However, the parent compound is often a pro-inhibitor, requiring metabolic bioactivation to more potent forms. This guide delves into the intricate mechanism of action of carbophenothion sulfoxide, a key oxidative metabolite, as a powerful inhibitor of AChE. We will explore the molecular interactions governing this inhibition, the critical role of the sulfoxide moiety in enhancing potency, and the broader context of organophosphate toxicology. This document provides a comprehensive overview for researchers engaged in neurotoxicology, pesticide development, and the design of novel therapeutic agents targeting cholinergic systems.

Introduction: The Cholinergic Synapse and the Role of Acetylcholinesterase

The cholinergic synapse is a cornerstone of neurotransmission in both the central and peripheral nervous systems. The signaling molecule, acetylcholine (ACh), is released from the presynaptic neuron and binds to receptors on the postsynaptic membrane, propagating the nerve impulse. To ensure the fidelity and temporal precision of this signaling, ACh must be rapidly degraded in the synaptic cleft. This crucial task is performed by acetylcholinesterase (AChE), a serine hydrolase that catalyzes the hydrolysis of ACh into choline and acetic acid with remarkable efficiency.

Inhibition of AChE leads to an accumulation of ACh in the synapse, resulting in hyperstimulation of cholinergic receptors and a state of cholinergic crisis. This is the primary mechanism of toxicity for a wide range of compounds, including organophosphates and carbamates, which are used as pesticides and nerve agents.[1]

The Active Site of Acetylcholinesterase

The catalytic prowess of AChE is attributed to its unique active site, which is located at the bottom of a deep and narrow gorge. This site comprises two main subsites:

  • The Catalytic Anionic Site (CAS): This site contains the catalytic triad of amino acids (Serine-Histidine-Glutamate) responsible for the hydrolysis of ACh. The serine residue's hydroxyl group acts as a nucleophile, attacking the acetyl group of ACh.

  • The Peripheral Anionic Site (PAS): Located at the entrance of the gorge, the PAS is involved in the initial binding and orientation of the substrate before it proceeds to the CAS.

Understanding the architecture and function of these sites is paramount to comprehending the mechanism of AChE inhibitors.

Organophosphate Inhibition of Acetylcholinesterase: A General Mechanism

Organophosphorus compounds (OPs) are potent, irreversible inhibitors of AChE. Their mechanism of action involves the phosphorylation of the active site serine residue.[2] This process can be broken down into two key steps:

  • Formation of the Michaelis Complex: The OP molecule initially binds non-covalently to the active site of AChE, forming a reversible enzyme-inhibitor complex.

  • Phosphorylation: The phosphorus atom of the OP is then attacked by the nucleophilic hydroxyl group of the serine residue in the catalytic triad. This results in the formation of a stable, covalent phosphoryl-serine bond and the release of a leaving group from the OP.

The resulting phosphorylated enzyme is catalytically inactive. The strength of the phosphorus-serine bond renders this inhibition effectively irreversible under physiological conditions.

The "Aging" Phenomenon

Following phosphorylation, the enzyme-inhibitor complex can undergo a process known as "aging." This involves the dealkylation of one of the R-groups attached to the phosphorus atom, further strengthening the bond to the serine residue. An aged enzyme is resistant to reactivation by conventional antidotes like oximes.

Carbophenothion and its Bioactivation to this compound

Carbophenothion, also known by its trade name Trithion, is a thionophosphate insecticide.[3][4] Like many thionophosphates, carbophenothion itself is a relatively weak inhibitor of AChE. Its toxicity is primarily due to its in vivo metabolic conversion to more potent inhibitory forms.[5]

The bioactivation of carbophenothion proceeds through two main oxidative pathways:

  • Desulfuration: The conversion of the thion (P=S) group to an oxon (P=O) group. The resulting carbophenothion-oxon is a significantly more potent AChE inhibitor. The higher electronegativity of the oxygen atom in the P=O bond makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by the active site serine of AChE.

  • Sulfoxidation: The oxidation of the thioether linkage in the side chain to a sulfoxide and subsequently to a sulfone.

This guide focuses on the product of the latter pathway, This compound .

The Ascendancy of Oxidative Metabolites in Toxicity

Contrary to the metabolic fate of some xenobiotics where oxidation leads to detoxification, the oxidative metabolism of carbophenothion results in a substantial increase in its anticholinesterase activity.[5] This bioactivation is a critical factor in its overall toxicity profile. While carbophenothion itself is toxic, its sulfoxide and oxon metabolites are significantly more potent inhibitors of AChE.[6]

The Specific Mechanism of Action of this compound

This compound inhibits acetylcholinesterase through the same fundamental mechanism as other organophosphates: the phosphorylation of the active site serine residue. The presence of the sulfoxide moiety, however, is believed to enhance its inhibitory potency compared to the parent carbophenothion molecule.

The Role of the Sulfoxide Group

The introduction of the oxygen atom to form the sulfoxide group has a profound impact on the electronic properties of the molecule. This increased polarity and potential for hydrogen bonding can influence several aspects of its interaction with AChE:

  • Enhanced Binding Affinity: The sulfoxide group may form additional hydrogen bonds or dipole-dipole interactions with amino acid residues in the active site gorge of AChE, leading to a more stable initial binding (Michaelis complex). This would be reflected in a lower dissociation constant (Kd).

  • Increased Electrophilicity of the Phosphorus Atom: The electron-withdrawing nature of the sulfoxide group can increase the partial positive charge on the phosphorus atom, making it a more potent electrophile. This enhanced electrophilicity facilitates the nucleophilic attack by the serine hydroxyl group, leading to a faster rate of phosphorylation.

Experimental Protocols for Assessing Acetylcholinesterase Inhibition

The in vitro evaluation of AChE inhibitors is a cornerstone of research in this field. The most widely used method is the spectrophotometric assay developed by Ellman.

The Ellman's Assay

Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine. Acetylthiocholine, a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction is reduced.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

    • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.

    • Acetylthiocholine Iodide (ATCI) Solution (75 mM): Dissolve ATCI in deionized water. Prepare this solution fresh daily.

    • AChE Solution: Prepare a stock solution of AChE (from electric eel or human recombinant) in phosphate buffer. The final concentration in the assay will need to be optimized.

    • Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then make serial dilutions in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 200 µL of phosphate buffer (pH 8.0)

      • 10 µL of DTNB solution

      • 10 µL of the inhibitor solution (or buffer for control)

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 5 minutes.

    • Add 10 µL of the AChE solution to each well and mix.

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizing the Mechanism and Workflow

Diagrams

G cluster_0 AChE Active Site AChE Acetylcholinesterase (AChE) with Active Site Serine (Ser-OH) Complex Michaelis Complex (AChE :: this compound) AChE->Complex Inhibited_AChE Phosphorylated AChE (Ser-O-P-R) (Inactive) Complex->Inhibited_AChE Phosphorylation Leaving_Group Leaving Group Complex->Leaving_Group Carbophenothion_Sulfoxide This compound (Inhibitor) Carbophenothion_Sulfoxide->Complex Reversible Binding G cluster_0 In Vivo Metabolism Carbophenothion Carbophenothion (Parent Compound) Sulfoxide This compound (Active Metabolite) Carbophenothion->Sulfoxide Sulfoxidation Oxon Carbophenothion Oxon (Active Metabolite) Carbophenothion->Oxon Desulfuration Inhibition Inhibition Sulfoxide->Inhibition Oxon->Inhibition AChE Acetylcholinesterase (AChE) Inhibition->AChE G Start Start Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitor) Start->Reagents Plate_Setup Add Reagents and Inhibitor to 96-well Plate Reagents->Plate_Setup Pre_incubation Pre-incubate at 25°C Plate_Setup->Pre_incubation Add_AChE Add AChE Solution Pre_incubation->Add_AChE Add_Substrate Initiate Reaction with ATCI Add_AChE->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Data_Analysis Calculate Reaction Rates and % Inhibition Measure_Absorbance->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: Experimental Workflow for the Ellman's Assay.

Conclusion and Future Directions

This compound represents a critical active metabolite in the toxicology of its parent insecticide. Its mechanism of action as an acetylcholinesterase inhibitor follows the classical pathway of organophosphate-mediated phosphorylation of the active site serine. The presence of the sulfoxide moiety is key to its enhanced inhibitory potency, likely through favorable electronic and steric interactions within the AChE active site.

For researchers in drug development, the study of such bioactivated inhibitors provides valuable insights into structure-activity relationships. Understanding how subtle chemical modifications, such as the introduction of a sulfoxide group, can dramatically alter biological activity is crucial for the rational design of novel therapeutics, including potential treatments for neurodegenerative diseases where modulation of cholinergic activity is a therapeutic goal.

Future research should focus on obtaining precise kinetic data (Ki and IC50 values) for this compound and its other metabolites to quantitatively delineate their respective contributions to overall toxicity. Furthermore, computational modeling and structural biology studies, such as co-crystallization of AChE with this compound, would provide invaluable atomic-level details of the binding interactions and further elucidate the role of the sulfoxide in enhancing inhibitory potency.

References

  • World Health Organization. (1973). 1972 Evaluations of some pesticide residues in food. WHO Pesticide Residues Series, No. 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13081, Carbophenothion. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbophenothion. Retrieved from [Link]

  • EXTOXNET. (1996). Cholinesterase Inhibition. Oregon State University. Retrieved from [Link]

  • Grube, A., et al. (2011). Pesticide Use and Toxicology in Relation to Wildlife: Organophosphorus and Carbamate Compounds. DigitalCommons@USU. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. Retrieved from [Link]

  • Casida, J. E. (2009). Anticholinesterase Insecticide Retrospective. PMC - PubMed Central. Retrieved from [Link]

  • Kotti, S., et al. (2007). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central. Retrieved from [Link]

  • Tang, J., et al. (2005). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. PubMed. Retrieved from [Link]

  • Pohanka, M. (2012). Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics. PubMed. Retrieved from [Link]

  • Aldridge, W. N., & Davison, A. N. (1952). The inhibition of erythrocyte cholinesterase by tri-esters of phosphoric acid. 2. Diethyl p-nitrophenyl thionphosphate (E 605) and analogues. PMC - NIH. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Carbofenothion sulfoxide. NIST Chemistry WebBook. Retrieved from [Link]

  • Costa, C., et al. (2022). Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays. MDPI. Retrieved from [Link]

  • Bergonzi, M. C., et al. (2023). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. MDPI. Retrieved from [Link]

  • Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Retrieved from [Link]

  • Glavač, N., et al. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Retrieved from [Link]

  • Randall, J. R., et al. (2003). Relative inhibitory potencies of chlorpyrifos oxon, chlorpyrifos methyl oxon, and mipafox for acetylcholinesterase versus neuropathy target esterase. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Retrieved from [Link]

  • Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Metabolic Bioactivation of Carbophenothion: From Parent Compound to Sulfoxide and Sulfone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carbophenothion, an organophosphate pesticide, undergoes extensive Phase I metabolism, primarily through oxidative pathways that significantly alter its toxicological profile.[1][2] This guide provides a detailed examination of the metabolic conversion of carbophenothion to its primary oxidative metabolites: carbophenothion sulfoxide and carbophenothion sulfone. We will explore the enzymatic systems responsible for this bioactivation, the toxicological implications of these transformations, and provide a comprehensive, field-proven protocol for studying this pathway in vitro. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of xenobiotic metabolism and safety assessment.

Introduction: Carbophenothion and the Imperative of Metabolic Studies

Carbophenothion (S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate) is a high-toxicity organophosphate compound previously used as an insecticide and acaricide.[3][4] Like other organophosphates, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[4][5] However, the toxicity of the parent compound is not the complete story. The metabolic fate of carbophenothion in biological systems is of paramount importance, as its metabolites can exhibit significantly altered potency.

The metabolic conversion of xenobiotics is broadly categorized into Phase I and Phase II reactions.[6][7] Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups, while Phase II reactions conjugate these groups to increase water solubility and facilitate excretion.[6][7] For carbophenothion, the key Phase I pathway is the oxidation of its thioether sulfur atom, a process that leads to bioactivation.[1][2] Understanding this pathway is crucial for accurate risk assessment and for developing a complete toxicological profile of the compound.

The Oxidative Metabolic Pathway of Carbophenothion

The biotransformation of carbophenothion is qualitatively similar across various species, including mammals and insects, with the principal products being oxidative.[1] The primary route of metabolism involves the sequential oxidation of the thioether moiety to form this compound and, subsequently, carbophenothion sulfone.[2]

Key Enzymatic Systems

Two major superfamilies of Phase I enzymes are responsible for this oxidative metabolism:

  • Cytochrome P450 (P450 or CYP) System: This versatile family of heme-containing monooxygenases is a primary driver of xenobiotic metabolism in the liver.[7][8] CYPs catalyze the oxidation of a vast array of substrates, including the sulfoxidation of organophosphates.[9]

  • Flavin-Containing Monooxygenase (FMO) System: FMOs are another major class of Phase I enzymes that specialize in the oxidation of soft nucleophiles, particularly compounds containing nitrogen and sulfur.[8] FMO1, in particular, has been shown to have high catalytic activity for the sulfoxidation of carbophenothion and other thioether-containing pesticides, playing a significant role in extrahepatic metabolism.[8]

The initial oxidation of carbophenothion to its sulfoxide can be catalyzed by both CYP and FMO enzymes.[8] The subsequent oxidation of the sulfoxide to the sulfone is also a key metabolic step.[2] It is noteworthy that an equilibrium can exist in vivo between carbophenothion and its sulfoxide, as the sulfoxide can also be reduced back to the parent compound by certain liver enzyme systems.[2][10]

Metabolic_Pathway Carbophenothion Carbophenothion (Parent Thioether) Sulfoxide This compound Carbophenothion->Sulfoxide Oxidation (CYPs, FMOs) Sulfoxide->Carbophenothion Reduction Sulfone Carbophenothion Sulfone Sulfoxide->Sulfone Further Oxidation (CYPs)

Figure 1: Metabolic oxidation pathway of carbophenothion.
Toxicological Significance of Metabolites

The oxidative metabolism of carbophenothion is a bioactivation pathway, meaning the metabolites are more potent inhibitors of acetylcholinesterase than the parent compound.[1] Studies have identified this compound, carbophenothion sulfone, and their corresponding oxygen analogs (oxons) as significant esterase inhibitors.[10][11] This increase in anticholinesterase activity is a critical factor in the overall toxicity of carbophenothion exposure.[1] Therefore, evaluating the presence and concentration of these oxidative derivatives is essential for a comprehensive toxicological assessment.

In-Vitro Analysis of Carbophenothion Metabolism

To investigate this metabolic pathway in a controlled environment, in vitro assays using liver microsomes are the gold standard. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, including CYPs and FMOs.[8] The following protocol details a robust method for characterizing the formation of sulfoxide and sulfone derivatives from carbophenothion.

Experimental Workflow Overview

The workflow involves incubating the parent compound with liver microsomes and necessary cofactors, followed by quenching the reaction, extracting the analytes, and analyzing the products via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagents Prepare Reagents - Phosphate Buffer - NADPH Solution - Microsomes - Carbophenothion Stock Incubation Incubation Add Buffer, Microsomes, Carbophenothion Pre-incubate at 37°C Initiate with NADPH Incubate at 37°C Reagents->Incubation:f0 Quench Quench Reaction (Ice-cold Acetonitrile) Incubation:f3->Quench Extract Sample Prep - Centrifuge - Collect Supernatant - Evaporate & Reconstitute Quench->Extract LCMS LC-MS/MS Analysis - Separation - Detection (MRM) - Quantification Extract->LCMS

Figure 2: Experimental workflow for in-vitro microsomal metabolism assay.
Detailed Step-by-Step Protocol

Rationale: This protocol is designed to ensure robust and reproducible results. The use of a NADPH regenerating system maintains cofactor availability for sustained enzyme activity. Quenching with ice-cold acetonitrile serves to simultaneously stop the enzymatic reaction and precipitate proteins, facilitating a clean extraction.

Materials:

  • Pooled Human Liver Microsomes (or other species of interest)

  • Carbophenothion (analytical standard)

  • This compound (analytical standard)

  • Carbophenothion Sulfone (analytical standard)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (LC-MS grade, ice-cold)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of carbophenothion (e.g., 10 mM) in a suitable organic solvent like methanol.

    • Prepare working solutions by diluting the stock solution in phosphate buffer.

    • Thaw liver microsomes on ice. Dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer. Keep on ice.

  • Incubation Setup (per reaction):

    • In a microcentrifuge tube, add 178 µL of 0.1 M phosphate buffer (pH 7.4).

    • Add 10 µL of the diluted liver microsomes (final concentration 0.5 mg/mL).

    • Add 2 µL of the carbophenothion working solution to achieve the desired final concentration (e.g., 1 µM).

    • Control Setup: Prepare parallel reactions. For a negative control, use heat-inactivated microsomes or omit the NADPH regenerating system to demonstrate that metabolite formation is enzymatic and cofactor-dependent.

  • Initiation of Reaction:

    • Pre-incubate the plate/tubes at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

    • Initiate the reaction by adding 10 µL of the NADPH regenerating system solution. The final reaction volume is 200 µL.

  • Incubation:

    • Incubate at 37°C with shaking for a defined time course (e.g., 0, 5, 15, 30, and 60 minutes). This allows for the characterization of metabolite formation over time.

  • Reaction Termination and Extraction:

    • At each time point, terminate the reaction by adding 400 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new 96-well plate or vials.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

    • Chromatography: Use a C18 reverse-phase column to separate carbophenothion, its sulfoxide, and its sulfone.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the parent and metabolite compounds using Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity. Develop specific MRM transitions for each analyte.

Data Presentation and Interpretation

The data generated from the LC-MS/MS analysis can be used to quantify the depletion of the parent compound and the formation of its metabolites over time. This information is critical for calculating metabolic rates and understanding the kinetics of the pathway.

Table 1: Physicochemical Properties of Carbophenothion and its Oxidative Metabolites
CompoundChemical FormulaMolar Mass ( g/mol )Common Synonyms
CarbophenothionC₁₁H₁₆ClO₂PS₃342.85Trithion, R-1303[1][3]
This compoundC₁₁H₁₆ClO₃PS₃358.85Trithion sulfoxide[5][12]
Carbophenothion SulfoneC₁₁H₁₆ClO₄PS₃374.85Trithion sulfone

Conclusion

The metabolic pathway of carbophenothion to its sulfoxide and sulfone derivatives is a critical bioactivation process mediated primarily by CYP and FMO enzymes.[2][8] This oxidative transformation significantly increases the anticholinesterase potency of the compound, highlighting the necessity of considering these metabolites in toxicological risk assessments.[1][11] The provided in vitro protocol using liver microsomes and LC-MS/MS analysis offers a robust and reliable framework for researchers to study this pathway, enabling the characterization of metabolic rates and enzymatic contributions. Such studies are fundamental to advancing our understanding of xenobiotic metabolism and ensuring comprehensive chemical safety evaluation.

References

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physical and chemical characteristics of trithion sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

<_ An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Trithion Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithion sulfoxide, a primary metabolite of the organophosphate pesticide trithion (carbophenothion), presents a unique profile of physical and chemical characteristics that are of significant interest to the scientific community. Its formation through oxidative metabolism often results in altered toxicity and environmental persistence compared to the parent compound. This guide provides a comprehensive technical overview of trithion sulfoxide, focusing on its core physicochemical properties, structural attributes, and analytical methodologies. The information herein is intended to serve as a foundational resource for professionals engaged in environmental science, toxicology, and drug development.

Introduction: The Significance of Trithion Sulfoxide in Environmental and Toxicological Studies

The environmental transformation of pesticides is a critical area of study, as metabolites can exhibit different, and sometimes more potent, biological activities than the original compound. Trithion sulfoxide is a case in point. As a metabolite of trithion, an insecticide and acaricide, its presence in the environment and biological systems is a key consideration in risk assessment.[1] Understanding the fundamental is paramount for predicting its environmental fate, bioavailability, and toxicological impact.

Core Physicochemical Properties

The behavior of a chemical in various matrices is governed by its intrinsic physical and chemical properties. A thorough understanding of these parameters is essential for developing analytical methods, predicting environmental transport, and assessing potential for bioaccumulation.

Table 1: Key Physicochemical Properties of Trithion Sulfoxide

PropertyValueSource(s)
Molecular Formula C11H16ClO3PS3[2][3][4]
Molecular Weight 358.87 g/mol [2][3][4][5]
CAS Number 17297-40-4[3][4][6][7][8]
Appearance Colorless to pale yellow liquid (may exist as a solid)[4]
Water Solubility Limited[4]
Solubility in Organic Solvents Soluble[4]
Vapor Pressure Low (inferred from related sulfoxides)[9][10][11]
Log Kow (Octanol-Water Partition Coefficient) High (inferred, indicating lipophilicity)[12][13][14]

Chemical Structure and Reactivity

The chemical structure of trithion sulfoxide dictates its reactivity and interaction with biological targets. The defining feature is the sulfoxide group, which results from the oxidation of one of the sulfur atoms in the parent trithion molecule.

G cluster_0 Trithion Sulfoxide P P S1 S P->S1 O1 O P->O1 O2 O P->O2 Et1 OCH2CH3 P->Et1 Et2 OCH2CH3 P->Et2 C1 CH2 S1->C1 S2 S=O Aryl C6H4Cl S2->Aryl C1->S2 S3 S

Caption: Chemical structure of trithion sulfoxide.

Key Structural Features and Their Implications:

  • Phosphorodithioate Core: The O,O-diethyl phosphorodithioate moiety is a common feature in many organophosphate pesticides and is crucial for their insecticidal activity.

  • Sulfoxide Group: The introduction of the sulfoxide group increases the polarity of the molecule compared to the parent thioether (trithion). This can affect its solubility and binding characteristics. The sulfoxide group also introduces a chiral center at the sulfur atom, which can lead to stereoisomers with potentially different biological activities.

  • Chlorophenyl Group: The p-chlorophenyl group contributes to the lipophilicity of the molecule.

Reactivity:

Trithion sulfoxide, like its parent compound, is an inhibitor of the enzyme acetylcholinesterase, which is vital for nerve function.[4][6] The sulfoxide metabolite can sometimes be a more potent inhibitor than the parent compound. The molecule's reactivity is centered on the electrophilic phosphorus atom, which can be attacked by nucleophiles, leading to phosphorylation of the acetylcholinesterase enzyme.

Experimental Protocols and Analytical Methodologies

The accurate detection and quantification of trithion sulfoxide are essential for environmental monitoring and toxicological research.

4.1. Synthesis of Trithion Sulfoxide Standard

For analytical purposes, a pure standard of trithion sulfoxide is often required. This is typically synthesized by the controlled oxidation of trithion.

Workflow for Synthesis and Purification:

G A Dissolve Trithion in a suitable organic solvent (e.g., dichloromethane) B Add a controlled amount of an oxidizing agent (e.g., m-CPBA) at low temperature A->B C Monitor the reaction by TLC or LC-MS B->C D Quench the reaction C->D E Purify the product using column chromatography D->E F Characterize the purified Trithion Sulfoxide (NMR, MS) E->F

Caption: A generalized workflow for the laboratory synthesis of trithion sulfoxide.

4.2. Analytical Detection Methods

Several analytical techniques can be employed for the detection and quantification of trithion sulfoxide.

Table 2: Common Analytical Techniques

TechniqueDescription
Gas Chromatography (GC) Often used with a flame photometric detector (FPD) or mass spectrometry (MS). Derivatization may be necessary to improve volatility and thermal stability.[15][16]
Liquid Chromatography (LC) Coupled with tandem mass spectrometry (LC-MS/MS), this is a highly sensitive and specific method for analyzing trithion sulfoxide in complex matrices like environmental and biological samples.[17]
Thin-Layer Chromatography (TLC) A simpler, qualitative technique that can be used for monitoring reactions or for initial screening.[18]

Environmental Fate and Transport

The physicochemical properties of trithion sulfoxide influence its behavior in the environment.

  • Sorption: Due to its lipophilic nature (inferred high Log Kow), trithion sulfoxide is expected to adsorb strongly to soil organic matter and sediments.[19] This reduces its mobility in the soil column.

  • Persistence: The degradation of trithion sulfoxide in the environment is influenced by factors such as microbial activity and photolysis.[20][21][22] The sulfoxide may be further oxidized to the corresponding sulfone or degraded through other pathways.

  • Volatility: With a low inferred vapor pressure, significant volatilization from soil or water surfaces is not expected to be a major dissipation pathway.

Conclusion

Trithion sulfoxide possesses a distinct set of physical and chemical properties that differentiate it from its parent compound, trithion. Its increased polarity due to the sulfoxide group, coupled with the lipophilic chlorophenyl moiety, results in a molecule with a strong tendency to partition into organic phases. A comprehensive understanding of these characteristics, from its molecular structure to its behavior in analytical systems and the environment, is crucial for any scientific investigation involving this important pesticide metabolite. The information presented in this guide provides a solid technical foundation for researchers and professionals in the field.

References

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  • NIST. (n.d.). Carbofenothion sulfoxide. NIST Chemistry WebBook. Retrieved from [Link][3]

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  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link][16]

  • AERU. (n.d.). Fenthion sulfoxide. University of Hertfordshire. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl trithion. National Center for Biotechnology Information. Retrieved from [Link][18]

  • PubMed. (2023). Environmental fate and metabolism of the systemic triazolinthione fungicide prothioconazole in different aerobic soils. Retrieved from [Link][20]

  • ResearchGate. (n.d.). VAPOR PRESSURE, DENSITY, VISCOSITY AND REFRACTIVE INDEX OF DIMETHYL SULFOXIDE + 1,4-DIMETHYLBENZENE SYSTEM. Retrieved from [Link]

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An In-Depth Technical Guide to the Toxicological Profile and Health Effects of Carbophenothion Sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Carbophenothion sulfoxide, a primary metabolite of the organophosphate insecticide carbophenothion, presents a significant toxicological concern due to its potent inhibition of acetylcholinesterase. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, detailing its mechanism of action, metabolic fate, and adverse health effects. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and toxicology, offering insights into experimental methodologies for its assessment and highlighting areas requiring further investigation.

Introduction: The Metabolic Activation of an Organophosphate

Carbophenothion, a broad-spectrum organophosphate insecticide and acaricide, has been utilized in agriculture to control a variety of pests on crops such as citrus and cotton.[1] Like many organothiophosphate pesticides, carbophenothion itself is not a potent cholinesterase inhibitor. Its toxicity is largely dependent on metabolic activation within the target organism. One of the key metabolic pathways is the oxidation of the thioether group to form this compound.[2] This transformation significantly enhances the compound's ability to inhibit acetylcholinesterase, the primary target of organophosphate toxicity. Understanding the toxicological profile of this compound is therefore crucial for a complete assessment of the risks associated with carbophenothion exposure.

This guide will delve into the specific toxicological properties of this compound, differentiating its effects from the parent compound where possible. We will explore its mechanism of action, available toxicological data, and the broader health implications of exposure.

Physicochemical Properties and Chemical Structure

This compound is an organophosphorus compound with the chemical formula C₁₁H₁₆ClO₃PS₃.[3][4][5]

  • CAS Number: 17297-40-4[4][6]

  • Molecular Weight: 358.87 g/mol [5]

  • Appearance: It is typically a colorless to pale yellow liquid.[3]

  • Solubility: It is soluble in organic solvents but has limited solubility in water.[3]

The presence of the sulfoxide group increases the polarity of the molecule compared to the parent carbophenothion, which can influence its environmental fate and biological interactions.

Mechanism of Action: Potent Cholinesterase Inhibition

The primary mechanism of toxicity for this compound, consistent with other organophosphates, is the inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.

By inhibiting AChE, this compound leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system is responsible for the cascade of toxic effects observed in organophosphate poisoning.[7] The sulfoxide metabolite is a more potent inhibitor of cholinesterase than the parent compound, carbophenothion.[2]

This compound MOA cluster_synapse Cholinergic Synapse Carbophenothion_Sulfoxide This compound AChE Acetylcholinesterase (AChE) Carbophenothion_Sulfoxide->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Cholinergic_Receptors Cholinergic Receptors ACh->Cholinergic_Receptors Binding Nervous_System_Overstimulation Nervous System Overstimulation Cholinergic_Receptors->Nervous_System_Overstimulation Continuous Stimulation

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Metabolic Pathways and Toxicokinetics

Carbophenothion is metabolized in vivo through a series of oxidation reactions. The initial and critical step is the oxidation of the sulfide to a sulfoxide, forming this compound. This reaction is primarily catalyzed by cytochrome P450 monooxygenases in the liver. Further oxidation can lead to the formation of the corresponding sulfone.[2] Both the parent compound and its sulfoxide can also be oxidized at the P=S bond to form the more potent oxon analogs.[2]

The toxicokinetics of this compound itself have not been extensively studied independently of the parent compound. However, studies on carbophenothion indicate rapid metabolism and excretion in rats.[2] The formation of the sulfoxide is a key bioactivation step, leading to a more potent toxicant.

Carbophenothion Metabolism Carbophenothion Carbophenothion Carbophenothion_Sulfoxide This compound Carbophenothion->Carbophenothion_Sulfoxide Oxidation (CYP450) Oxon_Metabolites Oxon Metabolites Carbophenothion->Oxon_Metabolites Oxidation Carbophenothion_Sulfone Carbophenothion Sulfone Carbophenothion_Sulfoxide->Carbophenothion_Sulfone Oxidation Carbophenothion_Sulfoxide->Oxon_Metabolites Oxidation

Caption: Metabolic Pathway of Carbophenothion to its Sulfoxide and Sulfone Derivatives.

Toxicological Data

Quantitative toxicological data specifically for this compound are limited in publicly available literature. Most studies focus on the parent compound, carbophenothion. However, the data for carbophenothion provides a crucial reference point for understanding the potential toxicity of its metabolites.

Table 1: Acute Toxicity of Carbophenothion

SpeciesRoute of ExposureLD50 ValueReference
Rat (female)Oral10 mg/kg[4]
Rat (male)Oral30 mg/kg[4]
MouseOral218 mg/kg[4]
RabbitDermal1,270 - 1,850 mg/kg[4]
European StarlingOral5.6 mg/kg[8]
Canada GooseOral29-35 mg/kg[8]
Mallard DuckOral121 mg/kg[8]
Japanese QuailOral56.8 mg/kg[8]
Rainbow TroutAquatic56 ppb[4]
Bluegill SunfishAquatic13 ppb[4]

Note: While these values are for the parent compound, it is widely recognized that the sulfoxide and oxon metabolites are more potent cholinesterase inhibitors and thus are expected to have a higher acute toxicity (lower LD50). The lack of specific LD50 and No-Observed-Adverse-Effect-Level (NOAEL) data for this compound represents a significant data gap in its toxicological profile.

Health Effects

The health effects of this compound are consistent with those of other organophosphate cholinesterase inhibitors. Exposure can lead to a range of acute and potentially chronic effects.

Acute Toxicity

Acute exposure to carbophenothion and its toxic metabolites, including the sulfoxide, can induce a cholinergic crisis. The signs and symptoms are a direct result of the overstimulation of the nervous system and can manifest within minutes to hours of exposure.[2] These include:

  • Muscarinic effects: excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as bronchospasm and bradycardia.

  • Nicotinic effects: muscle fasciculations, cramping, weakness, and paralysis.

  • Central Nervous System (CNS) effects: headache, dizziness, anxiety, confusion, convulsions, coma, and respiratory depression.[2][7]

Neurotoxicity

Beyond the acute cholinergic effects, there is growing concern about the potential for organophosphates to induce long-term neurotoxic effects, even at exposure levels that do not cause overt signs of poisoning.[1][9][10] These can include:

  • Intermediate Syndrome: Occurring 24-96 hours after exposure, characterized by weakness of the neck, proximal limb, and respiratory muscles.

  • Organophosphate-Induced Delayed Neuropathy (OPIDN): A debilitating condition that appears weeks after exposure, characterized by sensory and motor deficits in the distal limbs.

  • Chronic Neuropsychiatric Effects: Some studies have suggested a link between chronic low-level organophosphate exposure and an increased risk of depression, anxiety, and cognitive impairment.[1]

The specific contribution of this compound to these long-term neurotoxic outcomes requires further investigation.

Developmental and Reproductive Toxicity

The developing nervous system is particularly vulnerable to the effects of organophosphates.[11][12] Exposure during critical windows of development can lead to lasting neurobehavioral deficits. A three-generation study in rats with the parent compound, carbophenothion, showed reduced birth weight, increased stillbirths, and decreased survival to weaning at doses of 1-2 mg/kg/day.[4] The No-Observed-Effect-Level (NOEL) for reproduction was determined to be 0.5 mg/kg/day.[4]

While specific studies on the developmental and reproductive toxicity of this compound are lacking, the known neurotoxic potential of organophosphates and the evidence from the parent compound suggest that the sulfoxide metabolite could pose a significant risk to developing organisms.[8][13][14]

Experimental Protocols for Toxicological Assessment

A thorough toxicological evaluation of this compound requires a combination of in vitro and in vivo studies.

In Vitro Cholinesterase Inhibition Assay

This assay is fundamental for determining the direct inhibitory potency of this compound on its primary target, acetylcholinesterase.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a buffered solution (e.g., phosphate buffer, pH 7.4).

    • Prepare solutions of acetylcholinesterase (from a commercial source, e.g., electric eel or human recombinant), the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Assay Procedure (in a 96-well plate format):

    • Add the buffer, DTNB, and varying concentrations of this compound to the wells.

    • Add the acetylcholinesterase solution to each well and incubate to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the rate of the reaction by monitoring the increase in absorbance at 412 nm over time using a microplate reader. The product of ATCI hydrolysis, thiocholine, reacts with DTNB to produce a yellow-colored product.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound compared to a control without the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This value provides a quantitative measure of the compound's inhibitory potency.[15][16][17]

Cholinesterase Inhibition Assay A Prepare Reagents (Buffer, DTNB, AChE, ATCI, Inhibitor) B Add Buffer, DTNB, and This compound to Wells A->B C Add AChE and Incubate B->C D Add ATCI to Initiate Reaction C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for an In Vitro Cholinesterase Inhibition Assay.

In Vivo Acute Toxicity Study (e.g., in Rats)

This study is necessary to determine the systemic toxicity and lethal dose of this compound.

Step-by-Step Methodology:

  • Animal Selection and Acclimation:

    • Use a standard laboratory animal model, such as Sprague-Dawley rats.

    • Acclimate the animals to the laboratory conditions for at least one week before the study.

  • Dose Administration:

    • Administer single doses of this compound to different groups of animals via a relevant route of exposure (e.g., oral gavage).

    • Include a control group that receives the vehicle only.

    • Use a range of doses to establish a dose-response relationship.

  • Observation:

    • Observe the animals for clinical signs of toxicity at regular intervals for at least 14 days.

    • Record the number of mortalities in each group.

  • Data Analysis:

    • Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).[18]

Developmental and Reproductive Toxicity Screening

Screening studies are essential to identify potential adverse effects on development and reproduction.[19][20][21]

Step-by-Step Methodology (Modified OECD 421 Guideline):

  • Animal Mating and Dosing:

    • Mate male and female rats.

    • Administer this compound to the pregnant females during gestation.

  • Maternal and Fetal Observations:

    • Monitor the dams for signs of toxicity, body weight changes, and food consumption.

    • At the end of gestation, examine the uterine contents for the number of implantations, resorptions, and live/dead fetuses.

    • Examine the fetuses for external, visceral, and skeletal abnormalities.

  • Data Analysis:

    • Compare the findings in the treated groups to the control group to identify any dose-related increases in adverse developmental or reproductive outcomes.

    • Determine the NOAEL for developmental and maternal toxicity.[22]

Analytical Methodologies for Detection in Biological Matrices

The detection and quantification of this compound in biological samples such as blood, urine, or tissues are crucial for exposure assessment and toxicokinetic studies. The preferred analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their high sensitivity and selectivity.[23][24][25][26]

General Workflow for Sample Analysis:

  • Sample Preparation:

    • Extraction of the analyte from the biological matrix using techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Clean-up of the extract to remove interfering substances.

    • Concentration of the extract.

  • Instrumental Analysis:

    • GC-MS: Suitable for thermally stable and volatile compounds. Derivatization may be required to improve chromatographic properties.

    • LC-MS/MS: The method of choice for many polar and thermally labile compounds like sulfoxides. It offers excellent sensitivity and specificity.

  • Data Acquisition and Quantification:

    • The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity.

    • Quantification is typically performed using an internal standard to correct for matrix effects and variations in extraction efficiency.

Analytical Workflow A Biological Sample (Blood, Urine, Tissue) B Extraction (LLE or SPE) A->B C Clean-up and Concentration B->C D Instrumental Analysis (GC-MS or LC-MS/MS) C->D E Data Analysis and Quantification D->E

Caption: General Workflow for the Analysis of this compound in Biological Samples.

Environmental Fate and Ecotoxicology

The environmental fate of this compound is an important consideration for assessing its overall risk. As a metabolite, it can be formed in the environment through the degradation of carbophenothion by microbial action or photodegradation.[27][28][29] Its increased polarity compared to the parent compound may affect its mobility and persistence in soil and water.

Carbophenothion is known to be highly toxic to aquatic organisms and birds.[4] Given that the sulfoxide is a more potent cholinesterase inhibitor, it is reasonable to assume that it would also exhibit high ecotoxicity. However, specific ecotoxicological data for this compound are scarce.

Conclusion and Future Directions

This compound is a toxicologically significant metabolite of the organophosphate insecticide carbophenothion. Its primary mechanism of action is the potent inhibition of acetylcholinesterase, leading to a range of adverse health effects characteristic of organophosphate poisoning. While the general toxicological profile can be inferred from the parent compound and the broader class of organophosphates, there is a critical lack of specific quantitative data for this compound.

Key Data Gaps and Recommendations for Future Research:

  • Quantitative Toxicity Data: There is an urgent need for studies to determine the acute toxicity (LD50), subchronic toxicity, and No-Observed-Adverse-Effect-Levels (NOAELs) for this compound.

  • Cholinesterase Inhibition Potency: The IC50 value for the inhibition of acetylcholinesterase by this compound should be determined in various species, including humans, to better assess its relative potency.

  • Developmental and Reproductive Toxicity: Dedicated studies are required to evaluate the potential for this compound to cause developmental neurotoxicity and other reproductive effects.

  • Toxicokinetics: A comprehensive understanding of the absorption, distribution, metabolism, and excretion of this compound is necessary for accurate risk assessment.

  • Comparative Toxicity: Studies directly comparing the toxicity of carbophenothion with its sulfoxide and sulfone metabolites would provide invaluable information for understanding the overall toxicological profile of the parent compound.

Addressing these research needs will provide a more complete and accurate understanding of the risks posed by this compound to human health and the environment, and will aid regulatory agencies and drug development professionals in making informed decisions.

References

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literature review on the discovery and significance of carbophenothion metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Significance of Carbophenothion Metabolites

Authored by: Gemini, Senior Application Scientist

Abstract

Carbophenothion, a potent organophosphate acaricide and insecticide, has a long history of use in agriculture.[1][2] Its efficacy is intrinsically linked to its chemical structure and, more importantly, to the metabolic transformations it undergoes within biological systems and the environment. Understanding the discovery, biotransformation pathways, and toxicological significance of its metabolites is paramount for researchers, toxicologists, and drug development professionals. This guide provides a comprehensive technical overview of carbophenothion metabolism, moving from the foundational biochemistry to the analytical methodologies required for its study. We will explore the enzymatic processes that govern its transformation, the chemical nature of the resulting metabolites, and their ultimate impact on target and non-target organisms.

Introduction to Carbophenothion: A Legacy Organophosphate

Carbophenothion, chemically known as S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate, belongs to the organophosphate class of pesticides.[2][3] Marketed under trade names like Trithion, it was widely used to control pests such as aphids and spider mites on crops like citrus and cotton.[1][4]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for carbophenothion, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[5][6] AChE is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine at cholinergic synapses.[7][8] By inhibiting AChE, carbophenothion causes an accumulation of acetylcholine, leading to hyperstimulation of nerve endings, which manifests as a range of neurotoxic symptoms, from muscle tremors to paralysis and, at high doses, death.[5][9] Organophosphates inactivate AChE by phosphorylating a serine hydroxyl group at the enzyme's active site, forming a stable covalent bond.[5]

The Metabolic Fate of Carbophenothion: Detoxification and Bioactivation

The biotransformation of carbophenothion is a complex process involving multiple enzymatic reactions, primarily occurring in the liver.[10] These metabolic pathways are crucial as they determine the ultimate toxicity and persistence of the compound. The metabolism of carbophenothion involves two principal types of reactions: oxidation and hydrolysis. A key aspect is that while some metabolic steps lead to more potent AChE inhibitors (bioactivation), the overall process in mammals is generally considered a detoxification pathway, as the final metabolites are less toxic than the parent compound and more readily excreted.[6][11]

Phase I Metabolic Pathways

Phase I metabolism introduces or exposes functional groups, typically increasing the polarity of the xenobiotic. For carbophenothion, this is dominated by oxidative reactions catalyzed by the Cytochrome P450 (CYP) enzyme system.[10][12]

A. Thioether Oxidation: The first major route of degradation is the oxidation of the thioether sulfur atom.[6][11] This occurs in two steps:

  • Carbophenothion is oxidized to Carbophenothion Sulfoxide .

  • Further oxidation of the sulfoxide yields Carbophenothion Sulfone .

B. Phosphorothionate Oxidation (Desulfuration): A parallel and critically important pathway is the oxidative desulfuration of the phosphorothionate (P=S) group to a phosphate (P=O) group.[7][10] This conversion creates the "oxon" analog of the parent compound.

  • Carbophenothion is converted to Carbophenothion Oxon .

This specific transformation is a classic example of bioactivation . The oxon forms of organophosphates are significantly more potent inhibitors of AChE than their thion (P=S) counterparts.[5][7] The oxon itself can then undergo thioether oxidation, creating Carbophenothion Oxon Sulfoxide and Carbophenothion Oxon Sulfone .[6][11]

The principal metabolic pathways are therefore judged to be thioether oxidation to form the sulfoxide and sulphone, followed by phosphorothionate oxidation to form the oxygen analogue sulphone.[11]

G CP Carbophenothion (P=S) CP_SO This compound (P=S) CP->CP_SO CYP450 (Thioether Oxidation) CPO Carbophenothion Oxon (P=O) CP->CPO CP_SO2 Carbophenothion Sulphone (P=S) CP_SO->CP_SO2 CYP450 (Thioether Oxidation) CPO_SO Oxon Sulfoxide (P=O) CP_SO->CPO_SO CPO_SO2 Oxon Sulphone (P=O) CP_SO2->CPO_SO2 CYP450 (Desulfuration) Hydrolysis Hydrolytic Products (e.g., 4-chlorothiophenol, diethyl phosphorodithioate) CP_SO2->Hydrolysis Hydrolysis CPO->CPO_SO CYP450 (Thioether Oxidation) CPO_SO->CPO_SO2 CYP450 (Thioether Oxidation) CPO_SO2->Hydrolysis Hydrolysis G cluster_prep Preparation Phase cluster_analysis Instrumental Analysis Phase A 1. Sample Collection (Urine, Blood, Tissue, Water, Soil) B1 Homogenization A->B1 B 2. Sample Preparation C 3. Chromatographic Separation D 4. Detection & Identification E 5. Data Analysis B2 Extraction (LLE, SPE, QuEChERS) B1->B2 B3 Clean-up & Concentration B2->B3 C1 Gas Chromatography (GC) or Liquid Chromatography (LC) B3->C1 D1 Mass Spectrometry (MS) (e.g., MS/MS, HRMS) C1->D1 D1->E Quantification & Structural Elucidation

Sources

An In-depth Technical Guide to the Solubility of Carbophenothion Sulfoxide in Organic Solvents and Water

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Carbophenothion Sulfoxide and Its Solubility

Carbophenothion is an organophosphate insecticide and acaricide known for its efficacy against a variety of agricultural pests.[1][2] Upon exposure to environmental or metabolic processes, carbophenothion is oxidized to form metabolites, including this compound.[3] Understanding the solubility of this sulfoxide metabolite is critical for several reasons:

  • Environmental Fate and Transport: Solubility in water and organic matrices dictates the compound's mobility in soil, potential for groundwater contamination, and bioaccumulation in organisms.[4][5][6]

  • Toxicological Assessment: The bioavailability and distribution of this compound in biological systems are heavily influenced by its solubility, which is a key parameter in toxicological studies.

  • Analytical Chemistry: The development of accurate and reliable analytical methods for detecting and quantifying this compound in various environmental and biological samples depends on understanding its solubility for efficient extraction and sample preparation.[7]

  • Drug Development and Formulation: For researchers in drug development, understanding the solubility of organophosphate compounds can inform the design of novel therapeutics and the development of effective formulation strategies.

This compound is an organophosphorus compound that is soluble in organic solvents but has limited solubility in water.[8] This guide will provide a detailed exploration of these solubility characteristics, offering both theoretical insights and practical methodologies.

Physicochemical Properties Influencing Solubility

The solubility of a pesticide like this compound is governed by a complex interplay of its molecular structure and the properties of the solvent.[4][5][6] Key factors include:

  • Polarity: The presence of the sulfoxide group (S=O) introduces a significant dipole moment, increasing the polarity of this compound compared to its parent compound, carbophenothion. This increased polarity suggests a slight increase in aqueous solubility and altered solubility in organic solvents.

  • Hydrogen Bonding: The oxygen atom in the sulfoxide group can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents like alcohols.[4]

  • Molecular Size and Shape: The overall size and three-dimensional structure of the molecule affect the energy required to create a cavity in the solvent, thus influencing solubility.

  • Temperature: Generally, the solubility of solid compounds increases with temperature, as the dissolution process is often endothermic.[9]

Water Solubility

Organophosphate pesticides, as a class, tend to have intermediate octanol-water partition coefficients (Kow) and relatively low water solubilities.[10] The parent compound, carbophenothion, is reported to be practically insoluble in water.[11] and has a very low water solubility of 0.34 ppm at 20°C.[1] Given the increased polarity due to the sulfoxide group, it is anticipated that this compound will exhibit a slightly higher, yet still limited, water solubility.

Solubility in Organic Solvents

The parent compound, carbophenothion, is described as being miscible with most organic solvents, including alcohols, ketones, esters, hydrocarbons, and oils.[1][3][11] This suggests a high degree of lipophilicity. While the sulfoxide metabolite is more polar, it is still expected to be readily soluble in a range of common organic solvents. The principle of "like dissolves like" is a useful guide here; solvents with similar polarity to this compound will be the most effective.

Anticipated Solubility Profile of this compound

In the absence of specific experimental data, we can predict the general solubility behavior of this compound in various organic solvents based on the properties of its parent compound and structurally similar pesticides.

Solvent ClassRepresentative SolventsAnticipated Solubility of this compoundRationale
Polar Protic Methanol, EthanolHigh The sulfoxide group can act as a hydrogen bond acceptor, and the overall molecule retains significant non-polar character, making it compatible with alcohols. The parent compound is miscible with alcohols.[1][3][11]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)High These solvents can engage in dipole-dipole interactions with the polar sulfoxide group, and their organic nature will accommodate the rest of the molecule. The parent compound is miscible with ketones.[1][3][11]
Non-Polar Aromatic Toluene, BenzeneHigh The aromatic ring in this compound will have favorable pi-pi stacking interactions with aromatic solvents. The parent compound is miscible with toluene and benzene.[1]
Non-Polar Aliphatic Hexane, HeptaneModerate to High While the increased polarity of the sulfoxide may slightly reduce solubility compared to the parent compound, the significant hydrocarbon portion of the molecule should still allow for good solubility in non-polar aliphatic solvents.
Chlorinated Dichloromethane, ChloroformHigh These solvents have an intermediate polarity and are generally excellent solvents for a wide range of organic compounds.

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The following section provides detailed, step-by-step methodologies based on internationally recognized protocols.

General Principles and Considerations

The accurate determination of solubility requires careful attention to experimental parameters to ensure that a true thermodynamic equilibrium is reached and measured. Key considerations include:

  • Purity of the Compound: The presence of impurities can significantly affect solubility. It is crucial to use a well-characterized, high-purity analytical standard of this compound.

  • Solvent Purity: The solvents used should be of high purity (e.g., HPLC grade) to avoid interferences in the analysis.

  • Temperature Control: Solubility is temperature-dependent. Experiments should be conducted in a temperature-controlled environment (e.g., a shaker bath or incubator).

  • Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Solid Phase Analysis: After equilibration, it is good practice to analyze the remaining solid to ensure that no degradation or polymorphic transformation of the compound has occurred during the experiment.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 to vial equil Agitate at constant temperature for sufficient time prep2->equil sep Centrifuge or filter to remove undissolved solid equil->sep anal1 Take aliquot of supernatant sep->anal1 anal2 Dilute as necessary anal1->anal2 anal3 Quantify concentration (e.g., HPLC-UV) anal2->anal3 result Solubility Data anal3->result Calculate solubility

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is adapted from the OECD Guideline 105 for Testing of Chemicals, "Water Solubility". It is a robust method for determining the solubility of compounds in various solvents.

Materials:

  • Analytical standard of this compound (purity >98%)

  • High-purity organic solvents (HPLC grade) and purified water

  • Glass vials with screw caps and PTFE-lined septa

  • Temperature-controlled shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) or a Gas Chromatograph (GC) with a suitable detector.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several glass vials. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to establish the time required to reach equilibrium. Equilibrium is reached when the measured concentration does not change significantly between two consecutive time points.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker/incubator and allow them to stand at the same temperature to allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either:

      • Centrifugation: Centrifuge the vials at a sufficient speed and for a sufficient duration to pellet the undissolved solid.

      • Filtration: Carefully filter the solution using a syringe filter that is compatible with the solvent and does not adsorb the analyte.

  • Sample Analysis:

    • Immediately after phase separation, carefully take a known volume of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC) to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor.

    • The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL) or in molarity (mol/L).

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Analysis
Water25[To be determined][To be determined]HPLC-UV
Methanol25[To be determined][To be determined]HPLC-UV
Ethanol25[To be determined][To be determined]HPLC-UV
Acetone25[To be determined][To be determined]HPLC-UV
Acetonitrile25[To be determined][To be determined]HPLC-UV
Hexane25[To be determined][To be determined]GC-FPD
Toluene25[To be determined][To be determined]GC-FPD
Dichloromethane25[To be determined][To be determined]GC-FPD

Table 2: Template for Reporting Experimentally Determined Solubility Data for this compound.

Logical Relationships in Solubility

The following diagram illustrates the key relationships between the physicochemical properties of this compound and its resulting solubility in different types of solvents.

G polarity High Polarity (Sulfoxide Group) polar_protic Polar Protic Solvents (e.g., Methanol) polarity->polar_protic Favorable Dipole-Dipole polar_aprotic Polar Aprotic Solvents (e.g., Acetone) polarity->polar_aprotic Favorable Dipole-Dipole water Water polarity->water Slight Increase h_bond Hydrogen Bond Acceptor h_bond->polar_protic Favorable H-Bonding non_polar_moiety Non-Polar Moiety (Aromatic & Alkyl Groups) non_polar_moiety->polar_protic Favorable non_polar_moiety->polar_aprotic Favorable non_polar Non-Polar Solvents (e.g., Hexane) non_polar_moiety->non_polar Favorable van der Waals non_polar_moiety->water Unfavorable (Hydrophobic Effect) solubility Solubility Profile polar_protic->solubility polar_aprotic->solubility non_polar->solubility water->solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative data in organic solvents remains to be experimentally determined and published, the principles outlined here, based on the known properties of the parent compound and general chemical theory, provide a strong basis for anticipating its behavior. The detailed experimental protocol based on the OECD 105 shake-flask method offers a standardized approach for researchers to generate reliable and accurate solubility data. Such data is indispensable for advancing our understanding of the environmental fate, toxicology, and analytical chemistry of this important pesticide metabolite.

References

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Methodological & Application

Application Note: Quantitative Analysis of Carbophenothion Sulfoxide in Citrus Matrix by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the determination of carbophenothion sulfoxide in a complex food matrix, specifically oranges. Carbophenothion is an organophosphate pesticide, and its oxidative metabolites, such as the sulfoxide, are of toxicological significance. Monitoring these residues is crucial for ensuring food safety and regulatory compliance. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The procedure demonstrates excellent sensitivity, selectivity, and recovery, meeting the performance criteria outlined in SANTE/12682/2019 guidelines. This protocol is intended for researchers, food safety scientists, and analytical chemists involved in pesticide residue analysis.

Introduction

Carbophenothion is a non-systemic acaricide and insecticide formerly used on a variety of crops, including citrus fruits. Following application, it can be metabolized or degraded in the environment to more polar and often more toxic oxidative products, including this compound and carbophenothion sulfone. The increased polarity of these metabolites can lead to different behaviors in analytical systems compared to the parent compound. Therefore, analytical methods must be capable of efficiently extracting and detecting these metabolites.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the premier technique for analyzing pesticide residues in complex matrices due to its high selectivity and sensitivity.[1][2] The use of Multiple Reaction Monitoring (MRM) mode allows for the precise detection of target analytes at trace levels with minimal interference from the sample matrix. This note provides a complete workflow, from sample homogenization to final data analysis, for the quantitative determination of this compound.

Principle of the Method

The analytical workflow involves two main stages: sample preparation and instrumental analysis.

  • Sample Preparation: A modified QuEChERS protocol is employed.[3][4] The homogenized orange sample is first extracted with acetonitrile, a water-miscible solvent effective for a wide range of pesticides. Partitioning is induced by adding magnesium sulfate (MgSO₄) and sodium chloride (NaCl), which forces the separation of the acetonitrile and aqueous layers. The raw extract is then subjected to a dispersive solid-phase extraction (d-SPE) cleanup step using primary secondary amine (PSA) sorbent to remove organic acids and sugars, and C18 sorbent to remove non-polar interferences like lipids.

  • LC-MS/MS Analysis: The cleaned-up extract is injected into the LC-MS/MS system. The analyte is separated from other components on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and MRM mode. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process ensures high specificity and reduces chemical noise.

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (99%+), Ultrapure Water.

  • Standards: this compound certified reference standard (≥98% purity).

  • Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent. Pre-weighed QuEChERS extraction and d-SPE kits are recommended for convenience.

  • Sample Matrix: Blank organic oranges, confirmed to be free of this compound.

Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Other Equipment: High-speed centrifuge, multi-tube vortexer, analytical balance, sample homogenizer (e.g., blender or food processor).

Experimental Protocols

Preparation of Standards
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of acetonitrile. Store at -20°C.

  • Working Standard Solution (1 µg/mL): Dilute the primary stock solution 1:100 with acetonitrile.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking the blank orange QuEChERS extract with the working standard solution to achieve concentrations ranging from 1 to 100 µg/kg (ppb). This is crucial to compensate for matrix effects such as ion suppression or enhancement.[5]

Sample Preparation (QuEChERS Protocol)

The entire sample preparation workflow is visualized in the diagram below.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_final Final Preparation sample 1. Weigh 10g homogenized orange sample into a 50 mL tube add_acn 2. Add 10 mL Acetonitrile sample->add_acn vortex1 3. Vortex vigorously for 1 min add_acn->vortex1 add_salts 4. Add QuEChERS Extraction Salts (4g MgSO4, 1g NaCl) vortex1->add_salts shake 5. Shake immediately for 1 min add_salts->shake centrifuge1 6. Centrifuge at 4000 rpm for 5 min shake->centrifuge1 transfer 7. Transfer 6 mL of acetonitrile supernatant to d-SPE tube centrifuge1->transfer dspe_tube d-SPE Tube containing: 150mg PSA, 50mg C18, 900mg MgSO4 transfer->dspe_tube vortex2 8. Vortex for 30 sec transfer->vortex2 centrifuge2 9. Centrifuge at 4000 rpm for 5 min vortex2->centrifuge2 supernatant 10. Collect supernatant centrifuge2->supernatant filter_inject 11. Filter (0.22 µm) into an autosampler vial for LC-MS/MS analysis supernatant->filter_inject

Caption: QuEChERS sample preparation workflow for citrus matrix.

Step-by-Step Protocol:

  • Homogenization: Wash and chop a whole orange. Homogenize it using a high-speed blender to a uniform pulp.

  • Extraction: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs water, promoting phase separation.

  • Centrifuge the tube at ≥4000 rcf for 5 minutes.

  • Cleanup (d-SPE): Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 rcf for 5 minutes.

  • Final Extract: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The causality for method parameter selection is as follows:

  • Column: A C18 column is chosen for its excellent retention of moderately polar compounds like this compound.

  • Mobile Phase: A gradient of water and methanol with formic acid is used. Formic acid aids in the protonation of the analyte, which is essential for efficient positive ion ESI.

  • Ionization: ESI in positive mode ([M+H]⁺) is selected as it provides excellent sensitivity for organophosphate pesticides and their metabolites.

  • MRM Transitions: The precursor ion is determined from the molecular weight of this compound (358.9 g/mol ).[6][7] The protonated molecule [M+H]⁺ gives a precursor ion of m/z 359.0. Product ions are chosen to be specific and provide structural information, one for quantification (the most abundant and stable) and one for confirmation.

Table 1: Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18 Reversed-Phase (100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program 10% B to 95% B in 8 min; Hold at 95% B for 2 min; Re-equilibrate for 3 min

Table 2: Mass Spectrometry (MS/MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow (Desolvation) 800 L/hr
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)Use
This compound 359.0175.00.05020Quantitation
359.0171.00.05025Confirmation

Method Validation and Results

The method was validated according to the SANTE/12682/2019 guidelines.[8][9] The performance was assessed by analyzing spiked blank orange samples at various concentration levels.

Table 4: Method Validation Performance Summary

ParameterResult
Linearity (R²) > 0.995 (over 1-100 µg/kg range)
Limit of Quantification (LOQ) 1.0 µg/kg
Accuracy (Recovery %) 85-105% (at 10 and 50 µg/kg)
Precision (RSDr %) < 15% (n=6)
Ion Ratio Confirmation Within ±30% tolerance of the average ratio

The results demonstrate that the method is linear, accurate, and precise for the determination of this compound in oranges. The achieved LOQ is well below the typical maximum residue limits (MRLs) set by regulatory bodies.

G cluster_logic Method Validation Logic cluster_params Evaluate Performance start Prepare Spiked Samples (e.g., 1, 10, 50, 100 ppb) analyze Analyze via LC-MS/MS (n=6 replicates per level) start->analyze linearity Linearity (R² > 0.99) analyze->linearity loq LOQ (S/N > 10) analyze->loq accuracy Accuracy (Recovery 70-120%) analyze->accuracy precision Precision (RSD < 20%) analyze->precision report Method Validated linearity->report loq->report accuracy->report precision->report

Caption: Logical workflow for method validation.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and effective solution for the quantitative analysis of this compound in a challenging citrus matrix. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity of tandem mass spectrometry ensures high-quality data that meets stringent regulatory requirements for food safety testing.

References

  • A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables. (2020). Environmental Monitoring and Assessment, 192(2), 128. [Link]

  • Pesticide Analysis in Vegetables Using QuEChERS Extraction and Colorimetric Detection. (n.d.). ODU Digital Commons. [Link]

  • Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Employing Modified QuEChERS Method and a Centrifugal Vacuum Concentrator. (2021). Foods, 10(9), 2195. [Link]

  • Validation of Multiresidue Method for Determination of 340 Pesticide Residues in Fresh Pepper using LC–MS/MS. (2016). Journal of Environmental & Analytical Toxicology, 6(4). [Link]

  • Analysis of Pesticide Residues in Fruits and Vegetables Using Modified QuEChERS Method. (2011). Journal of Agricultural and Food Chemistry, 59(14), 7874-7882. [Link]

  • Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. (n.d.). Shimadzu. [Link]

  • Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. (2021). LCGC International. [Link]

  • Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan. (2020). Journal of AOAC INTERNATIONAL, 103(5), 1332-1339. [Link]

  • LC-MS/MS analysis and validation of pesticides residue in vegetables asserted to be organic. (2024). Journal of Environmental Science and Health, Part B, 1-8. [Link]

  • Carbofenothion sulfoxide. (n.d.). NIST Chemistry WebBook. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. (2023). Acta Scientiarum Polonorum Technologia Alimentaria, 22(4), 385-394. [Link]

Sources

gas chromatography-mass spectrometry (GC/MS) protocol for carbophenothion sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of Carbophenothion Sulfoxide

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and robust protocol for the selective identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC/MS). Carbophenothion, an organophosphate pesticide, and its oxidative metabolite, this compound, are of significant interest in environmental monitoring, food safety, and toxicology.[1][2] The accurate detection of such metabolites is crucial as they can exhibit comparable or even greater toxicity than the parent compound. This guide is designed for researchers, analytical chemists, and laboratory professionals, offering a detailed methodology from sample preparation to final analysis, grounded in established scientific principles and authoritative methods.

Introduction and Scientific Principle

Organophosphate (OP) pesticides are widely utilized in agriculture, but their residues and degradation products in the environment and food supply pose potential health risks.[3][4] this compound is a primary metabolite formed through the oxidative metabolism of the parent insecticide, carbophenothion.[1] Monitoring for this sulfoxide derivative is essential for a complete risk assessment.

This method leverages the power of Gas Chromatography (GC) for the separation of volatile and semi-volatile compounds, coupled with Mass Spectrometry (MS) for definitive identification and quantification.[5] The sample is first subjected to an extraction and cleanup procedure to isolate the analyte from the matrix. The purified extract is then injected into the GC, where compounds are separated based on their boiling points and affinity for the stationary phase of the analytical column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge (m/z) ratio, providing a unique chemical fingerprint for unambiguous identification.

Experimental Workflow Overview

The analytical process follows a logical sequence designed to ensure accuracy, sensitivity, and reproducibility. Each stage is critical for the integrity of the final results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Food, Water, Soil) Extraction Extraction (QuEChERS or SPE) Sample->Extraction Isolate analytes Cleanup Extract Cleanup (dSPE or Cartridge) Extraction->Cleanup Remove interferences Concentration Concentration & Solvent Exchange Cleanup->Concentration Prepare for injection GC GC Separation Concentration->GC Injection MS MS Detection (EI, SIM/Scan) GC->MS Elution DataAcq Data Acquisition MS->DataAcq Signal Quant Quantification (Calibration Curve) DataAcq->Quant Integration Report Final Report Quant->Report Validation

Caption: Overall workflow for the GC/MS analysis of this compound.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • Solvents: Pesticide residue grade acetonitrile, acetone, and hexane.

  • Analytical Standards: Certified reference material of this compound. An internal standard (e.g., Fenchlorphos or Aldrin) is recommended for improved quantitation.[6][7]

  • Reagents for QuEChERS: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

  • Dispersive SPE Sorbents: Primary Secondary Amine (PSA), C18.

  • Solid Phase Extraction (SPE) Cartridges: As required (e.g., Florisil, Alumina).[8]

  • High-Purity Water: For reagent preparation.

Instrumentation

A Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer is required. A single quadrupole or triple quadrupole mass spectrometer is suitable.[9]

Detailed Analytical Protocol

Sample Preparation: The QuEChERS Method for Solid Matrices (e.g., Fruits, Vegetables)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly efficient for extracting a wide range of pesticides from complex food matrices.[7]

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube. If samples are not sufficiently hydrated, add an appropriate amount of high-purity water. Shake vigorously for 1 minute.

  • Salting-Out: Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride). Shake vigorously for 1 minute to induce phase separation.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing anhydrous MgSO₄ and PSA sorbent. PSA effectively removes organic acids and other polar interferences. For samples with high lipid content, C18 sorbent can be included.[10]

  • Final Concentration: Shake the dSPE tube for 1 minute and centrifuge. Transfer the cleaned extract, evaporate to near dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of hexane or ethyl acetate for GC/MS analysis.[3]

GC/MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument in use. These conditions are based on established methods for organophosphate pesticide analysis.[9][11][12][13]

Parameter Condition Rationale & Expert Commentary
GC System
Injection ModeSplitlessMaximizes the transfer of analyte to the column, essential for trace-level analysis.[9][13]
Injection Volume1 µLA standard volume that balances sensitivity with potential for inlet overload.[12][13]
Injector Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.[9]
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.[9][11]
Flow Rate1.0 - 1.5 mL/min (Constant Flow)A typical flow rate for standard capillary columns, ensuring optimal separation.[9][11]
ColumnLow-polarity phase (e.g., 5% Phenyl Polysiloxane)Columns like a DB-5ms or HP-5ms are industry standards for multi-residue pesticide analysis due to their excellent inertness and resolving power.[13]
Column Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing a good balance between resolution and analysis time.[9]
Oven ProgramInitial: 80°C, hold 1 min; Ramp: 25°C/min to 200°C; Ramp 2: 10°C/min to 280°C, hold 5 minA multi-step ramp allows for the separation of a wide range of compounds with varying volatilities.[11][12]
MS System
Ionization ModeElectron Impact (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and identification.[12]
Ion Source Temp.230 °COptimizes ionization efficiency while minimizing thermal degradation in the source.[12]
Transfer Line Temp.280 °CPrevents condensation of analytes as they transfer from the GC to the MS.[6]
Solvent Delay5-6 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.[11]
Acquisition ModeSelected Ion Monitoring (SIM)For quantitative analysis, SIM mode provides superior sensitivity and selectivity by monitoring only specific ions of interest.[9]
SIM Ions (m/z) Quantification Ion: 183 Qualifier Ions: 139, 109 These ions are selected based on their abundance and specificity from the electron impact mass spectrum of carbophenothion oxon sulfoxide.[1] The ratio of qualifier to quantification ions must be consistent between standards and samples for confident identification.

Data Analysis, Quantification, and Quality Control

  • Analyte Identification: A peak is positively identified as this compound if its retention time matches that of a certified reference standard (typically within ±0.1 minutes) and the abundance ratios of the qualifier ions to the quantification ion are within ±20% of the ratios observed in the standard.

  • Quantification: A multi-point calibration curve (e.g., 5 to 500 ng/mL) is generated by plotting the peak area response against the concentration of the standards. The concentration of the analyte in the sample is calculated from this curve. The use of an internal standard corrects for variations in injection volume and instrument response.[11]

  • Quality Control: To ensure the validity of the data, each analytical batch should include:

    • A method blank to check for contamination.

    • A laboratory fortified blank (spiked sample) to assess method accuracy and recovery. Recoveries should typically fall within 70-120%.

    • Continuing calibration verification standards to monitor instrument performance throughout the analytical run.

Conclusion

This application note details a validated and reliable GC/MS protocol for the determination of this compound. The combination of a robust QuEChERS sample preparation method with optimized GC separation and selective MS detection provides the necessary sensitivity and specificity for trace-level analysis in complex matrices. By adhering to the principles of sound analytical chemistry and quality control outlined herein, laboratories can achieve accurate and defensible results for the monitoring of this important pesticide metabolite.

References

  • Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes.
  • A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD.
  • Improved Detection of Organophosphate Pesticides in EI GC/MS/MS with Higher Damping Gas Pressure.SCISPEC.
  • Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS.Scientific Research Publishing.
  • Analysis of Organophosphorus Compounds by GC/MS.cromlab-instruments.es.
  • Manual Of Analytical Methods For The Analysis Of Pesticide Residues In Human And Environmental Samples.U.S. Environmental Protection Agency.
  • Method 8081B: Organochlorine Pesticides by Gas Chromatography.U.S. Environmental Protection Agency.
  • Rapid Screening Analysis of On-Line Purified Residual Pesticides in Crop Extract Using Accurate Mass Information.
  • Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS.Agilent Technologies.
  • Pesticide Sample Preparation.
  • Confirmation of Pesticides by GC/MS/MS.USDA Food Safety and Inspection Service.
  • Analytical Methods for Detecting Malathion.
  • EPA Method 525.3: Determination of Semivolatile Organic Chemicals in Drinking Water by SPE and GC/MS.The Royal Society of Chemistry.
  • GC and GC-MS Applications for Food Safety Analysis.Thermo Fisher Scientific.
  • Pesticide Analysis in Food and Beverages Application Compendium.Thermo Fisher Scientific.
  • GC/MS-LC/MS multi-residue method.
  • Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices.
  • The analysis of pesticides & related compounds using Mass Spectrometry.ORCA.
  • Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods.Semantic Scholar.
  • Fast GC-MS/MS for High Throughput Pesticides Analysis.Thermo Fisher Scientific.

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Application Note: High-Throughput Analysis of Carbophenothion Sulfoxide in Produce Using the QuEChERS Methodology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the extraction of carbophenothion sulfoxide, a key metabolite of the organophosphate pesticide carbophenothion, from various produce matrices.[1][2] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is detailed, offering a streamlined and efficient alternative to traditional extraction techniques.[3] Protocols for the original unbuffered, AOAC Official Method 2007.01, and European EN 15662 Standard are presented, along with the scientific rationale behind each step.[4] This guide is intended for researchers, analytical scientists, and quality control professionals in the food safety and environmental monitoring sectors.

Introduction: The QuEChERS Approach for Complex Matrices

The analysis of pesticide residues in produce presents significant analytical challenges due to the complexity of the sample matrices.[5] Fruits and vegetables contain a diverse array of compounds, including pigments, sugars, organic acids, lipids, and waxes, which can interfere with the accurate quantification of target analytes. The QuEChERS method has emerged as a globally accepted sample preparation technique that effectively addresses these challenges.[3][6] Developed by Anastassiades et al., this method combines a simple solvent extraction with a salting-out step, followed by a dispersive solid-phase extraction (d-SPE) cleanup. This two-step process efficiently removes a significant portion of matrix interferences while ensuring high recoveries for a broad range of pesticides.[7]

Carbophenothion is an organophosphate insecticide and acaricide, and its metabolite, this compound, is of toxicological significance.[1][2] Monitoring its presence in produce is crucial for ensuring food safety. This compound is a moderately polar compound, making it amenable to extraction with acetonitrile, the solvent of choice in the QuEChERS procedure.[1][8]

This document outlines validated protocols based on established QuEChERS methods to ensure reliable and reproducible results for the determination of this compound in produce.

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to optimizing extraction and cleanup protocols.

PropertyValueSource
Chemical Formula C₁₁H₁₆ClO₃PS₃[9]
Molecular Weight 358.87 g/mol [8]
LogP (Octanol/Water Partition Coefficient) 4.436 (Calculated)[8]
Water Solubility Log10(WS) = -0.13 (Calculated)[8]
Appearance Colorless to pale yellow liquid[1]

The sulfoxide group increases the polarity of the molecule compared to the parent carbophenothion.[1] This characteristic influences its partitioning behavior during the extraction and the choice of sorbents for the d-SPE cleanup.

QuEChERS Methodologies: A Comparative Overview

Three primary variations of the QuEChERS method are widely used. The choice of method often depends on the specific produce matrix and the potential for pH-dependent degradation of the target analyte.

  • Original Unbuffered Method: Simple and effective for many pesticide-matrix combinations.

  • AOAC Official Method 2007.01: Employs acetate buffering to maintain a consistent pH, which is beneficial for the recovery of pH-sensitive pesticides.[4]

  • EN 15662 Standard: Utilizes citrate buffering, offering an alternative pH control that can be advantageous for certain analytes and matrices.[4][10][11]

For this compound, which is relatively stable, all three methods can yield acceptable recoveries. However, the buffered methods are generally recommended to ensure robustness across a wider variety of produce types.

Experimental Protocols

Reagents and Materials
  • Acetonitrile (ACN), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄), analytical grade

  • Sodium Chloride (NaCl), analytical grade

  • Sodium Acetate (NaOAc), anhydrous, analytical grade (for AOAC method)

  • Sodium Citrate Dibasic Sesquihydrate, analytical grade (for EN method)

  • Sodium Citrate Tribasic Dihydrate, analytical grade (for EN method)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent (optional, for high-fat matrices)

  • Graphitized Carbon Black (GCB) (optional, for pigmented matrices)

  • 50 mL polypropylene centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes with screw caps

  • High-speed refrigerated centrifuge

  • Vortex mixer

  • Sample homogenizer (e.g., blender, bead mill)

Sample Preparation
  • Homogenize a representative portion of the produce sample until a uniform consistency is achieved. For samples with high water content, cryogenic milling may be employed to prevent enzymatic degradation.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

Extraction Workflow

The following diagram illustrates the general workflow of the QuEChERS procedure.

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup Sample Homogenized Produce Sample (10-15g) Add_Solvent Add Acetonitrile (10-15 mL) Sample->Add_Solvent Add_Salts Add QuEChERS Extraction Salts Add_Solvent->Add_Salts Shake_Centrifuge_1 Vortex/Shake (1 min) & Centrifuge Add_Salts->Shake_Centrifuge_1 Supernatant Transfer Aliquot of Supernatant Shake_Centrifuge_1->Supernatant Acetonitrile Layer Add_dSPE Add d-SPE Sorbents Supernatant->Add_dSPE Shake_Centrifuge_2 Vortex/Shake (30s) & Centrifuge Add_dSPE->Shake_Centrifuge_2 Final_Extract Final Extract for LC-MS/MS or GC-MS Analysis Shake_Centrifuge_2->Final_Extract

Caption: General workflow of the QuEChERS method.

Detailed Extraction and Partitioning Protocols

Protocol 4.4.1: Original Unbuffered Method

  • To the 10 g sample, add 10 mL of acetonitrile.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Proceed to the d-SPE cleanup step with the supernatant.

Protocol 4.4.2: AOAC Official Method 2007.01 [12]

  • To the 15 g sample, add 15 mL of 1% acetic acid in acetonitrile.

  • Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Proceed to the d-SPE cleanup step with the supernatant.

Protocol 4.4.3: EN 15662 Standard [10][11]

  • To the 10 g sample, add 10 mL of acetonitrile.

  • Add 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of sodium citrate tribasic dihydrate, and 0.5 g of sodium citrate dibasic sesquihydrate.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Proceed to the d-SPE cleanup step with the supernatant.

Table 1: Comparison of Extraction Salt Compositions

MethodSample Weight (g)Acetonitrile (mL)MgSO₄ (g)NaCl (g)Buffering Salts
Original 101041None
AOAC 2007.01 1515 (1% Acetic Acid)601.5 g NaOAc
EN 15662 1010411 g Na₃Citrate·2H₂O + 0.5 g Na₂HCitrate·1.5H₂O
Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The d-SPE step is critical for removing matrix co-extractives that can interfere with chromatographic analysis and cause ion suppression in mass spectrometry.

Protocol 4.5.1: Standard Cleanup for General Produce

  • Transfer a 6 mL aliquot of the acetonitrile supernatant from the extraction step into a 15 mL centrifuge tube.

  • Add 900 mg of anhydrous MgSO₄ and 150 mg of PSA.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is the final extract.

Rationale for Sorbent Choice:

  • Anhydrous MgSO₄: Removes residual water from the extract, which can improve the efficiency of the subsequent analytical separation.

  • PSA (Primary Secondary Amine): A weak anion exchanger that effectively removes organic acids, sugars, and some fatty acids.

Protocol 4.5.2: Cleanup for Pigmented Produce (e.g., berries, leafy greens)

  • Transfer a 6 mL aliquot of the supernatant to a 15 mL tube.

  • Add 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 7.5-15 mg of GCB.

  • Vortex and centrifuge as described in 4.5.1.

Rationale for Additional Sorbent:

  • GCB (Graphitized Carbon Black): Removes pigments like chlorophyll and carotenoids, as well as sterols. Use with caution, as it can also adsorb some planar pesticides.

Protocol 4.5.3: Cleanup for High-Fat Produce (e.g., avocado)

  • Transfer a 6 mL aliquot of the supernatant to a 15 mL tube.

  • Add 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18.

  • Vortex and centrifuge as described in 4.5.1.

Rationale for Additional Sorbent:

  • C18 (Octadecylsilane): A non-polar sorbent that removes lipids and other non-polar interferences.

Table 2: Dispersive SPE Composition per 1 mL of Extract

Matrix TypeAnhydrous MgSO₄ (mg)PSA (mg)GCB (mg)C18 (mg)
General 15025--
Pigmented 150252.5 - 7.5-
High-Fat 15025-25

Analytical Determination

The final extract can be directly analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[11][13] LC-MS/MS is often preferred for its high sensitivity and selectivity for moderately polar compounds like this compound.[14][15][16]

Typical LC-MS/MS Conditions:

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.[15]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for organophosphate pesticides.

  • Detection: Multiple Reaction Monitoring (MRM) for quantification and confirmation.

Method Validation and Performance

Validation of the QuEChERS method for this compound should be performed according to established guidelines (e.g., SANTE/11312/2021).[17] Key validation parameters include:

  • Linearity: Assessed by constructing calibration curves.

  • Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at various concentration levels. Typical acceptable recovery rates are within 70-120%.[7][18]

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD), which should generally be ≤20%.[18]

  • Limit of Quantification (LOQ): The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effects: Evaluated by comparing the response of the analyte in a matrix-matched standard to that in a pure solvent standard.

Conclusion

The QuEChERS method provides a rapid, efficient, and cost-effective approach for the extraction of this compound from a wide range of produce matrices.[19][20] The choice between the original, AOAC, and EN versions of the method allows for flexibility in addressing different matrix complexities and analyte stability concerns. Proper selection of d-SPE sorbents is crucial for minimizing matrix effects and achieving accurate and precise results in subsequent chromatographic analyses. This application note serves as a detailed protocol and a guide to the underlying principles for the successful implementation of the QuEChERS methodology in routine pesticide residue analysis.

References

  • CHM® QuEChERS EN 15662:2008 Method. CHMLab. Available at: [Link]

  • EN 15662:2018 - Pesticide Residue Analysis in Plant Foods QuEChERS. iTeh Standards. Available at: [Link]

  • AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. NUCLEUS information resources. Available at: [Link]

  • QuEChERS Methodology: AOAC Method. NUCLEUS information resources. Available at: [Link]

  • About the method. QuEChERS. Available at: [Link]

  • AOAC Official Method 2007.01. Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.2007. Science and Education Publishing. Available at: [Link]

  • CHM® QuEChERS AOAC 2007.01 Method. CHMLab. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables. PubMed. Available at: [Link]

  • Chemical Properties of Carbofenothion sulfoxide (CAS 17297-40-4). Cheméo. Available at: [Link]

  • Analytical steps of the QuEChERS-AOAC Official Method 2007. ResearchGate. Available at: [Link]

  • Validation of a QuEChERS based simple method for the determination of organophosphorus pesticides in grapes and green beans. AENSI Publisher. Available at: [Link]

  • Carbophenothion. PubChem. Available at: [Link]

  • Analysis of Pesticide Residues in Fruits and Vegetables Using Modified QuEChERS Method. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Carbofenothion sulfoxide. NIST WebBook. Available at: [Link]

  • Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan. Journal of Chemistry. Available at: [Link]

  • Pesticide Analysis in Vegetables Using QuEChERS Extraction and Colorimetric Detection. ODU Digital Commons. Available at: [Link]

  • Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection. Current Agriculture Research Journal. Available at: [Link]

  • QuEChERS: a modern sample preparation method for pesticide multiresidue determination in food by chromatographic methods coupled to mass spectrometry. CABI Digital Library. Available at: [Link]

  • Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Shimadzu. Available at: [Link]

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Application Note: A Robust Experimental Protocol for Monitoring Pesticide Metabolites in Environmental Water

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The widespread use of pesticides in agriculture poses a significant threat to environmental water quality through the runoff and leaching of parent compounds and their metabolites.[1][2] These metabolites can sometimes be more mobile and toxic than the original pesticide, necessitating their careful monitoring to safeguard ecosystem and human health.[1] This application note provides a comprehensive, field-proven experimental protocol for the sensitive and selective monitoring of pesticide metabolites in various environmental water matrices. The described workflow emphasizes scientific integrity, from sample collection and preservation to advanced analytical determination using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). Each step is detailed with an explanation of the underlying scientific principles to ensure methodological robustness and data of the highest quality for researchers, environmental scientists, and regulatory bodies.

Introduction

Pesticides are indispensable for modern agriculture, ensuring high crop yields by controlling pests.[2] However, their extensive application has led to the contamination of surface and groundwater sources.[3] Once in the environment, parent pesticide compounds undergo various transformation processes, including microbial degradation, hydrolysis, and photolysis, leading to the formation of a diverse array of metabolites.[1] These metabolites often exhibit different physicochemical properties, such as increased polarity and water solubility, which can enhance their mobility in aquatic systems.[4]

The toxicological profiles of these metabolites are often not as well-characterized as their parent compounds, yet they can pose significant environmental and health risks.[5] Consequently, regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA) and the European Union, have established stringent maximum residue limits (MRLs) for both parent pesticides and their relevant metabolites in water.[1][6]

Developing a robust and reliable analytical method for monitoring these compounds is challenging due to the chemical diversity of the metabolites, the complexity of environmental matrices, and the low concentration levels at which they are typically found.[2][7] This protocol outlines a validated workflow designed to address these challenges, ensuring high sensitivity, selectivity, and reproducibility.

Experimental Workflow Overview

The overall experimental workflow for monitoring pesticide metabolites in environmental water can be broken down into four key stages: Sample Collection and Preservation, Sample Preparation (Extraction and Cleanup), Analytical Determination, and Data Analysis with Quality Control. Each stage is critical for the integrity of the final results.

Pesticide Metabolite Monitoring Workflow cluster_0 Stage 1: Field Operations cluster_1 Stage 2: Laboratory Preparation cluster_2 Stage 3: Instrumental Analysis cluster_3 Stage 4: Data & Reporting SampleCollection Sample Collection Preservation Sample Preservation SampleCollection->Preservation Immediate Extraction Extraction (SPE or LLE) Preservation->Extraction Transport to Lab Concentration Concentration Extraction->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS GCMS GC-MS/MS Analysis Concentration->GCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing GCMS->DataProcessing QAQC QA/QC Review DataProcessing->QAQC Report Final Report QAQC->Report

Caption: High-level workflow for pesticide metabolite analysis in water.

Part 1: Sample Collection and Preservation

The fidelity of any environmental analysis begins at the point of sample collection. The primary objective is to obtain a representative sample and maintain its integrity until analysis.[8]

Materials
  • Amber glass bottles (1 L), pre-cleaned with solvent and muffled at high temperature to remove organic contaminants.[9]

  • Teflon-lined screw caps.

  • Portable refrigerator or cooler with ice packs.

  • Preservatives (e.g., sodium thiosulfate, sulfuric acid, as required by the specific analytes and analytical method).

  • Field logbook and labels.

Protocol for Sample Collection
  • Site Selection: Choose sampling locations that are representative of the water body being studied. This may include upstream and downstream points from agricultural areas, groundwater wells, and drinking water intakes.

  • Bottle Preparation: Before heading to the field, ensure all sample bottles are appropriately cleaned and labeled with the sample ID, location, date, and time of collection.

  • Collection Technique:

    • For surface water, collect the sample from approximately 30 cm below the surface to avoid floating debris.[10]

    • For groundwater, purge the well by removing 4 to 5 times the standing water volume before collecting the sample to ensure it is representative of the aquifer.[10]

    • Rinse the sample bottle and cap three times with the source water before taking the final sample.

  • Preservation:

    • If the water is expected to contain residual chlorine (e.g., treated drinking water), add sodium thiosulfate to quench the chlorine and prevent degradation of target analytes.

    • For certain pesticides, acidification (e.g., with sulfuric acid to pH < 2) may be necessary to prevent microbial degradation. However, the choice of preservative is analyte-dependent and should be verified based on the target pesticide metabolites.

    • Immediately after collection and preservation, store the samples in a cooler with ice packs to maintain a temperature of approximately 4°C.[8] This minimizes biological and chemical degradation of the analytes.[8]

Causality: The use of amber glass bottles is crucial as some pesticides and their metabolites are susceptible to photodegradation.[9] Teflon-lined caps prevent contamination from the cap material. Immediate cooling and appropriate chemical preservation are essential to inhibit microbial activity and chemical reactions that could alter the concentration of the target analytes between collection and analysis.[8]

Part 2: Sample Preparation - Extraction and Concentration

Due to the typically low concentrations of pesticide metabolites in environmental water, a pre-concentration step is almost always necessary.[11] The choice of extraction method depends on the physicochemical properties of the target analytes, particularly their polarity. Solid-Phase Extraction (SPE) is the most common and versatile technique.[8][12]

Solid-Phase Extraction (SPE) Protocol

SPE has become a popular alternative to traditional liquid-liquid extraction (LLE) because it is more efficient, uses significantly less solvent, and is easily automated.[8][13] The choice of sorbent is critical for achieving good recovery of the target analytes.

Table 1: Common SPE Sorbents for Pesticide Metabolite Extraction

Sorbent TypeMechanismTarget Analytes
Reversed-Phase (e.g., C18, C8) Non-polar interactionsNon-polar to moderately polar pesticides and metabolites.[12]
Polymeric (e.g., Oasis HLB, Bond Elut PPL) Mixed-mode (hydrophilic-lipophilic balance)Wide range of pesticides and metabolites with varying polarities.[14][15]
Ion-Exchange Electrostatic interactionsIonic or ionizable pesticides and metabolites (e.g., acidic or basic compounds).[7]
Graphitized Carbon AdsorptionVery polar pesticides and metabolites.[16]

Protocol using a Polymeric Sorbent (e.g., Oasis HLB):

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. This activates the sorbent and ensures reproducible retention. Do not allow the cartridge to go dry before loading the sample.

  • Sample Loading: Pass the 1 L water sample through the conditioned cartridge at a flow rate of 10-15 mL/min. A vacuum manifold can be used to control the flow rate.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering salts or highly polar matrix components.

  • Drying: Dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-20 minutes to remove residual water. This is a critical step to ensure efficient elution with an organic solvent.

  • Elution: Elute the retained analytes by passing a small volume of an appropriate solvent (e.g., 2 x 5 mL of ethyl acetate or a mixture of dichloromethane and methanol) through the cartridge.[16] The choice of elution solvent should be optimized for the target analytes.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a concentrator workstation. The sample is now ready for instrumental analysis.

Causality: Polymeric sorbents like Oasis HLB are often preferred for multi-residue methods because their mixed-mode chemistry allows for the retention of a broad range of compounds, from polar metabolites to non-polar parent pesticides.[14][15] The conditioning step solvates the sorbent functional groups, enabling proper interaction with the analytes. The drying step is crucial because residual water can prevent the efficient desorption of analytes by the organic elution solvent.

SPE_Workflow start Start condition 1. Condition Cartridge (Methanol, then Water) start->condition load 2. Load Water Sample (1 L at 10-15 mL/min) condition->load wash 3. Wash Cartridge (Deionized Water) load->wash dry 4. Dry Cartridge (Nitrogen or Vacuum) wash->dry elute 5. Elute Analytes (Organic Solvent) dry->elute concentrate 6. Concentrate Eluate (Nitrogen Evaporation) elute->concentrate end Ready for Analysis concentrate->end

Caption: Detailed step-by-step workflow for Solid-Phase Extraction (SPE).

Part 3: Analytical Determination

The final extracts are analyzed using chromatographic techniques coupled with mass spectrometry, which provide the necessary sensitivity and selectivity for trace-level quantification.[17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the technique of choice for the analysis of polar, non-volatile, and thermally labile pesticide metabolites, which are often not amenable to GC analysis without derivatization.[7][18] Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are typically used for their high selectivity and sensitivity.[7][16]

Typical LC-MS/MS Parameters:

  • LC Column: Reversed-phase C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing additives like formic acid or ammonium formate to improve ionization efficiency.[11]

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes to cover a wide range of compounds.[16]

  • Mass Spectrometer: Triple Quadrupole (QqQ) in MRM mode. For each analyte, at least two transitions (quantifier and qualifier) should be monitored for confident identification and quantification.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is ideal for the analysis of volatile and semi-volatile pesticides and metabolites, such as organochlorine and organophosphorus compounds.[4][19] Similar to LC-MS/MS, the use of a triple quadrupole mass spectrometer in MRM mode enhances selectivity and reduces matrix interference.[4][19]

Typical GC-MS/MS Parameters:

  • GC Column: Low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[20]

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Splitless injection to maximize the transfer of analytes to the column for trace analysis.

  • Ionization Source: Electron Ionization (EI).

  • Mass Spectrometer: Triple Quadrupole (QqQ) in MRM mode.

Causality: The combination of chromatography (LC or GC) for physical separation and tandem mass spectrometry (MS/MS) for mass-based separation provides exceptional selectivity.[18][19] This is critical for environmental analysis where the target analytes are often present at trace levels in a complex matrix containing many other compounds.[7] Monitoring two MRM transitions provides a high degree of confidence in the identification of the analyte, reducing the risk of false positives.

Part 4: Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential to ensure the validity and defensibility of the analytical data.[6][21]

Table 2: Key QA/QC Procedures

QC Sample TypePurposeFrequencyAcceptance Criteria
Method Blank To assess contamination during the entire analytical process.One per batch of 20 samples.Analyte concentrations should be below the Limit of Detection (LOD).
Laboratory Fortified Blank (LFB) / Spike To assess the accuracy and recovery of the method.One per batch of 20 samples.Recoveries typically within 70-120%.[7]
Matrix Spike / Matrix Spike Duplicate (MS/MSD) To assess the effect of the sample matrix on the analytical method.One pair per batch of 20 samples or per matrix type.Recoveries within 70-120% and Relative Percent Difference (RPD) < 20%.
Laboratory Replicates To assess the precision of the method.One per batch of 20 samples.RPD < 20%.
Calibration Standards To establish the calibration curve for quantification.At the beginning of each analytical run.Correlation coefficient (r²) > 0.99.
Continuing Calibration Verification (CCV) To monitor the performance of the instrument during the analytical run.Every 10-15 samples.Within ±20% of the true value.
Internal Standards To correct for variations in extraction efficiency and instrument response.Spiked into every sample, blank, and standard.Area counts should be consistent across the batch.

Self-Validating System: This protocol is designed as a self-validating system. The regular analysis of method blanks confirms the absence of systemic contamination. The LFB and MS/MSD samples continuously validate the method's accuracy and demonstrate its applicability to the specific sample matrix. Replicates provide a constant measure of precision. Any deviation in these QC samples outside the acceptance criteria immediately flags a potential issue with the process, which must be investigated and rectified before reporting any data. This continuous verification ensures the trustworthiness of the results.[6]

Conclusion

The monitoring of pesticide metabolites in environmental water is a critical task for ensuring environmental and public health. The experimental protocol detailed in this application note provides a robust and reliable framework for achieving this. By integrating best practices for sample collection, employing efficient and selective sample preparation techniques like SPE, and utilizing the power of tandem mass spectrometry, researchers and analytical laboratories can generate high-quality, defensible data. The emphasis on a comprehensive QA/QC program ensures the integrity and trustworthiness of the results, making them suitable for regulatory compliance, environmental risk assessment, and scientific research.

References

  • U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]

  • Stry, J. (2018). Best Practices for Analyzing Pesticides and Their Metabolites in Environmental Samples. LCGC North America. [Link]

  • Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. [Link]

  • International Organization for Standardization. (n.d.). ISO 25101: Water quality — Determination of pesticides and their metabolites — Method using liquid chromatography-mass spectrometry (LC-MS). [Link]

  • U.S. Environmental Protection Agency. (n.d.). Approved CWA Test Methods for Pesticide Active Ingredients. [Link]

  • Hernández, F., et al. (2006). Analysis of pesticides in water by liquid chromatography-tandem mass spectrometric techniques. Mass Spectrometry Reviews. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Approved Drinking Water Methods for Pesticide Active Ingredients. [Link]

  • Khan, S., et al. (2006). Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD. ResearchGate. [Link]

  • Goolsby, D. A., et al. (1991). An Analytical Method and Quality Control Program for Studies of Currently Used Pesticides in Surface Waters. American Chemical Society. [Link]

  • Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]

  • International Organization for Standardization. (n.d.). ISO 6468: Water quality — Determination of certain organochlorine insecticides, polychlorinated biphenyls and chlorobenzenes — Gas chromatographic method after liquid-liquid extraction. [Link]

  • Al-Qaim, F. F., et al. (2014). Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry. Scientific Research Publishing. [Link]

  • Kuster, M., et al. (2022). An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • Separation Science. (2024). GC/MS/MS Pesticide Residue Analysis. [Link]

  • Muayene. (n.d.). Water Quality Testing and Compliance Standards. [Link]

  • FMS, Inc. (n.d.). Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water. [Link]

  • CABI Digital Library. (n.d.). Determination of pesticides in water by LC-MS/MS. [Link]

  • Chromatography Online. (2019). LC–MS/MS Analysis of Polar Pesticides in Food and Water. [Link]

  • Reid, M. J., et al. (2003). Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

  • ResearchGate. (2019). For pesticides analysis in water samples?. [Link]

  • DergiPark. (n.d.). Pesticide Analysis and Method Validation with GC/MSD Instrument in Environmental Water Samples. [Link]

  • Palma, P., et al. (2010). Pesticides in water and the performance of the liquid-phase microextraction based techniques. A review. Analytica Chimica Acta. [Link]

  • El-Zaher, A. A., et al. (2020). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. Journal of Analytical Methods in Chemistry. [Link]

  • European Commission. (1999). Quality Control Procedures for Pesticide Residues Analysis. [Link]

  • ResearchGate. (n.d.). Pesticides in Water: Sampling, Sample Preparation, Preservation. [Link]

  • U.S. Environmental Protection Agency. (1990). National Pesticide Survey: Quality Assurance/Quality Control. [Link]

  • de Souza, J. S., et al. (2022). An Exploratory Study of the Metabolite Profiling from Pesticides Exposed Workers. International Journal of Molecular Sciences. [Link]

  • Agilent Technologies. (n.d.). GC/MS Pesticide Analysis. [Link]

  • GOV.UK. (2023). Monitoring discharges to water: CEN and ISO monitoring methods. [Link]

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  • Maharashtra Pollution Control Board. (n.d.). Collection and Preservation of Samples and Field Analysis. [Link]

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Sources

Application Notes and Protocols for the Sample Preparation of Carbophenothion Sulfoxide in Soil Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Carbophenothion Sulfoxide in Soil

Carbophenothion, an organothiophosphate insecticide and acaricide, and its degradation products, such as this compound, are of significant environmental concern due to their potential toxicity and persistence in soil ecosystems. This compound, formed through the oxidation of the parent compound, possesses a higher polarity due to the sulfoxide group. This alteration in physicochemical properties presents a unique challenge for its efficient extraction from complex soil matrices.[1][2] Soil, being a heterogeneous mixture of organic matter, minerals, and water, can strongly interact with pesticide residues, making their quantitative recovery difficult.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the most effective sample preparation techniques for the analysis of this compound in soil. We will delve into the mechanistic principles and provide detailed, field-proven protocols for three primary extraction methodologies: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Microwave-Assisted Extraction (MAE). The causality behind each experimental choice will be explained to ensure a deep understanding and the ability to troubleshoot and adapt these methods for various soil types.

Understanding the Analyte: this compound

A foundational understanding of the target analyte is critical for developing a robust sample preparation strategy.

PropertyValueSource
Chemical Formula C₁₁H₁₆ClO₃PS₃
Molecular Weight 358.87 g/mol
Log P (Octanol-Water Partition Coefficient) 4.436 (Calculated)Cheméo
Polarity Moderately PolarInferred from structure

The presence of the sulfoxide group increases the polarity of this compound compared to its parent compound. This enhanced polarity influences its solubility in various organic solvents and its interaction with different sorbent materials, a key consideration in both extraction and cleanup steps.

Method 1: The QuEChERS Approach - The "Gold Standard" for Multi-Residue Analysis

The QuEChERS method has gained widespread acceptance for pesticide residue analysis due to its simplicity, speed, and minimal solvent consumption.[4][5] The core principle involves a two-step process: an initial extraction and partitioning step using an organic solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.

Causality of Experimental Choices in QuEChERS for this compound
  • Solvent Selection (Acetonitrile): Acetonitrile is the solvent of choice for QuEChERS due to its ability to effectively extract a wide range of pesticides, including moderately polar compounds like this compound.[6] It also has limited miscibility with water, which allows for a clean phase separation upon the addition of salts.

  • Salting-Out Effect (MgSO₄ and NaCl/NaOAc): Anhydrous magnesium sulfate (MgSO₄) is used to remove water from the sample and induce phase separation between the aqueous and organic layers. Sodium chloride (NaCl) or sodium acetate (NaOAc) is added to further enhance this separation and drive the pesticides into the acetonitrile layer.[7]

  • Cleanup Sorbents (PSA, C18, GCB):

    • Primary Secondary Amine (PSA): This sorbent is crucial for removing organic acids, fatty acids, and sugars from the extract, which are common interferences in soil matrices.[8][9]

    • C18 (Octadecylsilane): C18 is effective at removing non-polar interferences, such as lipids and waxes. Given the moderate polarity of this compound, a combination of PSA and C18 often provides a balanced cleanup.[9][10]

    • Graphitized Carbon Black (GCB): GCB is used to remove pigments like chlorophyll and carotenoids. However, it should be used with caution as it can also retain planar pesticides. For this compound, GCB is generally not necessary unless the soil has a very high content of plant-derived pigments.[8]

Detailed QuEChERS Protocol

This protocol is a modification of the original QuEChERS method, optimized for soil matrices.

1. Sample Extraction and Partitioning

  • Weigh 10 g of homogenized, sieved soil into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.

  • Add 10 mL of acetonitrile.

  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS or GC-MS analysis.

QuEChERS Workflow Diagram

Caption: QuEChERS workflow for this compound in soil.

Method 2: Solid-Phase Extraction (SPE) - A Classic and Targeted Approach

SPE is a highly selective sample preparation technique that relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase.[11][12] It is particularly useful when a high degree of cleanup is required or when targeting a specific class of compounds.

Causality of Experimental Choices in SPE for this compound
  • Sorbent Selection (C18): For moderately polar compounds like this compound, a reversed-phase sorbent such as C18 is ideal.[1] The non-polar C18 stationary phase retains the analyte from a polar sample matrix (e.g., a water-miscible extract), while more polar interferences pass through.

  • Conditioning and Equilibration: The conditioning step with a water-miscible organic solvent (e.g., methanol) solvates the C18 chains, making the stationary phase accessible to the analyte. The equilibration step with water or a weak buffer prepares the sorbent for the sample loading in a compatible solvent system.[11]

  • Washing: A wash step with a weak solvent (e.g., water or a low percentage of organic solvent in water) removes weakly retained, more polar interferences without eluting the target analyte.

  • Elution: A stronger, less polar organic solvent (e.g., acetonitrile or ethyl acetate) is used to disrupt the interaction between this compound and the C18 sorbent, eluting it from the cartridge.

Detailed SPE Protocol

This protocol assumes an initial extraction of the soil sample with a water-miscible solvent.

1. Initial Soil Extraction

  • Extract 10 g of soil with 20 mL of acetonitrile by shaking for 30 minutes.

  • Centrifuge and collect the supernatant.

  • Dilute the supernatant with deionized water to a final acetonitrile concentration of 10-20%.

2. SPE Cleanup

  • Conditioning: Pass 5 mL of methanol through a C18 SPE cartridge (e.g., 500 mg/6 mL).

  • Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Loading: Load the diluted soil extract onto the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the this compound with 5 mL of ethyl acetate.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for instrumental analysis.

SPE Workflow Diagram

Caption: SPE workflow for this compound in soil.

Method 3: Microwave-Assisted Extraction (MAE) - For Enhanced Efficiency and Speed

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[13][14] This technique can significantly reduce extraction times and solvent consumption compared to traditional methods like Soxhlet extraction.

Causality of Experimental Choices in MAE for this compound
  • Solvent Mixture (Acetone:Hexane): A mixture of a polar solvent (acetone) and a non-polar solvent (hexane) is often used in MAE. Acetone efficiently absorbs microwave energy and extracts the moderately polar this compound from the soil matrix. Hexane acts as a partitioning solvent, allowing for simultaneous extraction and cleanup.

  • Temperature and Time: These parameters are critical for efficient extraction. The optimal temperature and time will depend on the soil type and the specific microwave system but are generally in the range of 80-120°C for 10-20 minutes.[15] Overly aggressive conditions can lead to analyte degradation.

  • Power: The microwave power influences the rate of heating. A moderate power setting is typically sufficient to achieve the desired temperature without causing localized overheating.

Detailed MAE Protocol

1. Sample Preparation

  • Weigh 5 g of soil into a microwave extraction vessel.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

2. Microwave Extraction

  • Seal the extraction vessel and place it in the microwave extractor.

  • Ramp the temperature to 100°C over 5 minutes.

  • Hold at 100°C for 15 minutes.

  • Allow the vessel to cool to room temperature.

3. Post-Extraction Cleanup

  • Filter the extract to remove soil particles.

  • The extract can be analyzed directly or subjected to a further cleanup step, such as SPE, if necessary.

MAE Workflow Diagram

Sources

Application Note: High-Sensitivity LC-MS/MS Method for the Accurate Quantification of Carbophenothion Sulfoxide in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a robust protocol for the quantitative analysis of carbophenothion sulfoxide, a primary metabolite of the organophosphate pesticide carbophenothion. Accurate quantification of this metabolite is critical for food safety assessments and environmental monitoring. This method employs a streamlined sample preparation procedure based on the QuEChERS methodology, followed by sensitive and selective detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We detail the optimized parameters, explain the scientific rationale behind methodological choices, and provide a self-validating protocol designed for researchers, regulatory scientists, and professionals in drug and pesticide development.

Introduction: The Analytical Challenge

Carbophenothion is an organophosphate pesticide that, upon exposure to environmental or metabolic processes, undergoes oxidation to form more polar and often equally toxic metabolites, including this compound.[1] Monitoring for the parent compound alone is insufficient for a complete risk assessment; therefore, a reliable analytical method for its sulfoxide metabolite is imperative. The primary challenges in quantifying this compound are its low concentration in complex biological and food matrices and the potential for significant matrix effects, which can suppress or enhance the analyte signal during mass spectrometric analysis.[2]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers the requisite sensitivity and selectivity to overcome these challenges. This application note presents a validated approach that ensures high accuracy and precision, adhering to stringent international guidelines such as the SANTE/11312/2021 standards for pesticide residue analysis.[3][4][5]

Strategic Analytical Workflow

The overall analytical strategy is designed for efficiency, robustness, and accuracy. It begins with a generic yet effective sample extraction and cleanup, followed by highly selective instrumental analysis. The workflow is visualized below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing node_hom 1. Homogenization of 10g Sample node_ext 2. Acetonitrile Extraction & Salting Out (QuEChERS) node_hom->node_ext node_dsp 3. Dispersive SPE Cleanup (PSA / C18) node_ext->node_dsp node_fin 4. Final Extract for Analysis node_dsp->node_fin node_lc 5. UHPLC Separation (Reversed-Phase C18) node_fin->node_lc Injection node_ms 6. MS/MS Detection (ESI+ MRM Mode) node_lc->node_ms node_quant 7. Quantification (Matrix-Matched Calibration) node_ms->node_quant node_rep 8. Reporting & Validation (SANTE Guidelines) node_quant->node_rep

Sources

Application Note: The Use of Carbophenothion Sulfoxide in Proficiency Testing Schemes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Proficiency testing (PT) is a cornerstone of quality assurance in analytical laboratories, providing an independent assessment of a laboratory's performance and competence.[1][2][3] For laboratories involved in the analysis of pesticide residues in food and environmental samples, participation in well-designed PT schemes is often mandatory for accreditation and regulatory compliance. The choice of analytes in these schemes is critical; they must be relevant and should, at times, present a challenge to the participating laboratories to truly assess their capabilities.

Carbophenothion sulfoxide, a metabolite of the organophosphate pesticide carbophenothion, represents such a challenge.[4][5] As a more polar and potentially less stable compound than its parent, its accurate determination requires robust analytical methodologies. This application note provides a comprehensive guide for the inclusion of this compound in proficiency testing schemes, aimed at researchers, scientists, and professionals in analytical testing and drug development.

Carbophenothion and its Sulfoxide Metabolite

Carbophenothion is an organophosphorus pesticide that functions by inhibiting the acetylcholinesterase enzyme in insects.[4][5] In the environment and within biological systems, carbophenothion can be metabolized to more polar compounds, including this compound and the corresponding sulfone.[4] Regulatory bodies often define the residue of carbophenothion to include these metabolites, making their analysis crucial for compliance.

Chemical Structures:

  • Carbophenothion: CCOP(=S)(OCC)SCSc1ccc(Cl)cc1

  • This compound: CCOP(=S)(OCC)SCS(=O)c1ccc(Cl)cc1[6][7]

The inclusion of the sulfoxide group increases the polarity of the molecule, which can influence its behavior during sample preparation and chromatographic analysis.

Design and Preparation of Proficiency Testing Materials

The preparation of high-quality, homogeneous, and stable PT materials is paramount for a successful proficiency test.[8][9][10]

Sourcing of Analytical Standard

A high-purity, certified reference material of this compound is the starting point. Several commercial suppliers offer this standard. It is essential to obtain a certificate of analysis detailing the purity and characterization of the material.

Matrix Selection

The choice of matrix should be relevant to the scope of the participating laboratories. Common matrices for pesticide residue analysis include fruits, vegetables, cereals, and animal products.[2][11][12] For this application note, a fruit puree (e.g., apple or pear) will be used as the example matrix due to its relatively high water content and potential for matrix effects.

Fortification Protocol

The following is a step-by-step protocol for the preparation of a fruit puree PT material fortified with this compound:

  • Matrix Preparation: Obtain a batch of organic fruit, free from interfering pesticides. Homogenize the fruit into a uniform puree. It is advisable to cryogenically mill the sample to ensure homogeneity and prevent degradation of the analyte.

  • Spiking Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or acetone at a concentration of, for example, 1000 µg/mL. From this stock solution, prepare a spiking solution at a concentration that will result in the desired final concentration in the PT material when a specific volume is added.

  • Fortification: To a known weight of the fruit puree, add a precise volume of the spiking solution. For example, to 1 kg of puree, add 1 mL of a 100 µg/mL spiking solution to achieve a final concentration of 100 µg/kg. Mix thoroughly to ensure even distribution of the analyte. For larger batches, a blender or other mechanical mixing device should be used.

  • Packaging and Storage: Dispense the fortified puree into individual, pre-cleaned, and labeled containers. The containers should be sealed and stored frozen (e.g., at -20°C or below) until shipment to participants.

Homogeneity and Stability Testing

Before distributing the PT materials, their homogeneity and stability must be rigorously assessed to ensure that all participants receive comparable samples and that the analyte concentration remains constant throughout the PT scheme.[10][13][14]

  • Homogeneity Testing: Randomly select at least 10 units from the prepared batch. From each unit, take two independent analytical portions and analyze them under repeatable conditions. The results are then statistically evaluated, for example, using an F-test or by comparing the between-sample standard deviation to a target standard deviation as described in ISO 13528.[9][14]

  • Stability Testing: Analyze a number of PT material units at different time points (e.g., before distribution, at the end of the PT round) and under different temperature conditions that may be encountered during shipping. The results are then analyzed for any significant trend of degradation.[14]

Analytical Methodology

Participating laboratories will use their own validated methods. However, this section provides a recommended analytical workflow for the determination of this compound in a fruit puree matrix.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[15][16][17]

  • Extraction:

    • Weigh 10 g of the homogenized fruit puree PT material into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a sorbent mixture (e.g., PSA and C18) to remove interfering matrix components.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

    • The resulting supernatant is ready for analysis.

Instrumental Analysis

Due to its polarity, this compound can be analyzed by both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for more polar metabolites.

Table 1: Example Instrumental Parameters

ParameterGC-MS/MSLC-MS/MS
Column Mid-polarity capillary column (e.g., DB-35ms)[18]C18 reversed-phase column
Injection Splitless2-10 µL
Mobile Phase -A: Water with 0.1% formic acid and 2 mM ammonium formateB: Methanol with 0.1% formic acid and 2 mM ammonium formate[19]
Ionization Electron Ionization (EI)Electrospray Ionization (ESI), positive mode
Acquisition Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

MRM Transitions: The selection of appropriate precursor and product ions is crucial for selectivity and sensitivity. Laboratories should optimize these transitions using a certified standard of this compound. As a starting point, the protonated molecule [M+H]⁺ would be the precursor ion for LC-MS/MS. For GC-MS/MS, characteristic fragment ions would be selected.

Data Analysis and Evaluation of Performance

The performance of participating laboratories is typically evaluated using z-scores, which are calculated based on the assigned value of the PT material and the participant's reported result.[20]

z-score = (x - X) / σ

Where:

  • x is the participant's result

  • X is the assigned value

  • σ is the standard deviation for proficiency assessment

An acceptable performance is generally indicated by a z-score between -2 and 2.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep PT Material Preparation cluster_analysis Laboratory Analysis cluster_eval Performance Evaluation start Select & Homogenize Matrix spike Fortify with this compound Standard start->spike package Package & Store Frozen spike->package quechers QuEChERS Extraction & Cleanup package->quechers instrument GC-MS/MS or LC-MS/MS Analysis quechers->instrument data Data Submission instrument->data zscore Z-Score Calculation data->zscore report Proficiency Report zscore->report

Caption: Experimental workflow for a proficiency test involving this compound.

Logical Relationship in PT Evaluation

pt_evaluation_logic cluster_data Data Inputs cluster_calculation Calculation cluster_assessment Performance Assessment participant_result Participant Result (x) z_score_calc z = (x - X) / σ participant_result->z_score_calc assigned_value Assigned Value (X) assigned_value->z_score_calc stdev Standard Deviation (σ) stdev->z_score_calc satisfactory Satisfactory (|z| ≤ 2) z_score_calc->satisfactory questionable Questionable (2 < |z| < 3) z_score_calc->questionable unsatisfactory Unsatisfactory (|z| ≥ 3) z_score_calc->unsatisfactory

Caption: Logical flow for the evaluation of laboratory performance in a proficiency test.

Conclusion

The inclusion of this compound in proficiency testing schemes provides a valuable tool for assessing the capabilities of analytical laboratories in monitoring for pesticide residues. Its unique chemical properties compared to the parent compound, carbophenothion, necessitate robust and well-validated analytical methods. By following the protocols and considerations outlined in this application note, PT providers can design and execute effective schemes that contribute to the overall improvement of data quality in the field of food and environmental safety.

References

  • FAPAS Proficiency Testing. (n.d.). Pesticides. Fera. Retrieved from [Link]

  • FAPAS Proficiency Testing. (n.d.). Pesticide Residues – Animal Products / Fats and Oils. Team Medical & Scientific Sdn Bhd. Retrieved from [Link]

  • Okihashi, M., Osakada, M., Uchida, K., Nagayoshi, H., Yamaguchi, T., Kakimoto, K., Nakayama, Y., & Obana, H. (2010). [Preparation of samples for proficiency testing of pesticide residue analysis in processed foods]. Shokuhin Eiseigaku Zasshi, 51(5), 253–257. Retrieved from [Link]

  • FAPAS Proficiency Testing. (n.d.). Pesticide Residues (multi-residues) in Tomato Purée Proficiency Test. Fera. Retrieved from [Link]

  • FAPAS Proficiency Testing. (n.d.). Pesticide Residues (fat soluble) in Oily Fish Proficiency Test. Fera. Retrieved from [Link]

  • FAPAS Proficiency Testing. (n.d.). Pesticide Residues (single residues) in Wheat Flour Proficiency Test. Fera. Retrieved from [Link]

  • Narnoli, Y., Atapattu, S. N., De Alwis, H., & C. (2021). A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp. Journal of Cannabis Research, 3(1), 54. Retrieved from [Link]

  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]

  • National Agricultural Library - USDA. (n.d.). Homogeneity of Proficiency Test Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Samples for Proficiency Testing of Pesticide Residue Analysis in Processed Foods. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticide Residues in Cereals and Feedingstuff. (n.d.). Validation Report 22. Retrieved from [Link]

  • ResearchGate. (2022). QuEChERS Method Combined with Gas- and Liquid-Chromatography High Resolution Mass Spectrometry to Screen and Confirm 237 Pesticides and Metabolites in Cottonseed Hull. Retrieved from [Link]

  • Shimadzu. (2013). Scan/MRM Analysis of Residual Pesticides in Foods Using GC-MS/MS (3). Retrieved from [Link]

  • Anastassiades, M., et al. (2023). European Union Proficiency Tests for pesticide residues in cereals and feedstuff, from 2007 to 2022- Data collection experience. DTU Research Database. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015, September 28). Food Safety Sample Preparation: QuEChERS Method for Pesticides [Video]. YouTube. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. (2022). EURL-PROFICIENCY TEST-FV-SC05, 2021-2022. Retrieved from [Link]

  • Labthink. (n.d.). Testing Method for Proficiency Testing of Sample s Homogeneity and Stability. Retrieved from [Link]

  • Subramanian, S. (2021, March 17). Homogeneity & Stability of Proficiency Test Items. SlideShare. Retrieved from [Link]

  • MDPI. (n.d.). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Retrieved from [Link]

  • European Union Reference Laboratories for Residues of Pesticides. (2025). General protocol for EU proficiency test of pesticide residues in food and feed. Retrieved from [Link]

  • European Union Reference Laboratories for Residues of Pesticides. (n.d.). EURL DataPool. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In. Retrieved from [Link]

  • European Union Reference Laboratories for Residues of Pesticides. (n.d.). EURL | Residues of Pesticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Agilent Technologies. (2015). Analysis of Multipesticide Residues in Tobacco. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of degradation of organophosphate insecticide residues in stored corn (Zea mays L.) grains. Retrieved from [Link]

  • ResearchGate. (n.d.). Organophosphorus pesticide degradation product in vitro metabolic stability and time-course uptake and elimination in rats following oral and intravenous dosing. Retrieved from [Link]

  • Semantic Scholar. (2020). Evaluation of Organophosphate Pesticide Residues in Food Using the Partial Least Squares Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of organophosphorus pesticide residues in vegetables by an enzyme inhibition method using α-naphthyl acetate esterase extracted from wheat flour. Retrieved from [Link]

Sources

Application Notes and Protocols for the Procurement and Handling of High-Purity Carbophenothion Sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procurement, verification, and safe handling of high-purity carbophenothion sulfoxide for laboratory use. The protocols herein are designed to ensure the integrity of experimental results through rigorous supplier qualification and in-house quality control, establishing a self-validating system for this critical analytical standard.

Introduction: The Critical Role of Purity

This compound (CAS No. 17297-40-4) is a key metabolite of the organophosphate pesticide carbophenothion.[1] In a laboratory setting, particularly in toxicology, environmental science, and drug development, it serves as an essential analytical reference material for the accurate quantification of pesticide residues in various matrices, including food and environmental samples.[2]

The fidelity of experimental data is directly contingent on the purity of the reference standards used. Impurities can lead to erroneous calibration curves, inaccurate quantification, and the misinterpretation of toxicological or metabolic data. Therefore, a robust procurement and verification process is not merely an administrative task but a foundational component of scientific rigor. This guide outlines the necessary steps to ensure the acquired this compound meets the high-purity requirements for demanding research applications.

Part 1: Supplier Qualification and Material Procurement

The initial step in acquiring high-purity this compound involves identifying and vetting reputable suppliers. The goal is to source a material that is not only stated as high-purity but is also accompanied by comprehensive and transparent documentation.

Identifying Potential Suppliers

Several chemical suppliers specialize in analytical standards and metabolites. Reputable vendors often provide extensive documentation and technical support. Examples of such suppliers include firms like Sigma-Aldrich, Santa Cruz Biotechnology, and BOC Sciences.[3][]

Essential Documentation: The Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the primary document for assessing the quality of a chemical batch. Before placing an order, it is imperative to request a lot-specific CoA.

Key Parameters to Scrutinize on the CoA:

ParameterImportance & What to Look For
Identity Confirmation The CoA must confirm the chemical identity using definitive analytical techniques. Look for confirmation by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Fourier-Transform Infrared Spectroscopy (FTIR).
Purity Assay This is the most critical parameter. The method used for purity determination should be clearly stated (e.g., HPLC, GC). A purity level of ≥98% is recommended for use as an analytical standard. The chromatogram should be provided, showing a single major peak.
Impurities Profile The CoA should ideally list any known impurities and their relative concentrations. Unidentified peaks in the chromatogram should account for less than 0.5% of the total area.
Residual Solvents The presence of residual solvents from the synthesis process should be quantified and reported, as they can interfere with certain analytical methods and affect the calculated concentration of stock solutions.
Water Content Determined by Karl Fischer titration, water content is crucial for accurately calculating the concentration of stock solutions prepared by weight.
Lot Number & Expiry Ensures traceability and indicates the shelf-life under recommended storage conditions.
The Procurement and Verification Workflow

A systematic approach to procurement ensures that only high-quality material enters the laboratory workflow. The following diagram illustrates the recommended process from supplier identification to the final release of the material for research use.

G cluster_procurement Procurement Phase cluster_qc In-House QC & Release Phase A Identify Potential Suppliers B Request Lot-Specific CoA & SDS A->B C Evaluate Documentation vs. Requirements B->C D Decision: Qualify or Reject Supplier C->D E Place Purchase Order D->E Qualify F Receive Material & Log E->F G Perform Incoming QC (Purity & Identity) F->G H Compare In-House Data with CoA G->H I Decision: Accept or Reject Lot H->I J Release for Laboratory Use I->J Accept K Quarantine & Return to Supplier I->K Reject

Caption: Workflow for Procurement and In-House Quality Control.

Part 2: Incoming Quality Control (QC) Protocol

Independent verification of the supplier's CoA is a cornerstone of a self-validating quality system. This protocol outlines the steps for in-house verification of the purity and identity of newly received this compound.

Materials and Equipment
  • This compound (newly received lot)

  • HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC)[5]

  • Analytical balance

  • Volumetric flasks and pipettes (Class A)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Dimethyl sulfoxide (DMSO), if required for solubility[6][7]

Protocol: Purity Verification by HPLC

This protocol is a general guideline and should be adapted based on the specific equipment and columns available in your laboratory.

  • Standard Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to create a stock solution of ~500 µg/mL.

    • From the stock solution, prepare a working solution of approximately 50 µg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. An example gradient could be starting at 60% acetonitrile and increasing to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Acceptance Criteria: The calculated purity should be within ±1% of the value reported on the CoA and meet the minimum requirement of ≥98%. The impurity profile should be consistent with the supplier's data.

Decision Logic for Material Acceptance

The results from the in-house QC analysis directly inform the decision to accept or reject the material.

G Start In-House QC Data vs. CoA PurityCheck Purity ≥ 98% AND within 1% of CoA? Start->PurityCheck IdentityCheck Identity Confirmed (e.g., by MS)? PurityCheck->IdentityCheck Yes Investigate Investigate Discrepancy PurityCheck->Investigate No Accept Accept Lot & Release for Use IdentityCheck->Accept Yes IdentityCheck->Investigate No Reject Reject Lot & Contact Supplier Investigate->Reject

Caption: Decision Tree for Lot Acceptance or Rejection.

Part 3: Safe Handling and Storage

This compound is classified as a toxic substance and must be handled with appropriate precautions.[8]

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[8]

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Lab Coat: A lab coat must be worn to protect from skin contact.[8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[9][10]

Storage Conditions
  • Store the material in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • The recommended storage temperature is typically 2-8 °C to ensure long-term stability.[9]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[8]

Spill and Disposal Procedures
  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[8][9] Do not let the product enter drains.[9]

  • Disposal: Dispose of the waste material at an approved waste disposal plant, following all local, regional, and national regulations.[8][9]

Part 4: Application Note - Preparation of Stock and Working Solutions

Accurate preparation of solutions is critical for experimental success.

Protocol: Preparing a 10 mg/mL Primary Stock Solution in DMSO
  • Pre-analysis: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of the compound into a tared amber glass vial. Record the exact weight.

  • Solubilization: Add the appropriate volume of high-purity DMSO (or another suitable solvent like acetonitrile) to achieve a final concentration of 10 mg/mL. For example, if 10.5 mg was weighed, add 1.05 mL of DMSO. DMSO is a common solvent for water-insoluble compounds in biological assays.[6][11]

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date, and preparer's initials. Store the stock solution at -20°C or -80°C, protected from light.

Protocol: Preparing a 10 µg/mL Working Solution
  • Thawing: Thaw the primary stock solution completely and vortex gently to ensure homogeneity.

  • Serial Dilution: Perform a serial dilution. For example, pipette 10 µL of the 10 mg/mL primary stock into 990 µL of the final assay buffer or solvent to create a 100 µg/mL intermediate solution.

  • Final Dilution: Pipette 100 µL of the 100 µg/mL intermediate solution into 900 µL of the final assay buffer or solvent to achieve the final working concentration of 10 µg/mL.

  • Usage: Prepare working solutions fresh daily and discard any unused portions to avoid degradation or concentration changes due to evaporation.

Conclusion

The procurement of high-purity this compound is a multi-step process that extends beyond simply placing an order. By implementing a rigorous supplier qualification process, demanding comprehensive documentation, and performing independent in-house quality control, researchers can ensure the integrity of their analytical standards. This diligence is fundamental to generating reproducible, accurate, and trustworthy scientific data. Adherence to strict safety protocols during handling and storage is equally vital to ensure a safe laboratory environment.

References

  • Chem Service. (2015, August 5). SAFETY DATA SHEET. Chem Service. [Link]

  • Greenbook.net. (2025, April 18). SAFETY DATA SHEET. Greenbook.net. [Link]

  • National Center for Biotechnology Information. This compound | C11H16ClO3PS3 | CID 566410. PubChem. [Link]

  • Carl ROTH. Safety Data Sheet. Carl ROTH. [Link]

  • Global Substance Registration System. This compound. GSRS. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003, September). ANALYTICAL METHODS. ATSDR. [Link]

  • DevelopmentAid. Reliable Lab Chemicals & Global Laboratory Suppliers. DevelopmentAid. [Link]

  • Fishman, A., et al. (2004). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 70(5), 2891–2896. [Link]

  • United States Department of Agriculture. (2018, February 1). Pesticide Data Program. USDA. [Link]

  • Santos, N. C., et al. (2003). Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects. PubMed. [Link]

  • Wang, X., et al. (2020). Recent Advance on Dimethyl Sulfoxide (DMSO) Used as a Multipurpose Reactant. ResearchGate. [Link]

  • van der Merwe, C. J., & Liggitt, P. (2000). Evaluation of the Use of the Solvent Dimethyl Sulfoxide in Chemiluminescent Studies. ResearchGate. [Link]

  • Capriotti, K., & Capriotti, J. A. (2012). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. The Journal of Clinical and Aesthetic Dermatology, 5(9), 24–26. [Link]

  • ResearchGate. The Applications of DMSO: Reactions and Applications. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Chromatography Guide for Carbophenothion Sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic analysis of carbophenothion sulfoxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the analysis of this challenging organophosphorus pesticide metabolite. Due to its chemical properties, particularly the polar sulfoxide group, achieving a symmetrical, sharp peak shape requires careful consideration of the entire chromatographic system.

This guide provides in-depth, cause-and-effect troubleshooting for both Gas and Liquid Chromatography systems, moving from common issues to specific, actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it challenging to analyze chromatographically?

This compound is a primary metabolite of the insecticide carbophenothion.[1][2] The key analytical challenge stems from its chemical structure, which includes a polar sulfoxide group and multiple sulfur atoms.[3][4][5] This polarity makes it susceptible to strong interactions with active sites within a chromatographic system, particularly the silanol groups present in glass liners and on silica-based columns.[6][7] These interactions can lead to common chromatographic problems like peak tailing, reduced signal response, and poor reproducibility.

Q2: My peak is tailing. How do I know if the problem is my GC or LC system?

Peak tailing can occur in both GC and LC, but the root causes are system-dependent.

  • In Gas Chromatography (GC) , tailing for an active compound like this compound is most frequently caused by unwanted chemical interactions with active sites in the hot inlet or the column itself.[8] This is often a sign that your system's flow path is not sufficiently inert.

  • In Liquid Chromatography (LC) , tailing is typically a result of secondary ionic interactions between the analyte and the stationary phase (e.g., residual silanols on a C18 column).[6][9] It can also be influenced by a mismatch between the sample solvent and the mobile phase.

Q3: What is the single most important factor for achieving a good peak shape for this compound?

There isn't one single factor, but rather a core principle for each technique:

  • For GC analysis , the guiding principle is maintaining an inert flow path . Every component the analyte touches, from the injection syringe to the detector, must be free of active sites that can cause adsorption.[10]

  • For LC analysis , the principle is managing polarity and secondary interactions . This involves selecting the right column chemistry and optimizing the mobile phase (especially pH and additives) to ensure the analyte interacts cleanly and exclusively with the stationary phase's primary retention mechanism.[11][12]

Part 2: Gas Chromatography (GC) Troubleshooting Guide

Poor peak shape for active compounds in GC almost always points to an issue within the sample flow path. The following Q&A guide provides a systematic approach to identifying and resolving the problem.

Q: Why is my this compound peak tailing or showing low response in the GC?

This is a classic symptom of analyte adsorption or degradation. The most common culprits, in order of likelihood, are:

  • Active Inlet Liner: The glass inlet liner contains active silanol (Si-OH) groups that strongly interact with polar functional groups like sulfoxides.[7]

  • Column Contamination or Activity: Buildup of matrix components at the head of the column can create new active sites. Likewise, an aging column may lose its inertness.[13][14]

  • Improper Method Parameters: An inlet temperature that is too low can cause slow vaporization, leading to broad peaks, while a temperature that is too high can cause thermal degradation of the analyte.

Below is a logical workflow to diagnose these issues.

GC_Troubleshooting Start Poor Peak Shape (Tailing, Low Response) CheckLiner Step 1: Inspect & Replace GC Inlet Liner Start->CheckLiner LinerOK Is peak shape improved? CheckLiner->LinerOK CheckColumn Step 2: Address Column Issues (Trim or Replace) LinerOK->CheckColumn No ProblemSolved Problem Resolved LinerOK->ProblemSolved Yes ColumnOK Is peak shape improved? CheckColumn->ColumnOK CheckParams Step 3: Optimize Method (Inlet Temperature) ColumnOK->CheckParams No ColumnOK->ProblemSolved Yes FurtherHelp Consult Instrument Expert CheckParams->FurtherHelp

Caption: GC troubleshooting workflow for poor peak shape.

Troubleshooting Step 1: The GC Inlet
Q: How does the inlet liner affect my peak shape, and which one should I use?

The inlet liner is the first surface your analyte contacts at high temperature, making it a critical control point.[15] Standard glass liners are covered in acidic silanol groups which will adsorb polar analytes, causing peak tailing and signal loss. Using a liner with a chemically deactivated surface is essential. For highly sensitive analyses, an "Ultra Inert" liner is strongly recommended.[10][16]

Data Presentation: Comparison of Common GC Inlet Liners

Liner TypeDeactivationBest ForImpact on this compound
Standard GlassNoneNot recommended for active compoundsSevere peak tailing and signal loss expected.
Deactivated (Silanized)StandardGeneral purpose, good starting pointSignificantly improves peak shape over standard glass.
Ultra Inert AdvancedTrace analysis of active compounds Recommended for best peak shape and reproducibility.
Liner with Glass WoolAny of the aboveAids vaporization of large volume injectionsCan improve vaporization but wool must also be inert; otherwise, it introduces more active sites.[15]
Experimental Protocol: How to Replace a GC Inlet Liner

(Note: This is a general guide. Always consult your specific instrument manual.)

  • Cooldown: Set the GC inlet temperature to ambient (e.g., 40°C) and wait for it to cool completely. Turn off carrier gas flow to the inlet.

  • Remove Column: Carefully loosen the column nut at the inlet and gently lower the column by a few inches.

  • Open Inlet: Unscrew the retaining nut at the top of the inlet.

  • Remove Old Liner: Using clean forceps, carefully remove the old liner and O-ring. Dispose of them properly.

  • Clean Inlet: Wipe the exterior sealing surface of the inlet with a lint-free cloth dampened with methanol or isopropanol to ensure a good seal.

  • Install New Liner: Wearing powder-free gloves, place a new O-ring on the new, ultra-inert liner. With forceps, insert the liner into the inlet.

  • Seal Inlet: Replace and tighten the retaining nut until finger-tight, then use a wrench to turn it an additional quarter-turn. Do not overtighten.

  • Reinstall Column: Re-insert the column to the correct depth as specified by your instrument manufacturer and tighten the column nut.

  • Leak Check: Restore carrier gas flow and perform an electronic leak check.

  • Equilibrate: Heat the inlet to your method temperature and allow the system to equilibrate before running a test sample.

Troubleshooting Step 2: The GC Column
Q: My peak shape is still poor after changing the liner. Could my column be the problem?

Yes. If an inert liner doesn't solve the issue, the column is the next logical place to investigate. Two primary issues can occur:

  • Front-end Contamination: Non-volatile matrix components from previous injections accumulate at the start of the column, creating active sites.

  • Phase Degradation: Over time, exposure to oxygen or high temperatures can damage the stationary phase, exposing active sites on the underlying fused silica tubing.

A simple solution for front-end contamination is to trim the column.

Experimental Protocol: How to Trim a GC Column
  • Cooldown and Prepare: Cool down the inlet and detector and turn off gas flows. Remove the column from both the inlet and detector.

  • Make a Clean Cut: Using a ceramic scoring wafer, score the column tubing about 15-20 cm from the inlet end.

  • Break and Inspect: Gently snap the column at the score. Inspect the cut end with a magnifying loupe. It should be a clean, flat, 90-degree cut with no jagged edges or shards. If the cut is poor, repeat the process.

  • Clean the End: Wipe the outside of the column end with a lint-free cloth dampened with methanol to remove any debris.

  • Reinstall: Reinstall the column in the inlet and detector, ensuring the correct insertion depth and using new ferrules.

  • Leak Check and Condition: Perform a leak check. Condition the column by heating it to its maximum isothermal temperature for 30-60 minutes with carrier gas flowing.

If trimming the column does not improve peak shape, the column itself may be damaged beyond repair and should be replaced with a high-quality, ultra-inert column.

Part 3: Liquid Chromatography (LC) Troubleshooting Guide

In LC, poor peak shape for polar compounds like this compound is usually related to undesirable chemical interactions on the column or issues with the sample solvent.

Q: My this compound peak is broad, split, or fronting in my LC-MS analysis. What's wrong?

This indicates a problem with how the analyte is entering and moving through the column. The most common causes are:

  • Inappropriate Column Chemistry: Standard C18 columns are non-polar and can provide poor retention and peak shape for polar analytes due to secondary interactions with residual silanols.[12]

  • Suboptimal Mobile Phase: The mobile phase pH and lack of buffering can allow for unwanted ionic interactions between the analyte and the stationary phase, causing peak tailing.[6][11]

  • Sample Solvent Mismatch: Injecting a sample dissolved in a strong, non-polar solvent (like 100% acetonitrile from a QuEChERS extraction) into a highly aqueous mobile phase can cause the peak to distort or split.[17]

The workflow below outlines a systematic approach to fixing these issues.

LC_Troubleshooting Start Poor Peak Shape (Broad, Split, Fronting) CheckSolvent Step 1: Mitigate Solvent Effects (Dilute Sample or Reduce Volume) Start->CheckSolvent SolventOK Is peak shape improved? CheckSolvent->SolventOK CheckMobilePhase Step 2: Optimize Mobile Phase (Add Buffer/Acid) SolventOK->CheckMobilePhase No ProblemSolved Problem Resolved SolventOK->ProblemSolved Yes MobilePhaseOK Is peak shape improved? CheckMobilePhase->MobilePhaseOK CheckColumn Step 3: Evaluate Column Choice (Consider Polar-Compatible Phases) MobilePhaseOK->CheckColumn No MobilePhaseOK->ProblemSolved Yes FurtherHelp Consult Application Specialist CheckColumn->FurtherHelp

Caption: LC troubleshooting workflow for poor peak shape.

Troubleshooting Step 1: Mitigating Sample Solvent Effects
Q: My sample is in 100% acetonitrile after QuEChERS extraction. Why is this a problem?

When your analysis starts with a high percentage of water in the mobile phase (e.g., 95% water), injecting a sample in 100% acetonitrile creates a localized solvent environment that is much stronger than the mobile phase. This prevents the analyte from properly "focusing" at the head of the column, leading to distorted or split peaks, especially for early-eluting compounds.[17]

Solutions:

  • Dilute the Sample: The simplest solution is to dilute your final extract 1:1 (or more) with water or the initial mobile phase before injection.

  • Reduce Injection Volume: A smaller injection volume (e.g., 1-2 µL) will have a less disruptive effect.

  • Use Advanced Injection Modes: Some modern HPLC systems offer "feed injection" or similar techniques that slowly bleed the sample into the mobile phase stream, mitigating the solvent mismatch effect even with larger injection volumes.[17]

Troubleshooting Step 2: Mobile Phase Optimization
Q: How can mobile phase additives improve my peak shape?

Mobile phase additives are crucial for controlling the ionization state of both the analyte and the column's stationary phase.[18] For a compound like this compound, which can interact with residual acidic silanols on the silica surface, additives are key to achieving a symmetrical peak.

  • Acidic Modifiers (e.g., Formic Acid): Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase lowers the pH. This protonates the silanol groups (Si-OH), neutralizing their negative charge and preventing them from interacting with the analyte.[11]

  • Buffers (e.g., Ammonium Formate): A buffer provides better pH control and increases the ionic strength of the mobile phase. This helps to further mask residual surface charges and can lead to sharper, more symmetrical peaks.[19]

Experimental Protocol: Preparation of a Buffered Mobile Phase (0.1% Formic Acid with 10 mM Ammonium Formate)
  • Prepare Stock Solution: Weigh out approximately 0.63 g of ammonium formate and dissolve it in 1 L of HPLC-grade water. This creates a ~10 mM solution.

  • Add Acid: To this solution, add 1 mL of high-purity formic acid.

  • Mix and Filter: Mix the solution thoroughly. Filter it through a 0.2 µm filter to remove any particulates that could damage the HPLC system.

  • Degas: Degas the mobile phase using sonication or vacuum filtration before placing it on the instrument.

  • Designate as Mobile Phase A: Use this buffered aqueous solution as your "Mobile Phase A" and an organic solvent (like methanol or acetonitrile) containing 0.1% formic acid as your "Mobile Phase B".

Troubleshooting Step 3: Column Selection
Q: Why does my standard C18 column give poor results even after optimizing the mobile phase?

While mobile phase optimization helps, a standard C18 column may simply not be the right tool for this polar analyte. The long alkyl chains of a C18 phase can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a dramatic loss of retention and poor peak shape. Furthermore, even with good end-capping, some residual silanols will always be present.

Data Presentation: Comparison of LC Column Chemistries for Polar Analytes

Column ChemistryRetention MechanismSuitability for this compound
Standard C18Reversed-PhasePoor. Low retention and potential for tailing due to silanol interactions and phase collapse.[12]
Polar-Embedded Reversed-Phase with enhanced polar selectivityGood. Contains polar groups (e.g., amide, carbamate) near the silica surface that prevent phase collapse and shield the analyte from silanols.
HILIC Hydrophilic InteractionExcellent for very polar compounds. Uses a high organic mobile phase to retain polar analytes on a polar stationary phase. Can provide very good peak shape.
Mixed-Mode Reversed-Phase and Ion-ExchangeVery Good. Offers multiple, tunable retention mechanisms that can be optimized for challenging separations.[6]

If you continue to struggle with peak shape, investing in a column with a more suitable, polar-compatible stationary phase is the most effective long-term solution.

References

  • Cheméo. (n.d.). Chemical Properties of Carbofenothion sulfoxide (CAS 17297-40-4). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Carbofenothion sulfoxide. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Agilent Technologies. (n.d.). How to Improve Peak Shape Consistency in Multiresidue Pesticide Analysis. Retrieved from [Link]

  • Phenomenex. (2014). GC Troubleshooting Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 7: Analytical Methods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • Kende, A., et al. (2013). Liner as the Key of Injection Optimization in Pesticide Analysis. ResearchGate. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). Analytical Methods (methods used to detect and measure each analyte). Retrieved from [Link]

  • Separation Science. (n.d.). Chromatography For Pesticide Residue Analysis Explained. Retrieved from [Link]

  • Scher, C., et al. (2021). Analysis of highly polar anionic pesticides in food of plant and animal origin by ion chromatography and tandem mass spectrometry. PMC - NIH. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Troubleshooting Chromatogram Problems. Retrieved from [Link]

  • Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Retrieved from [Link]

  • Dong, M. W. (2023). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Kazmouz, M. Y., & Felinger, A. (2024). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. ResearchGate. Retrieved from [Link]

  • Le, T. H., et al. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Agilent Technologies. (2022). Impact of GC Liners on Lab Productivity While Analyzing Complex Matrices. Retrieved from [Link]

  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]

  • Kazmouz, M. Y., & Felinger, A. (2024). Mobile phase modifiers and additives in supercritical fluid chromatography. ResearchGate. Retrieved from [Link]

  • Arrebola, F. J., et al. (2019). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta. Retrieved from [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]

  • ResearchGate. (2018). Untargeted profiling of pesticide metabolites by LC-HRMS: An exposomics tool for human exposure evaluation. Retrieved from [Link]

  • Lawson, G. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. Retrieved from [Link]

  • ResearchGate. (2019). Analytical methods for human biomonitoring of pesticides. A review. Retrieved from [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • ResearchGate. (2015). Screening and identification strategy for 317 pesticides in fruits and vegetables by liquid chromatography-quadrupole time-of-flight high resolution mass spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. Retrieved from [Link]

  • MDPI. (2023). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Retrieved from [Link]

  • Li, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. PMC - NIH. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link]

  • Agilent Technologies. (2008). Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. Retrieved from [Link]

  • George, S. C., et al. (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH. Retrieved from [Link]

  • Agilent Technologies. (2016). Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube. Retrieved from [Link]

  • Reddit. (2023). Help Fixing Tailing Peak in GC/MS. r/CHROMATOGRAPHY. Retrieved from [Link]

Sources

troubleshooting matrix effects in complex samples for carbophenothion sulfoxide analysis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Carbophenothion Sulfoxide Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Navigating Matrix Effects

Matrix effects, the alteration of analyte ionization efficiency due to co-eluting compounds, are a primary source of inaccuracy in LC-MS/MS-based pesticide analysis.[1][2] this compound, a metabolite of the organophosphorus pesticide carbophenothion, is frequently analyzed in complex matrices such as food, beverages, and environmental samples, where these effects are pronounced.[3][4] This section provides a systematic approach to identifying and mitigating these interferences.

Problem 1: Poor Peak Shape, Tailing, or Splitting

You're observing distorted chromatographic peaks for this compound, leading to inconsistent integration and unreliable quantification.

Possible Cause & Explanation: This is often a result of interferences from the sample matrix physically affecting the chromatography.[5] Particulates can clog the column frit, or highly retained matrix components can interact with the analyte on the column, leading to peak distortion.[5]

Step-by-Step Solution:

  • Sample Filtration: Before injection, filter all extracts through a 0.22 µm syringe filter to remove particulates.

  • Guard Column Installation: Use a guard column with a packing material that matches your analytical column. This will trap strongly retained matrix components and protect the primary column.

  • Optimize Sample Solvent: Ensure your final sample solvent is compatible with the initial mobile phase conditions. A solvent stronger than the mobile phase can cause peak distortion.[5]

  • Column Wash: Implement a robust column wash step at the end of each analytical run with a strong solvent to elute any remaining matrix components.[5]

dot

cluster_workflow Peak Shape Troubleshooting Workflow Start Start Observe_Poor_Peak Observe Poor Peak Shape (Tailing, Splitting) Start->Observe_Poor_Peak Filter_Sample Step 1: Filter Sample (0.22 µm) Observe_Poor_Peak->Filter_Sample Use_Guard_Column Step 2: Install Guard Column Filter_Sample->Use_Guard_Column Optimize_Solvent Step 3: Optimize Sample Solvent Use_Guard_Column->Optimize_Solvent Implement_Wash Step 4: Implement Column Wash Optimize_Solvent->Implement_Wash Peak_Shape_Improved Peak Shape Improved? Implement_Wash->Peak_Shape_Improved Peak_Shape_Improved->Observe_Poor_Peak No, Re-evaluate End End Peak_Shape_Improved->End Yes

Caption: Troubleshooting workflow for poor peak shape.

Problem 2: Inconsistent Recoveries and Poor Reproducibility

You're observing significant variability in the recovery of this compound across replicate injections or different sample batches.

Possible Cause & Explanation: This is a classic symptom of matrix effects, specifically ion suppression or enhancement.[2] Co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's source, leading to inconsistent signal intensity.[6] The composition of these interfering compounds can vary between samples, causing the observed irreproducibility.[7]

Step-by-Step Solution:

  • Evaluate Matrix Effects: Quantify the extent of the matrix effect. This can be done by comparing the signal response of a standard in pure solvent to the response of a standard spiked into a blank matrix extract. A value significantly different from 100% indicates a matrix effect.[8]

  • Improve Sample Cleanup: The most direct way to combat matrix effects is to remove the interfering compounds. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis.[9][10]

    • Extraction: Use acetonitrile for extraction, which is effective for a broad range of pesticides.[11]

    • Dispersive Solid-Phase Extraction (d-SPE): After extraction, a cleanup step using a combination of sorbents is crucial. For many food matrices, a combination of Primary Secondary Amine (PSA) to remove sugars and fatty acids, C18 to remove non-polar interferences, and Graphitized Carbon Black (GCB) to remove pigments is effective.[10][12]

  • Sample Dilution: Diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components.[13] However, be mindful of the potential to dilute your analyte below the limit of quantification.[13]

dot

cluster_workflow QuEChERS Sample Preparation Workflow Sample Homogenized Sample Extraction Add Acetonitrile & Salts (e.g., MgSO4, NaCl) Sample->Extraction Centrifuge1 Vortex & Centrifuge Extraction->Centrifuge1 Supernatant Collect Acetonitrile Supernatant Centrifuge1->Supernatant dSPE Add d-SPE Sorbents (e.g., PSA, C18, GCB) Supernatant->dSPE Centrifuge2 Vortex & Centrifuge dSPE->Centrifuge2 Final_Extract Collect Final Extract for Analysis Centrifuge2->Final_Extract

Caption: A typical QuEChERS workflow for sample cleanup.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[2] This can lead to either signal suppression (lower response) or enhancement (higher response), resulting in inaccurate quantification.[6] For this compound, which is often analyzed at trace levels in complex samples like fruits, vegetables, and soil, matrix effects are a significant challenge because the matrix contains a high concentration of other organic molecules that can interfere with its ionization in the mass spectrometer.[14][15]

Q2: How can I compensate for matrix effects if my cleanup procedure isn't sufficient?

A2: When sample cleanup alone cannot eliminate matrix effects, several calibration strategies can be employed to compensate for them:

  • Matrix-Matched Calibration: This is a widely recommended approach where calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.[16][17] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[18]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects.[19] A SIL-IS of this compound will have nearly identical chemical and physical properties to the analyte and will co-elute. Therefore, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[20][21]

  • Standard Addition: In this method, known amounts of the analyte are added to the sample itself.[22] By plotting the instrument response against the concentration of the added standard, the original concentration of the analyte in the sample can be determined. This method is very effective but can be time-consuming.

Compensation Strategy Principle Advantages Disadvantages
Matrix-Matched Calibration Prepares calibration standards in a blank matrix extract.[16]Cost-effective, widely applicable.[17]Requires a representative blank matrix, can be laborious.[17]
Stable Isotope-Labeled Internal Standards Uses a labeled version of the analyte that co-elutes and experiences the same matrix effects.[19][23]Highly accurate and robust.[20]Can be expensive and not always commercially available.[19]
Standard Addition Known amounts of the analyte are added directly to the sample.[22]Corrects for matrix effects specific to each sample.Time-consuming and requires more sample volume.[22]

Q3: What are the best analytical techniques for analyzing this compound in complex matrices?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity.[1] Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization for polar metabolites like this compound.[24] High-resolution mass spectrometry (HRMS) can provide additional selectivity to distinguish the analyte from isobaric interferences.[6]

Q4: Can the type of ionization source in my mass spectrometer affect the severity of matrix effects?

A4: Yes, the choice of ionization source can influence the extent of matrix effects. Electrospray ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components compared to atmospheric pressure chemical ionization (APCI).[2] Optimizing the ESI source parameters, such as capillary voltage and gas flows, can sometimes help to minimize matrix effects.

Q5: Are there any software tools that can help in dealing with matrix effects?

A5: Some modern chromatography data systems (CDS) and mass spectrometry software packages include features to help identify and quantify matrix effects. These tools can automate the calculation of matrix effect factors from experimental data. Additionally, some software can perform automated standard additions or use advanced calibration models to correct for matrix-induced signal variations.[18][25]

References

  • MDPI.

  • PubMed.

  • J-STAGE.

  • FAO AGRIS.

  • ACS Publications.

  • Technology Networks.

  • NIH.

  • OneLab.

  • PubMed.

  • Science.gov.

  • ResearchGate.

  • Agilent.

  • IDEAS/RePEc.

  • PMC - NIH.

  • PubMed.

  • ResearchGate.

  • PubMed.

  • Semantic Scholar.

  • Separation Science.

  • Waters Corporation.

  • AAT Bioquest.

  • myadlm.org.

  • Drawell.

  • Sigma-Aldrich.

  • ResearchGate.

  • Thermo Fisher Scientific.

  • PMC - NIH.

  • en .

  • ScienceDirect.

  • HPC Standards.

  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino.

  • Shimadzu.

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  • vscht.cz.

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  • ALS Life Sciences | Europe.

Sources

optimizing extraction recovery of carbophenothion metabolites from fatty matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pesticide Residue Analysis. As Senior Application Scientists, we understand the complexities involved in achieving accurate and reproducible results, especially when dealing with challenging matrices. This guide is designed to provide you with in-depth, field-proven insights for optimizing the extraction and recovery of carbophenothion and its metabolites from fatty matrices.

We have structured this guide to move from frequently encountered issues to deeper, more complex troubleshooting scenarios. Our goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides rapid guidance.

Q1: My carbophenothion recovery is consistently low (<70%) in avocado samples using a standard QuEChERS method. What is the most likely cause?

A1: The most probable cause is the high lipophilicity (fat-solubility) of carbophenothion. In standard QuEChERS protocols, acetonitrile is used as the extraction solvent. While effective for a broad range of pesticides, acetonitrile is not fully miscible with the high lipid content of matrices like avocado.[1][2][3] A significant portion of the nonpolar carbophenothion can remain partitioned in the undissolved fat layer, which is then discarded, leading to low recovery.[4]

Q2: I'm seeing significant signal suppression for my carbophenothion metabolites in the LC-MS/MS analysis of animal fat. What is the "matrix effect" and why is it so pronounced here?

A2: The "matrix effect" is the alteration of analyte signal (either suppression or enhancement) caused by co-extracted components from the sample matrix that co-elute with your target analytes.[5][6][7] In fatty samples, the primary culprits are lipids (triglycerides, fatty acids, phospholipids). During electrospray ionization (ESI) in an LC-MS/MS, these lipids compete with your analytes for ionization, typically leading to a reduction in the analyte ions that reach the detector—a phenomenon known as ion suppression.[4] This effect is particularly strong in complex, high-fat matrices, leading to poor sensitivity and inaccurate quantification.[2][8]

Q3: What is the fundamental difference between dispersive SPE (d-SPE) and cartridge-based SPE for cleanup of fatty extracts?

A3: The fundamental difference lies in the application and selectivity of the cleanup process.

  • Dispersive SPE (d-SPE): This is the cleanup step integral to the QuEChERS method.[9] The sorbent is added directly to the sample extract, shaken, and then centrifuged. It is fast and uses minimal solvent. However, the equilibrium-based process can sometimes be less efficient, and channeling within the sorbent is not a concern.

  • Cartridge-based SPE: In this technique, the extract is passed through a packed bed of sorbent material.[10][11] This provides a more exhaustive interaction between the extract and the sorbent, often resulting in a cleaner final sample. While it can be more effective for removing stubborn interferences, it is generally more time-consuming and may have a higher risk of analyte loss if the sorbent is not chosen carefully.[12]

Q4: Can I use the same d-SPE cleanup sorbent for both the parent carbophenothion and its more polar metabolites?

A4: Not always. Carbophenothion and its metabolites (e.g., sulfoxide and sulfone) have different polarities. A d-SPE sorbent mix must be chosen carefully to remove matrix interferences without retaining the analytes of interest. For example:

  • C18 (Octadecyl): Excellent for removing nonpolar lipids, which helps in the recovery of carbophenothion.[13]

  • PSA (Primary Secondary Amine): Removes fatty acids, sugars, and organic acids.[14][15][16] It is a good general-purpose sorbent but should be used with caution if your metabolites have acidic properties.

  • GCB (Graphitized Carbon Black): Very effective at removing pigments (like chlorophyll) and sterols. However, it can strongly adsorb planar molecules, which may include some pesticide structures, leading to their loss.[1][11][16]

A combination of sorbents, typically PSA and C18, is often recommended for fatty matrices to address a wider range of interferences.[1][17]

Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to resolving more persistent and complex issues.

Issue 1: Critically Low Analyte Recovery (<50%)

Symptom: You are experiencing poor recovery for either the parent compound, its metabolites, or both, after following a standard extraction protocol.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for low analyte recovery.

Recommended Solutions in Detail:

  • Optimize the Initial Extraction for Lipophilic Analytes:

    • Solvent Choice: For matrices with >15-20% fat, acetonitrile alone may be insufficient.[1] While ethyl acetate can be used, it co-extracts more lipids, necessitating a more robust cleanup.[18] Sticking with acetonitrile but optimizing the cleanup is often preferred.

    • Freezing-Out (Winterization): This is a highly effective technique for removing the bulk of lipids. After the initial extraction and centrifugation, place the supernatant in a freezer (-20 °C or lower) for at least one hour. The lipids will solidify and can be removed by decanting or filtration while the extract is still cold. This significantly reduces the burden on the subsequent d-SPE step.

  • Refine the d-SPE Cleanup Strategy:

    • The choice of sorbent is the most critical parameter in the cleanup step. For fatty matrices, a multi-sorbent approach is often necessary.

    • Zirconia-Based Sorbents (e.g., Z-Sep/Z-Sep+): These have been specifically developed for removing lipids and have shown superior cleanup efficiency for fatty matrices compared to traditional C18/PSA combinations in some applications.[15][17]

    • Enhanced Matrix Removal—Lipid (EMR—Lipid): This is a novel sorbent that selectively removes lipids through a combination of size exclusion and hydrophobic interactions. It has proven highly effective in cleaning up extracts from complex animal-derived matrices.[19][20][21]

SorbentPrimary Target InterferencesAdvantagesDisadvantagesBest For
C18 Nonpolar lipids, fatsGood removal of fats, widely available.[13]Less effective for phospholipids or more polar lipids.General purpose fat removal.
PSA Fatty acids, organic acids, sugarsExcellent for removing acidic interferences.[16]Can retain acidic analytes; poor for nonpolar lipid removal.[11]Matrices with sugars and acids.
GCB Pigments (chlorophyll), sterolsSuperior removal of color.[11][16]Strong, irreversible adsorption of planar molecules.[1]Highly pigmented matrices (use sparingly).
Z-Sep Fats, fatty acids, phospholipidsHigh capacity for lipids, provides very clean extracts.[17]Can be more expensive than traditional sorbents.High-fat matrices where other sorbents fail.
EMR-Lipid Major lipid classesHighly selective for lipids with minimal analyte loss.[19]Requires a specific protocol (pass-through or d-SPE).Extremely complex matrices (e.g., meat, fish, dairy).[20]
Issue 2: High Matrix Effects & Poor Reproducibility

Symptom: You observe significant ion suppression (>50%) in your LC-MS/MS data, or your recovery values have high relative standard deviations (RSD > 20%) across replicate samples.

Underlying Cause: This is a direct result of insufficient cleanup. Co-eluting matrix components interfere with analyte ionization, and the inconsistency of the co-extracted matrix between samples leads to poor reproducibility.[7][22]

Workflow for Mitigating Matrix Effects

Caption: Decision tree for mitigating matrix effects.

Validated Experimental Protocol: Modified QuEChERS for Carbophenothion in a High-Fat Matrix (e.g., Avocado)

This protocol incorporates best practices for maximizing recovery and minimizing matrix interference.

1. Sample Homogenization & Extraction

  • Weigh 10 g (± 0.1 g) of homogenized avocado into a 50 mL centrifuge tube.

  • For samples with low water content (e.g., nuts, oilseeds), add an appropriate amount of water to rehydrate the sample before extraction.[3]

  • Add 10 mL of 1% acetic acid in acetonitrile. The acid helps to stabilize base-labile pesticides.

  • Add internal standards at this stage if being used.

  • Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). The salts induce phase separation and help drive pesticides into the acetonitrile layer.[3]

  • Immediately cap and shake vigorously for 2 minutes. Inconsistent shaking is a major source of variability.

  • Centrifuge at ≥ 5,000 xg for 5 minutes.

2. Lipid Removal via Freeze-Out

  • Carefully transfer the upper acetonitrile layer to a clean tube.

  • Place the tube in a -20 °C freezer for at least 60 minutes (or -80 °C for 30 minutes).

  • The lipids will precipitate. Quickly decant the cold supernatant into another clean tube, leaving the solidified fats behind.

3. Dispersive SPE (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the cold supernatant into a 15 mL d-SPE tube.

  • Add the d-SPE sorbents. For this application, a recommended combination is:

    • 900 mg anhydrous MgSO₄ (to remove residual water)

    • 150 mg PSA (to remove fatty acids and other polar interferences)

    • 150 mg C18 (to remove remaining nonpolar lipids)

  • Cap the tube and vortex for 2 minutes.

  • Centrifuge at ≥ 5,000 xg for 5 minutes.

4. Final Extract Preparation

  • Take an aliquot of the final, cleaned extract and transfer it to an autosampler vial.

  • For LC-MS/MS analysis, it is often beneficial to acidify the extract with a small amount of formic acid (e.g., 5 µL of 10% formic acid per 1 mL of extract) to improve peak shape for certain analytes.

  • Analyze using LC-MS/MS or GC-MS with matrix-matched calibration for accurate quantification.

References

  • Carbophenothion (WHO Pesticide Residues Series 2) . Inchem.org. [Link]

  • Comparison of different solid-phase-extraction cartridges for a fatty acid cleanup of the ethyl acetate/cyclohexane based multi-pesticide residue method EN 12393 . PubMed. [Link]

  • Evaluation of a Solid-Phase Extraction Dual-Layer Carbon/Primary Secondary Amine for Clean-up of Fatty Acid Matrix Components from Food Extracts in Multiresidue Pesticide Analysis . ResearchGate. [Link]

  • Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes . Labsert. [Link]

  • Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup . LCGC. [Link]

  • RAPID PASS-THROUGH SPE CLEANUP FOR MULTI-RESIDUE ANALYSIS OF FOOD MATRICES WITH HIGH LIPID AND PIGMENT CONTENT . Waters Corporation. [Link]

  • Pesticide Residue Analysis in Food: Advances, Challenges, and Case Studies . Spectroscopy Online. [Link]

  • Automated micro-solid-phase extraction clean-up and gas chromatography-tandem mass spectrometry analysis of pesticides in foods extracted with ethyl acetate . National Institutes of Health (NIH). [Link]

  • Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds . National Institutes of Health (NIH). [Link]

  • Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry . PubMed. [Link]

  • Evaluation of different cleanup sorbents for multiresidue pesticide analysis in fatty vegetable matrices by liquid chromatography tandem mass spectrometry . ResearchGate. [Link]

  • Comparison of solid-phase extraction sorbents for cleanup in pesticide residue analysis of fresh fruits and vegetables . ResearchGate. [Link]

  • A short review of sample preparation methods for the pesticide residue analysis in fatty samples . ResearchGate. [Link]

  • Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction . MDPI. [Link]

  • ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. [Link]

  • Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS . MDPI. [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS . PubMed. [Link]

  • QuEChERS Method for Pesticide Residue Analysis . Phenomenex. [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS . MDPI. [Link]

  • Improving Pesticide Analysis Following AOAC and EN Methods with QuEChERS Column SPE . YouTube. [Link]

  • Enhanced Matrix Removal - Lipid - Recommended Protocols . Agilent. [Link]

  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices . ResearchGate. [Link]

  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices . Springer. [Link]

  • A Comprehensive Approach to Pesticide Residue Testing, Including Non-Target Analysis, for Fruits, Vegetables, and Nuts . Restek. [Link]

  • About the method . QuEChERS.com. [Link]

  • Applications of the QuEChERS Method in the Residue Detection . Hawach Scientific. [Link]

  • Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry . ResearchGate. [Link]

  • Sample treatment and determination of pesticide residues in fatty vegetable matrices: a review . PubMed. [Link]

  • Improving the Screening Analysis of Pesticide Metabolites in Human Biomonitoring by Combining High-Throughput In Vitro Incubation and Automated LC–HRMS Data Processing . ACS Publications. [Link]

  • Analytical methods for human biomonitoring of pesticides. A review . ScienceDirect. [Link]

  • Cleanup Techniques for Pesticide Analysis in Bovine Meat Extract Using GC/MS/MS . Agilent. [Link]

  • Complex Matrices: Minimizing Lipids, Maximizing Recovery . Chemetrix. [Link]

  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis . MDPI. [Link]

  • Optimizing MS-Based Multi-Omics: Comparative Analysis of Protein, Metabolite, and Lipid Extraction Techniques . MDPI. [Link]

  • Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library . Agilent. [Link]

  • Improving lipidomic coverage for animal matrices by optimizing extraction methods and resuspension solvents based on UHPLC-Q-Exactive Orbitrap MS/MS . PubMed. [Link]

  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity . National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Stability and Handling of Carbophenothion Sulfoxide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Carbophenothion Sulfoxide. This guide is designed for researchers, analytical scientists, and professionals in drug development who work with this organothiophosphate pesticide metabolite. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound stock and working solutions. Our goal is to provide you with the expertise and practical insights necessary to ensure the accuracy and reliability of your experimental results.

Introduction: The Criticality of Analyte Stability

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Acetonitrile is a highly recommended solvent for preparing stock solutions of this compound. A commercially available solution of a related compound, carbophenothion-methyl-sulfoxide, in acetonitrile is reported to have a shelf life of 24 months when stored unopened. Toluene and acetone are also suitable solvents for many organophosphorus pesticides and can be considered.[2] For gas chromatography applications, toluene is often preferred due to its low volatility.[2] Avoid solvents like ethyl acetate, in which some organophosphorus pesticides with thioether groups have shown significant degradation.[3][4]

Q2: What are the optimal storage conditions for a neat this compound standard?

A2: Neat (pure) this compound should be stored in a refrigerator at temperatures between 2-8°C.[5] Some suppliers recommend a more specific temperature of +4°C. Always refer to the certificate of analysis (CoA) provided by the supplier for specific storage instructions.

Q3: How should I store my this compound stock solution?

A3: Stock solutions should be stored in a freezer at or below -18°C to minimize degradation.[2] Use amber glass vials with PTFE-lined screw caps to protect the solution from light and prevent solvent evaporation. It is crucial to tightly seal the vials.

Q4: How long can I expect my stock and working solutions to be stable?

A4: The stability of your solutions is dependent on several factors including the solvent, storage temperature, concentration, and frequency of use (opening and closing the container).

  • Stock Solutions: When prepared in a stable solvent like acetonitrile or toluene and stored at -18°C or below in tightly sealed amber vials, stock solutions of many organophosphorus pesticides can be stable for several months to years.[2] A commercially prepared carbophenothion-methyl-sulfoxide solution in acetonitrile suggests a 24-month shelf-life for unopened ampoules.

  • Working Solutions: Working solutions, especially low-concentration standards, are more prone to degradation and should be prepared fresh from the stock solution as needed. Ideally, they should be prepared daily. If stored, they should be kept under the same stringent conditions as stock solutions (in the dark, at low temperatures), but for a much shorter duration.

Q5: Should I be concerned about the pH of my solutions?

A5: Yes, particularly for aqueous working solutions. Organophosphorus pesticides are susceptible to alkaline hydrolysis. While your stock solutions are in organic solvents, any carryover of water or preparation of aqueous working solutions should be in a neutral to slightly acidic pH range to prevent degradation.

Q6: Can this compound degrade upon exposure to light?

A6: Yes, sulfoxides are known to undergo photochemical reactions, including rearrangements and bond cleavage.[6] Therefore, it is a critical best practice to store all this compound solutions, both stock and working, in amber vials or otherwise protected from light to prevent photolytic degradation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the preparation, storage, and use of this compound solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Inconsistent calibration results or drifting response. 1. Degradation of working solution: This is the most common cause. 2. Solvent evaporation: Improperly sealed vials can lead to an increase in concentration. 3. Adsorption to container surfaces: Highly dilute solutions can adsorb to glass or plastic.1. Prepare fresh working solutions daily from your stock solution. 2. Use high-quality vials with PTFE-lined screw caps and ensure they are tightly sealed. Parafilm can be used for extra security. 3. Consider using silanized glass vials for very low concentration standards to minimize adsorption.
Low or no analyte peak in a freshly prepared standard. 1. Degradation of the stock solution: Even stock solutions have a finite lifespan. 2. Incorrect dilution: Errors in pipetting or volumetric flask usage. 3. Instrumental issues: Problems with the injector, column, or detector.1. Prepare a new stock solution from the neat standard. Compare the response of the new and old stock solutions. 2. Review your dilution protocol. Ensure all volumetric glassware is properly calibrated. 3. Verify instrument performance with a known stable compound before analyzing your this compound standard. Consult general HPLC or GC troubleshooting guides for instrumental issues.[7][8][9][10]
Appearance of unknown peaks in the chromatogram. 1. Degradation products: The appearance of new peaks could indicate the breakdown of this compound. 2. Solvent impurities: Contaminants in the solvent can appear as peaks. 3. Contamination from the analytical system. 1. Analyze a solvent blank to rule out solvent impurities. 2. Prepare a fresh standard and compare the chromatogram to the suspect one. 3. Investigate potential degradation pathways. For this compound, further oxidation to the sulfone is a likely degradation pathway.

Experimental Protocols: Best Practices for Solution Preparation and Storage

Protocol 1: Preparation of a this compound Stock Solution (e.g., 100 µg/mL)

Materials:

  • This compound analytical standard (neat)

  • High-purity acetonitrile (or toluene)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL)

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined screw caps

  • Pasteur pipettes

Procedure:

  • Equilibrate the Standard: Allow the neat this compound container to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the Standard: Accurately weigh a suitable amount of the neat standard (e.g., 2.5 mg for a 25 mL final volume) onto a tared weighing paper or directly into the volumetric flask.

  • Dissolve the Standard: Add a small amount of the chosen solvent (e.g., 5-10 mL of acetonitrile) to the volumetric flask. Gently swirl to dissolve the standard completely.

  • Bring to Volume: Once dissolved, carefully add the solvent to the calibration mark of the volumetric flask. Stopper the flask and invert it several times to ensure a homogenous solution.

  • Aliquot for Storage: Immediately transfer the stock solution into smaller amber glass vials. This prevents contamination and degradation of the entire stock with repeated use.

  • Label and Store: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials. Store the vials in a freezer at or below -18°C.

Protocol 2: Preparation of a Working Standard Solution (e.g., 1 µg/mL)

Materials:

  • This compound stock solution (100 µg/mL)

  • High-purity acetonitrile (or the same solvent as the stock solution)

  • Class A volumetric flask (e.g., 10 mL)

  • Calibrated micropipettes

  • Amber glass vial with PTFE-lined screw cap

Procedure:

  • Equilibrate Stock Solution: Remove one aliquot of the stock solution from the freezer and allow it to come to room temperature.

  • Perform Dilution: Using a calibrated micropipette, transfer the required volume of the stock solution (e.g., 100 µL of the 100 µg/mL stock) into the volumetric flask (e.g., 10 mL).

  • Bring to Volume: Dilute to the mark with the solvent, stopper, and mix thoroughly.

  • Use Promptly: Use the working solution for your analysis on the same day it is prepared.

  • Storage (if necessary): If short-term storage is unavoidable, transfer the working solution to a labeled amber vial and store it in the refrigerator or freezer, protected from light. Discard after a short period (e.g., 1-2 days) and prepare fresh for the next analysis.

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams outline the critical factors influencing solution stability and a logical workflow for troubleshooting.

StabilityFactors cluster_factors Key Factors Influencing Stability cluster_outcomes Potential Degradation Pathways Solvent Solvent Solvent-Mediated Degradation Solvent-Mediated Degradation Solvent->Solvent-Mediated Degradation Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Oxidation Oxidation Temperature->Oxidation Light Light Photolysis Photolysis Light->Photolysis pH pH pH->Hydrolysis This compound Solution This compound Solution This compound Solution->Solvent Choice of This compound Solution->Temperature Storage This compound Solution->Light Exposure This compound Solution->pH Aqueous Phase

Caption: Factors influencing this compound stability.

TroubleshootingWorkflow start Inconsistent Analytical Results prep_fresh Prepare Fresh Working Standard start->prep_fresh problem_persists Problem Persists? prep_fresh->problem_persists check_instrument Verify Instrument Performance with a Stable Compound prep_new_stock Prepare New Stock Solution check_instrument->prep_new_stock Instrument OK troubleshoot_instrument Troubleshoot Instrument (Injector, Column, Detector) check_instrument->troubleshoot_instrument Instrument Issue problem_persists->check_instrument Yes resolved Problem Resolved problem_persists->resolved No prep_new_stock->resolved troubleshoot_instrument->resolved

Sources

Technical Support Center: Minimizing Ion Suppression for Carbophenothion Sulfoxide in ESI-MS

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Mass Spectrometry Solutions

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of ion suppression when analyzing carbophenothion sulfoxide using Electrospray Ionization Mass Spectrometry (ESI-MS). Our goal is to equip you with the scientific understanding and practical protocols to ensure data accuracy, sensitivity, and reproducibility in your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental concepts of ion suppression as it pertains to this compound, a key metabolite of the organophosphorus pesticide carbophenothion[1].

Q1: What is ion suppression and why is it a significant problem for this compound analysis?

A: Ion suppression is a matrix effect characterized by a decreased analytical response for a target analyte due to the presence of co-eluting compounds from the sample matrix[2][3]. In electrospray ionization, the analyte (this compound) and matrix components compete for access to the droplet surface to be ionized and enter the gas phase[4]. When matrix components are in high concentration, they can hinder the efficient ionization of the analyte, leading to a suppressed signal[2]. This is particularly problematic in ESI, which is more susceptible to this phenomenon than other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI)[2][4][5]. For this compound analysis in complex matrices like food, soil, or biological fluids, this effect can lead to poor sensitivity, inaccurate quantification, and diminished reproducibility[4].

Q2: How can I definitively identify if ion suppression is affecting my results?

A: Initial signs like poor reproducibility or lower-than-expected sensitivity can suggest ion suppression, but a definitive diagnosis requires a systematic approach. The most direct method is the post-column infusion experiment . In this setup, a constant flow of this compound solution is infused into the LC eluent stream after the analytical column but before the ESI source. When a blank matrix extract is then injected onto the column, any dip in the constant analyte signal at specific retention times indicates the elution of matrix components that are causing ion suppression.

Method Procedure Observation Indicating Suppression
Post-Column Infusion A constant flow of analyte is introduced post-column. A blank matrix extract is injected.A significant drop in the analyte's baseline signal at specific retention times[6].
Matrix Effect Calculation Compare the peak area of an analyte in a post-extraction spiked sample to its peak area in a pure solvent standard at the same concentration[5].A ratio of (Area in Matrix / Area in Solvent) x 100 significantly less than 100% indicates suppression[5].
Internal Standard Response Monitor the response of a stable isotope-labeled internal standard (if available) across different samples.Inconsistent or decreasing internal standard area in matrix samples compared to solvent standards can point to variable suppression.
Q3: What are the most common sources of ion suppression when analyzing pesticide metabolites like this compound?

A: The "matrix" encompasses all components in your sample apart from the analyte[3]. For pesticide analysis, the primary culprits are endogenous compounds co-extracted during sample preparation. These include:

  • Phospholipids: Especially prevalent in biological samples (plasma, tissue), they are a major cause of ion suppression in reversed-phase chromatography[7].

  • Salts and Buffers: Non-volatile salts can build up on the ESI probe and interfere with droplet formation and desolvation[4].

  • Pigments and Lipids: Common in complex food matrices like fruits, vegetables, and spices[8].

  • Mobile Phase Additives: Non-volatile ion-pairing reagents like trifluoroacetic acid (TFA) can severely suppress ESI signals[9]. Volatile additives like formic or acetic acid are strongly preferred[10].

Section 2: Troubleshooting Guide - A Systematic Approach to Mitigation

Once ion suppression is confirmed, the following strategies can be employed to minimize its impact. The most effective approach often involves a combination of these techniques.

Initial Troubleshooting Workflow

This flowchart outlines a logical sequence for diagnosing and addressing ion suppression.

workflow start Poor Sensitivity or Reproducibility Observed diag Step 1: Diagnose Issue (Post-Column Infusion) start->diag is_suppression Ion Suppression Confirmed? diag->is_suppression sample_prep Step 2: Improve Sample Preparation (SPE, QuEChERS, Dilution) is_suppression->sample_prep Yes end_other Re-evaluate Method (Consider other issues) is_suppression->end_other No chrom Step 3: Optimize Chromatography (Increase Separation) sample_prep->chrom ms_opt Step 4: Adjust ESI Source Parameters chrom->ms_opt compensate Step 5: Use Compensatory Methods (Internal Standard, Matrix-Matched Cal.) ms_opt->compensate end_ok Analysis Successful compensate->end_ok

Caption: Logical workflow for troubleshooting ion suppression.

Method 1: Optimizing Sample Preparation (The First Line of Defense)

Improving sample cleanup is the most effective way to combat ion suppression because it removes the interfering compounds before they enter the LC-MS system[4][7].

  • Strategy A: Dilute and Shoot

    • Causality: This is the simplest approach. By diluting the final extract, the concentration of both the analyte and the matrix components is reduced[8]. If the instrument is sensitive enough to detect the diluted analyte, the impact of the matrix can be significantly lessened.

    • Recommendation: Start with a 10x dilution of your final extract into the initial mobile phase. This is often sufficient for instruments with high sensitivity.

  • Strategy B: Solid-Phase Extraction (SPE)

    • Causality: SPE provides a more selective cleanup than simple liquid-liquid extraction or protein precipitation by using specific sorbent chemistry to retain interferences while allowing the analyte to be eluted[3][9].

    • Recommendation: For a moderately polar compound like this compound, a polymeric reversed-phase (e.g., HLB-type) or mixed-mode cation exchange sorbent can be highly effective at removing lipids and other non-polar matrix components.

    spe_workflow cluster_0 SPE Workflow condition 1. Condition Cartridge (e.g., Methanol, Water) load 2. Load Sample Extract condition->load wash 3. Wash Interferences (e.g., 5% Methanol in Water) load->wash elute 4. Elute Analyte (e.g., Acetonitrile or Methanol) wash->elute

    Caption: General Solid-Phase Extraction (SPE) workflow.

  • Strategy C: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

    • Causality: The QuEChERS method is a widely adopted standard for pesticide analysis in food matrices. It involves a buffered extraction (typically with acetonitrile) followed by a dispersive SPE (dSPE) cleanup step where salts and sorbents are added to the extract to remove water and interfering matrix components like lipids and pigments[11].

    • Recommendation: Use the standard EN 15662 protocol, which is effective for a broad range of pesticides and matrices.

Method 2: Enhancing Chromatographic Separation
  • Causality: If you cannot remove interfering compounds during sample prep, the next best strategy is to chromatographically separate them from your analyte peak[3][8]. If this compound elutes at a different time than the suppression-causing matrix components, the effect is avoided.

  • Recommendations:

    • Gradient Optimization: Lengthen the gradient or make it shallower around the retention time of the analyte to improve resolution.

    • Column Chemistry: Switch to a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Biphenyl column) to alter the selectivity of the separation.

    • UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles (<2 µm), which provide significantly higher peak capacity and resolution, making it easier to separate the analyte from matrix interferences[12].

Method 3: Fine-Tuning ESI Source Parameters
  • Causality: While not a complete solution, optimizing ESI source parameters can help improve analyte signal and reduce the impact of suppression[13]. The goal is to find conditions that favor the ionization of this compound over the matrix components.

  • Recommendations: The optimal parameters are instrument-dependent, but the following table provides a starting point and explains the rationale.

Parameter Typical Adjustment Rationale (Why it Works)
Capillary Voltage Optimize for max analyte signal (e.g., 3.0-4.5 kV for positive ion)Affects the electric field strength at the ESI needle, which is crucial for droplet charging and ion formation. Lowering voltage can sometimes reduce corona discharge and improve stability[9].
Drying Gas Temp. Increase (e.g., 250-350 °C)Promotes efficient solvent evaporation and desolvation of analyte ions from the ESI droplets.
Drying Gas Flow IncreaseAids in desolvation and helps prevent large, non-volatile matrix components from entering the mass spectrometer.
Nebulizer Pressure Optimize for stable sprayControls the formation of the initial aerosol. A stable spray is essential for reproducible ionization.

Note: It is crucial to optimize these parameters post-column infusing the analyte in a mobile phase composition that mimics where it elutes in the gradient to achieve the highest sensitivity[13].

Method 4: Advanced & Compensatory Strategies
  • Causality: When suppression cannot be eliminated, its effects must be compensated for to ensure accurate quantification.

  • Recommendations:

    • Stable Isotope-Labeled Internal Standard (Gold Standard): The best solution is to use a stable isotope-labeled (SIL) version of this compound. This compound is chemically identical and will co-elute, meaning it experiences the exact same degree of ion suppression as the analyte[3]. By quantifying using the peak area ratio of the analyte to the SIL internal standard, the matrix effect is effectively cancelled out.

    • Matrix-Matched Calibration: If a SIL internal standard is not available, prepare your calibration standards in a blank matrix extract (a sample of the same type known to be free of the analyte)[3][8]. This ensures that the standards and the samples experience the same level of suppression, allowing for accurate quantification.

Section 3: Key Experimental Protocol
Protocol: Post-Column Infusion Experiment to Diagnose Ion Suppression

This protocol provides a step-by-step guide to visually identify regions of ion suppression in your chromatogram.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-piece connector

  • This compound analytical standard (approx. 100 ng/mL in 50:50 Acetonitrile:Water)

  • Blank matrix extract (prepared using your standard sample prep method)

  • Mobile phases

Procedure:

  • System Setup:

    • Set up the LC system with your analytical column and mobile phases as you would for a normal sample run.

    • Install a T-piece between the outlet of the analytical column and the inlet of the ESI source.

  • Infusion Setup:

    • Fill a syringe with the this compound standard solution and place it in the syringe pump.

    • Connect the syringe pump to the T-piece.

  • Equilibration:

    • Start the LC flow with your initial gradient conditions.

    • Begin infusing the this compound standard at a low, constant flow rate (e.g., 10-20 µL/min).

    • Monitor the signal for the this compound MRM transition. You should see a stable, elevated baseline once the system equilibrates.

  • Injection and Analysis:

    • Inject a blank solvent sample (e.g., your initial mobile phase) and run your full LC gradient. The infused signal should remain stable and flat. This is your control.

    • Inject your blank matrix extract.

    • Run the same full LC gradient and monitor the infused signal.

  • Data Interpretation:

    • Examine the chromatogram from the blank matrix injection. Any significant drop or "dip" in the stable baseline indicates a region where co-eluting matrix components are suppressing the ionization of the infused this compound. The retention time of this dip is the "zone of suppression" to be avoided.

References
  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Zhang, K. (2020, October 20). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub. Retrieved from [Link]

  • Polymer Synthesis & Mass Spectrometry. (2025, December 9). Troubleshooting ion suppression in LC–MS analysis [Video]. YouTube. Retrieved from [Link]

  • Perez, J. J., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Metabolites, 13(8), 941. Retrieved from [Link]

  • Kruve, A., et al. (2010). Optimization of electrospray interface and quadrupole ion trap mass spectrometer parameters in pesticide liquid chromatography/electrospray ionization mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 24(9), 1255-1262. Retrieved from [Link]

  • Waters Corporation. (n.d.). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Perez, J. J., et al. (2024). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 29(3), 693. Retrieved from [Link]

  • Zrostlíková, J., & Hajšlová, J. (2003). How to overcome matrix effects in the determination of pesticides in fruit by HPLC-ESI-MS-MS. Journal of Chromatography A, 1017(1-2), 29-41. Retrieved from [Link]

  • Li, W., & Tse, F. L. S. (2015). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Carbofenothion sulfoxide. NIST Chemistry WebBook. Retrieved from [Link]

  • Kruve, A., et al. (2010). Optimization of Electrospray Interface and Quadrupole Ion Trap Mass Spectrometer Parameters in Pesticide Liquid Chromatography/Electrospray Ionization Mass Spectrometry Analysis. ResearchGate. Retrieved from [Link]

  • Sinha, S. N., et al. (2012). Quantification of organophosphate insecticides in drinking water in urban areas using lyophilization and high-performance liquid chromatography–electrospray ionization-mass spectrometry techniques. Environmental Science and Pollution Research, 19(7), 2829-2838. Retrieved from [Link]

  • Dams, R., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Multi-Residue Pesticide Analysis of Food Matrices using GC/MS/MS and LC/MS/MS. Retrieved from [Link]

  • University of Bristol. (2015). The analysis of pesticides & related compounds using Mass Spectrometry. Retrieved from [Link]

  • Al-Masri, M., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. International Journal of Environmental Research and Public Health, 9(12), 4382-4403. Retrieved from [Link]

  • Wang, S., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1226. Retrieved from [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? Retrieved from [Link]

Sources

enhancing signal-to-noise ratio for low-level detection of carbophenothion sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide to Enhancing Signal-to-Noise Ratio for Low-Level Analysis

Introduction

Welcome to the technical support guide for the analysis of carbophenothion sulfoxide. This document is designed for researchers, analytical scientists, and professionals in drug development who are tasked with the sensitive and specific detection of this organophosphate metabolite. This compound, a primary oxidation product of the pesticide carbophenothion, presents a significant analytical challenge due to its presence at trace levels in complex matrices. Achieving a high signal-to-noise (S/N) ratio is paramount for accurate quantification and reliable detection at these low concentrations.

This guide provides in-depth, experience-driven advice, troubleshooting protocols, and frequently asked questions (FAQs) to help you navigate the complexities of your analysis. We will explore the causal relationships behind experimental choices, ensuring that every step is a self-validating component of a robust analytical method.

Fundamental Principles: Understanding the Signal-to-Noise Ratio (S/N)

In analytical chemistry, the signal-to-noise ratio (S/N) is the fundamental measure of an analytical instrument's ability to distinguish a target analyte's signal from the background noise.[1][2] A higher S/N ratio indicates a more sensitive and reliable measurement, which is critical when approaching the lower limit of quantification (LLOQ) and the limit of detection (LOD).[1][2]

Enhancing the S/N ratio can be achieved by:

  • Increasing the Signal (S): This involves optimizing parameters that directly affect the analyte's response, such as ionization efficiency in mass spectrometry or the injection volume.[2]

  • Decreasing the Noise (N): This focuses on minimizing random fluctuations in the baseline caused by the analytical system or the sample matrix.[2]

This guide will address both strategies in the context of this compound detection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the low-level detection of this compound in a direct question-and-answer format.

Instrumentation & Method Development

Q1: What is the most suitable analytical platform for detecting this compound at trace levels?

A: For high sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[3] While Gas Chromatography (GC) can be used for some organophosphates, LC-MS/MS is often better suited for metabolites like this compound, which may have lower volatility or thermal stability. The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer provides exceptional selectivity, which is crucial for distinguishing the analyte from a complex sample matrix.[4]

Q2: How can I optimize my mass spectrometry parameters for maximum sensitivity to this compound?

A: Optimization of MS parameters is critical. This should be done by infusing a standard solution of this compound directly into the mass spectrometer.

  • Precursor Ion Selection: First, determine the most abundant and stable precursor ion in full scan mode. For this compound (Molecular Weight: 358.865 g/mol ), this will likely be the protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode.[5]

  • Product Ion Selection & Collision Energy (CE) Optimization: Fragment the selected precursor ion at various collision energies to identify the most intense and stable product ions.[6][7] Select at least two product ions for a robust MRM method—one for quantification (quantifier) and one for confirmation (qualifier).[6] The CE for each transition must be individually optimized to maximize its signal.[7][8]

  • Source Parameters: Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to ensure efficient desolvation and ionization of the analyte.[9]

Optimized MRM Transition Parameters for this compound (Illustrative)

ParameterSettingPurpose
Ionization ModeESI PositivePromotes the formation of [M+H]⁺ ions for many organophosphates.
Precursor Ion (Q1)m/z 359.9Represents the [M+H]⁺ of the most abundant isotope.
Product Ion (Q3) - Quantifierm/z (Optimized)The most intense and stable fragment ion used for quantification.
Collision Energy (CE) - QuantifierOptimized Value (eV)Energy required to produce the maximum intensity of the quantifier ion.[7]
Product Ion (Q3) - Qualifierm/z (Optimized)A second, specific fragment ion used for identity confirmation.
Collision Energy (CE) - QualifierOptimized Value (eV)Energy required to produce the maximum intensity of the qualifier ion.

Note: The exact m/z values and collision energies must be determined empirically on your specific instrument.

Q3: My baseline is excessively noisy. What are the common causes and how can I fix it?

A: A noisy baseline directly reduces your S/N ratio, making it difficult to detect low-level analytes.[8][10]

  • Cause & Explanation:

    • Contaminated Solvents/Reagents: Impurities in your mobile phase or reagents can create a high chemical background.[8][10] Always use LC-MS grade solvents and freshly prepared mobile phases.

    • System Contamination: Buildup of contaminants from previous samples in the injection port, column, or MS source is a common culprit.[8]

    • Electronic Noise: Improper grounding or interference from other electronic devices can cause erratic baseline fluctuations.[11]

    • Detector Issues: An unstable detector or a detector nearing the end of its lifespan can also contribute to noise.[12]

  • Troubleshooting Workflow:

Caption: Workflow for troubleshooting a noisy baseline.

Sample Preparation & Matrix Effects

Q4: I suspect matrix effects are suppressing my signal. How can I confirm this and what are the mitigation strategies?

A: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS analysis.[13][14][15]

  • Confirmation: To confirm matrix effects, perform a post-extraction spike experiment.[16]

    • Extract a blank matrix sample (containing no analyte).

    • Spike the extracted blank matrix with a known concentration of this compound.

    • Prepare a standard in pure solvent at the same concentration.

    • Compare the peak area of the analyte in the post-extraction spike (A_matrix) to the peak area in the pure solvent standard (A_solvent).

    • Matrix Effect (%) = (A_matrix / A_solvent) * 100%

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

  • Mitigation Strategies:

    • Improve Sample Cleanup: The most effective strategy is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) or QuEChERS are highly effective.[17][18]

    • Dilute the Sample: Simple dilution of the sample extract can reduce the concentration of matrix components, thereby lessening their effect.[13] However, this also dilutes the analyte, so a balance must be found.

    • Use Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix to compensate for consistent matrix effects.[4]

    • Employ an Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound, if available, will co-elute and experience the same matrix effects, providing the most accurate correction.

Q5: Which sample cleanup technique is most effective for my sample matrix?

A: The choice of cleanup technique is highly matrix-dependent. For pesticide residue analysis in complex matrices like food or biological samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted and highly effective.[16][17][19][20]

  • Why QuEChERS is Effective: It combines a salting-out liquid-liquid extraction with a dispersive solid-phase extraction (d-SPE) cleanup step.[17][20] The d-SPE step is particularly powerful, using a combination of sorbents to remove specific interferences.

    • PSA (Primary Secondary Amine): Removes sugars, fatty acids, and organic acids.

    • C18: Removes non-polar interferences like lipids.

    • GCB (Graphitized Carbon Black): Removes pigments and sterols (use with caution as it can adsorb planar analytes).

    • MgSO₄: Removes excess water.

For particularly complex matrices, modifications to the standard QuEChERS protocol, such as using different sorbent combinations (e.g., adding Zirconium dioxide (ZrO₂)), may be necessary to improve cleanup.[13]

Chromatography

Q6: My peak for this compound is broad and tailing. How does this affect S/N and how can I improve it?

A: Poor peak shape directly reduces the signal height, which is a key component of the S/N calculation.[2] A broad, tailing peak has a lower maximum intensity than a sharp, symmetrical peak containing the same mass of analyte, thus lowering the S/N ratio.

  • Causes & Solutions:

    • Secondary Interactions: The sulfoxide group can interact with active sites (e.g., free silanols) on the column packing material.

      • Solution: Use a modern, high-purity, end-capped silica column. Also, consider adding a small amount of a weak acid, like formic acid (0.1%), to the mobile phase to protonate silanols and reduce these interactions.[21]

    • Column Overload: Injecting too much sample mass can lead to peak fronting or tailing.

      • Solution: Dilute the sample or use a column with a higher loading capacity.

    • Extra-Column Volume: Excessive tubing length or dead volume in the system connections can cause peak broadening.

      • Solution: Use narrow-bore tubing and ensure all fittings are properly made to minimize dead volume.[1]

Q7: How can I optimize my LC gradient to improve separation and enhance S/N?

A: A well-optimized gradient separates this compound from matrix components that could cause ion suppression.[21][22]

  • Strategy:

    • Start with a Scouting Gradient: Run a fast, steep gradient (e.g., 5% to 95% organic in 5-10 minutes) to determine the approximate retention time of the analyte.

    • Flatten the Gradient Around the Analyte: Once you know the approximate elution time, flatten the gradient slope in that region. A shallower gradient increases the separation between closely eluting compounds.

    • Ensure Adequate Re-equilibration: Always include a sufficient post-run re-equilibration step at the initial mobile phase conditions to ensure reproducible retention times.

Caption: Logical workflow for LC gradient optimization.

Step-by-Step Troubleshooting Protocol

Protocol 1: Systematic Diagnosis of Low S/N
  • Establish a Baseline: Analyze a high-concentration standard of this compound to confirm the system is performing correctly. Note the S/N ratio.

  • Check for Noise Issues: Inject a solvent blank. If the baseline is noisy, follow the troubleshooting workflow in FAQ Q3.

  • Assess Signal Suppression: Perform the post-extraction spike experiment as described in FAQ Q4.

  • If Suppression is Confirmed (>20%):

    • Implement a more rigorous sample cleanup. Start with a standard QuEChERS protocol and optimize the d-SPE sorbents based on your matrix.

    • Dilute the final extract 5-fold or 10-fold and re-analyze to see if the S/N ratio improves.

  • Review Chromatography: Examine the peak shape. If it is broad or tailing, address the issues outlined in FAQ Q6.

  • Re-optimize MS Parameters: After making changes to the mobile phase or chromatography, re-optimize the MS source parameters as they can be affected by mobile phase composition.

References

  • García-Reyes, J. F., Hernando, M. D., & Fernández-Alba, A. R. (2018). The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. RSC Publishing. Available at: [Link]

  • Stahnke, H., Kittlaus, S., & Kempe, G. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899. Available at: [Link]

  • Li, Y., Li, H., & Chen, G. (2016). [QuEChERS Pretreatment Method for Determination of Organophosphate Pesticide and Raticide in Whole Blood]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi, 34(10), 765-768. Available at: [Link]

  • Shimadzu Analytical (India) Pvt. Ltd. (n.d.). Determination of Organophosphorus Pesticide present in Herbal Products using QuEChERS Method. Shimadzu. Available at: [Link]

  • Maharaj, S., & Singh, V. (2020). A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables. Journal of Chromatography A, 1612, 460675. Available at: [Link]

  • Li, Y., Dong, L., & Li, X. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1227. Available at: [Link]

  • Kruve, A., Lamos, A., & Herodes, K. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1187(1-2), 58-66. Available at: [Link]

  • Weigand, M., & Jordin, B. (2021). Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. LCGC International, 34(4). Available at: [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • Kumar, A., & Singh, S. (2021). Chemometrics Assisted QuEChERS Extraction Method for the Residual Analysis of Organophosphate Insecticides: Application to Their. Research Journal of Chemistry and Environment, 25(3), 85-94. Available at: [Link]

  • ResearchGate. (n.d.). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry | Request PDF. Available at: [Link]

  • Choi, B. K., Hercules, D. M., & Gusev, A. I. (2001). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Fresenius' Journal of Analytical Chemistry, 369(3-4), 370-377. Available at: [Link]

  • ResearchGate. (n.d.). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Available at: [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available at: [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. LCGC North America, 40(8), 356-361. Available at: [Link]

  • Restek. (2021). Troubleshooting GC Column Baseline Issues. Available at: [Link]

  • ResearchGate. (n.d.). LC-MS sensitivity: Practical strategies to boost your signal and lower your noise. Available at: [Link]

  • Dolan, J. W. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 624-631. Available at: [Link]

  • Organomation. (n.d.). Pesticide Sample Preparation. Available at: [Link]

  • ResearchGate. (n.d.). MRM transition and optimized parameters of LC-MS/MS for 11 targeted compounds. Available at: [Link]

  • Dolan, J. W. (2010). Enhancing Signal-to-Noise. LCGC International, 23(3). Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]

  • NIST. (n.d.). Carbofenothion sulfoxide. In NIST Chemistry WebBook. Available at: [Link]

  • Shimadzu. (n.d.). Shimadzu Pesticide MRM Library Support for LC/MS/MS. Available at: [Link]

  • ResearchGate. (n.d.). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. Available at: [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. Analytical Methods. Available at: [Link]

  • SCIEX. (n.d.). Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • Chemistry LibreTexts. (2023). Sample Preparation. Available at: [Link]

  • Whiteaker, J. R., Halusa, S., & Hoofnagle, A. N. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of proteome research, 10(5), 2713–2718. Available at: [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Available at: [Link]

  • OI Analytical. (n.d.). Pesticide Analysis Guide. Available at: [Link]

  • ALS Life Sciences Europe. (n.d.). Analytical methods for Pesticide residue analysis. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Retention Time Variability in Organophosphate Metabolite Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of organophosphate (OP) metabolites. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and reproducible chromatographic data. Unstable retention times (RT) are a common yet disruptive issue that can compromise peak identification, integration, and overall data integrity.

This resource provides a structured, in-depth approach to diagnosing and resolving RT variability. It moves beyond simple checklists to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory.

Initial Troubleshooting Triage

When encountering retention time shifts, the first step is to determine if the issue is systemic (affecting all peaks) or chemical (affecting specific peaks). A simple diagnostic injection can quickly narrow down the possibilities.

Diagnostic Step: Inject a sample containing a well-characterized, unretained compound (e.g., uracil for reversed-phase systems). This compound marks the column's void time (t₀).

  • If both t₀ and analyte RTs are shifting proportionally: The issue is likely related to the physical flow path, such as the pump, flow rate, or leaks.[1]

  • If t₀ is stable, but analyte RTs are shifting: The problem is likely chemical in nature, related to the mobile phase, column chemistry, or sample interactions.[1]

This initial assessment will guide you to the most relevant troubleshooting section below.

Diagram 1: Initial Troubleshooting Flowchart

G start Retention Time (RT) Variability Observed check_t0 Inject Unretained Marker (t₀). Is t₀ Stable? start->check_t0 path_physical Systemic/Physical Issue Indicated. Proceed to 'Hardware & Flow Path' check_t0->path_physical No (t₀ is shifting) path_chemical Chemical/Method Issue Indicated. Proceed to 'Mobile Phase' or 'Column' check_t0->path_chemical Yes (t₀ is stable)

Caption: A flowchart to quickly diagnose the nature of RT shifts.

Frequently Asked Questions & Troubleshooting Guides

This section is organized by the most common sources of retention time variability in a question-and-answer format.

Part 1: Mobile Phase Issues

The mobile phase is the most dynamic component of the HPLC system and a frequent source of RT drift.[2]

Q1: My retention times are consistently drifting in one direction over a long sequence. What's happening?

A1: This classic symptom often points to a gradual change in mobile phase composition.[1]

  • Causality: In pre-mixed mobile phases, the more volatile organic component (e.g., acetonitrile, methanol) can evaporate from the reservoir over time.[3] This increases the aqueous content, strengthening the mobile phase in reversed-phase chromatography and leading to longer retention times. Similarly, volatile additives like formic acid or trifluoroacetic acid (TFA) can also evaporate, causing a pH shift and subsequent RT drift.[1][3]

  • Troubleshooting Steps:

    • Check Reservoir Caps: Ensure solvent bottle caps are tightly sealed. Use caps designed to minimize evaporation.

    • Prepare Fresh Mobile Phase: For long runs, consider preparing smaller, fresh batches of mobile phase to be swapped out during the sequence. Aqueous mobile phases should be replaced daily to prevent microbial growth.[4][5]

    • Use an On-line Mixer: If your system has a quaternary or binary pump capable of on-line mixing, use it instead of pre-mixing large batches. This ensures a consistent composition for every injection.[1]

    • Degassing Issues: After initial degassing, reduce the helium sparge to a minimum to avoid stripping volatile solvents from the mobile phase.[2]

Q2: My retention times are suddenly much shorter or longer after preparing a new batch of mobile phase. Why?

A2: This indicates a significant difference between the old and new mobile phase batches, most commonly due to preparation errors or pH differences.

  • Causality: Even a 1% error in the organic solvent concentration can change retention times by 5-15%.[2] For ionizable compounds like many OP metabolites, a change of just 0.1 pH units can shift retention by 10% or more.[2] The pH of the mobile phase dictates the ionization state of the analytes; ionized species are generally less retained in reversed-phase chromatography.[6][7]

  • Troubleshooting Steps:

    • Verify Preparation Method: Always use calibrated volumetric flasks and pipettes for mobile phase preparation. Gravimetric preparation (by weight) is more accurate than volumetric.[2]

    • Calibrate pH Meter: Ensure your pH meter is calibrated daily with fresh, certified buffers before preparing any buffered mobile phase.

    • Buffer Considerations: Use a buffer concentration sufficient to resist pH changes when the sample is introduced. The buffer's pKa should be close to the desired mobile phase pH for maximum buffering capacity.

    • Solvent Quality: Always use HPLC or LC-MS grade solvents to avoid impurities that could affect the separation.[8]

ParameterImpact on Retention Time (Reversed-Phase)Recommended Action
Organic Solvent % A 1% increase typically causes a 5-15% decrease in RT.[2]Prepare mobile phase gravimetrically or with calibrated glassware.
Mobile Phase pH A 0.1 unit change can shift RT by >10% for ionizable analytes.[2]Calibrate pH meter daily; use appropriate buffers.
Buffer Concentration Too low can lead to pH shifts upon injection.Use a buffer concentration of 10-25 mM.
Volatile Additives Evaporation of acids (formic, TFA) changes pH and RT.[1][3]Keep reservoirs tightly capped; prepare fresh solutions.
Part 2: Chromatographic Column & Environment Issues

The column is the heart of the separation, and its condition is paramount for reproducibility.

Q1: My retention times are drifting, and I'm also seeing peak broadening or tailing. Is my column dying?

A1: These combined symptoms strongly suggest column degradation or contamination.[9][10]

  • Causality:

    • Contamination: Strongly retained compounds from the sample matrix can accumulate on the column head.[11] This buildup creates active sites that can cause secondary interactions (tailing) and alter the stationary phase chemistry, leading to RT shifts.[11]

    • Bonded Phase Hydrolysis: Operating at extreme pH levels (typically <2 or >8 for traditional silica columns) can cleave the C18 bonded phase from the silica support, leading to a loss of retention.[3]

    • Silica Dissolution: High pH (>8) can dissolve the underlying silica support itself, creating a void at the column inlet.[5] This causes split peaks and a dramatic loss of efficiency and retention.

  • Troubleshooting & Prevention Protocol:

    • Use a Guard Column: A guard column is a small, disposable column installed before the analytical column. It is the single best way to protect your primary column from strongly retained matrix components and particulates.[1][12][13]

    • Sample Preparation: Ensure your sample preparation is adequate. Techniques like Solid Phase Extraction (SPE) can effectively remove interfering matrix components before injection.[11]

    • Column Washing: Develop a routine column washing procedure. After a sequence, flush the column with a strong, non-buffered organic solvent (like 100% acetonitrile) to remove hydrophobic contaminants.

    • Respect pH Limits: Always operate within the pH range specified by the column manufacturer.

Q2: My retention times are unstable at the beginning of the day but stabilize after a few runs. What causes this?

A2: This is a classic sign of insufficient column equilibration.[11][14]

  • Causality: The stationary phase requires time to fully equilibrate with the mobile phase. The surface chemistry, particularly for columns with additives like ion-pairing reagents, must reach a steady state. Injecting samples before the column is ready will result in drifting retention times for the first several injections.[11]

  • Protocol for Proper Column Equilibration:

    • Initial Flush: When changing mobile phases, especially from one containing buffers, perform an intermediate flush with a water/organic mixture that is miscible with both the old and new mobile phases to prevent salt precipitation.[15]

    • Equilibration Volume: Equilibrate the column with a minimum of 10-20 column volumes of the initial mobile phase.[4][13] For methods using additives or HILIC columns, this may need to be extended.[14][16]

    • Monitor Stability: Do not begin the sequence until you see a stable, flat baseline and consistent system backpressure.[17] Injecting a standard multiple times until the RT is stable (%RSD < 1.0%) is the best practice.[18]

Q3: My lab is cold in the morning and warms up during the day. Could this affect my results?

A3: Yes, absolutely. Temperature is a critical and often overlooked parameter.

  • Causality: Retention in reversed-phase LC is temperature-dependent. A change of just 1°C can alter retention times by 1-2%.[2] Without a column oven, ambient temperature fluctuations will directly translate into retention time drift.[3][19]

  • Solution:

    • Use a Column Oven: Always use a thermostatically controlled column compartment. Set it to a temperature slightly above the highest expected ambient temperature (e.g., 30-40°C) to ensure stability.

    • Mobile Phase Pre-heating: Many modern systems also have the ability to pre-heat the mobile phase before it enters the column, which further improves temperature stability and reduces viscosity effects.[19]

Diagram 2: Column Health and Equilibration Logic

G start RT Drifting & Poor Peak Shape q1 Is column equilibration sufficient? (>10-20 column volumes) start->q1 q2 Is a guard column in use? q1->q2 Yes sol1 Action: Equilibrate column until RT and pressure are stable. q1->sol1 No q3 Is column temperature controlled? q2->q3 Yes sol2 Action: Install a guard column to protect the analytical column. q2->sol2 No sol3 Action: Use a column oven set to a stable temperature. q3->sol3 No end Column-related issues addressed. q3->end Yes sol1->end sol2->end sol3->end

Caption: A decision tree for troubleshooting column-related RT issues.

Part 3: Hardware, Flow Path, and Sample Issues

Mechanical issues with the HPLC/LC-MS system or problems with the sample itself can also cause RT shifts.

Q1: My retention times and system pressure are fluctuating randomly.

A1: This combination strongly suggests a problem with the pump or a leak in the system.

  • Causality:

    • Air Bubbles: Air bubbles in the pump head will cause incomplete filling, leading to an inaccurate and fluctuating flow rate.[3][20] This directly impacts retention times.

    • Worn Pump Seals: Worn piston seals in the pump can cause inconsistent flow delivery and small leaks, visible as salt buildup (if using buffers) behind the pump head.[3]

    • System Leaks: A small, often invisible leak anywhere between the pump and the detector will reduce the flow rate through the column, causing retention times to increase.[1][20]

  • Troubleshooting Steps:

    • Purge the System: Thoroughly purge all solvent lines to remove any air bubbles.[4]

    • Check for Leaks: Systematically inspect all fittings and connections for any signs of moisture or salt residue. Start at the pump and move downstream.

    • Check Pump Seals: Perform a pump pressure test (if your system has this function) or consult your instrument's service manual for diagnosing seal wear.

    • Verify Flow Rate: If the problem persists, verify the pump's flow rate externally by collecting the effluent into a graduated cylinder for a set period.[1]

Q2: I'm analyzing samples from a complex matrix (e.g., food, biological fluids) and my RTs are shifting. Why?

A2: This is likely due to "matrix effects," where co-extracted compounds from the sample interfere with the analysis.[21][22][23]

  • Causality:

    • Column Overloading: Injecting a sample with a high concentration of matrix components can temporarily overload the stationary phase, affecting the retention of your target analytes.

    • Ion Suppression/Enhancement (for LC-MS): Co-eluting matrix components can affect the ionization efficiency of the target analytes in the mass spectrometer source, which, while not a direct RT shift, can impact detection and quantification.[23]

    • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analytes to travel down the column in a "bubble" of strong solvent, leading to distorted peaks and shorter retention times.[3][24]

  • Solutions:

    • Improve Sample Cleanup: Use more rigorous sample preparation methods (e.g., SPE, liquid-liquid extraction) to remove interfering compounds.[5][22]

    • Match Sample Solvent: Whenever possible, dissolve your final sample extract in the initial mobile phase composition.[3][7]

    • Use an Internal Standard: An isotopically labeled internal standard that co-elutes with the analyte can help compensate for RT shifts and matrix effects during quantification.

System Suitability Testing (SST)

Before any analytical run, a System Suitability Test (SST) must be performed to verify that the entire system (instrument, column, mobile phase) is operating correctly.[25] This involves replicate injections of a standard solution to check key parameters.

SST ParameterTypical Acceptance CriteriaPurpose
Retention Time (RT) %RSD ≤ 1.0%Ensures reproducibility of analyte elution.[18]
Peak Area %RSD ≤ 2.0%Demonstrates precision of the injector and detector.[18][25]
Tailing Factor (T) ≤ 2.0Measures peak symmetry, indicating potential column or secondary interaction issues.[18]
Resolution (Rs) ≥ 2.0Confirms separation between the two closest eluting peaks.[18]
Theoretical Plates (N) > 2000Measures column efficiency.[18]

Table based on common criteria found in USP and ICH guidelines.[18][26]

Failure to meet SST criteria indicates a problem with the system that must be resolved before analyzing any unknown samples.[25]

References

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]

  • Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. [Link]

  • Retention Time Drifts: Why Do They Occur? Welch Materials. [Link]

  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Journal of Chromatography A. [Link]

  • Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews. [Link]

  • Analytical System Suitability: Criteria, Examples & Regulatory Expectations. Pharma SOPs. [Link]

  • Troubleshooting HPLC Column Retention Time Drift. Hawach Scientific. [Link]

  • How to fix a shifting retention time of peaks in hplc? ResearchGate. [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI. [Link]

  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. ScienceDirect. [Link]

  • LC Troubleshooting Series: Retention Time Shifts. Agilent Technologies. [Link]

  • Retention Time Drift—A Case Study. LCGC International. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • What are system suitability tests (SST) of analytical methods? Lösungsfabrik. [Link]

  • Evaluating System Suitability. Agilent Technologies. [Link]

  • System Suitability Requirements for SEC Chromatographic Methods. Bio-Rad. [Link]

  • Equilibration, Regeneration, and Maintenance of HPLC Column. Hawach Scientific. [Link]

  • Tips for the equilibration of HPLC columns. Analytics-Shop. [Link]

  • HPLC Column Technical Guide. GL Sciences. [Link]

  • Equilibrating HPLC Column Suggestions to Protect the Columns. MicroSolv Technology Corporation. [Link]

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  • Factors Affecting Retention Time in HPLC. Chrominfo. [Link]

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  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

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optimization of MS/MS transition settings for carbophenothion sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the optimization of MS/MS transition settings for carbophenothion sulfoxide. This document is designed for researchers, analytical scientists, and professionals in drug development and food safety who are working on the quantitative analysis of this specific organophosphorus pesticide metabolite. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring robust and reliable method development.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental questions researchers encounter when beginning method development for this compound.

Q1: What is this compound, and why is its analysis critical?

This compound is a major metabolite of carbophenothion, an organophosphorus pesticide. The parent compound is used to protect crops from pests.[1] However, through environmental or metabolic processes, the thioether group in carbophenothion is oxidized to form this compound and subsequently carbophenothion sulfone. Regulatory bodies worldwide set maximum residue limits (MRLs) for pesticides and their significant metabolites in food and environmental samples.[2][3] Therefore, a highly sensitive and selective analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential to ensure consumer safety and regulatory compliance.[2][4] The optimization of MS/MS parameters is the most critical step in developing such a method.

Q2: What is the expected precursor ion (m/z) for this compound in positive ion electrospray ionization (ESI-MS/MS)?

The first step in any MS/MS method is to identify the precursor ion, which is the ionized form of the intact molecule. For this compound, with a chemical formula of C₁₁H₁₆ClO₃PS₃ and a monoisotopic mass of approximately 357.97 Da, the most common precursor ion in positive ESI mode is the protonated molecule, [M+H]⁺.[5][6][7]

  • Calculation: 357.9688 Da (exact mass of neutral molecule) + 1.0073 Da (mass of H⁺) = 358.9761 Da

Therefore, you should be targeting a precursor ion with an m/z of ~359.0 .

It is also possible for the molecule to form adducts with cations present in the mobile phase, such as ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺).[8] During initial experiments, it's wise to perform a full scan analysis to confirm which of these species is most abundant and stable under your specific chromatographic conditions. However, the protonated molecule is typically the most reliable choice for robust quantification.

Q3: What are the most probable product ions for this compound upon fragmentation?

Product ions are the smaller, charged fragments generated when the precursor ion is broken apart in the collision cell of the mass spectrometer. Selecting intense and specific product ions is key to the selectivity of the MS/MS method.[9] Based on the structure of this compound and established fragmentation patterns of organophosphorus pesticides, we can predict the most likely fragmentation pathways.[10][11]

The structure consists of a diethoxy phosphorodithioate group connected via a thioether sulfoxide bridge to a 4-chlorophenyl ring. The bonds around the phosphorus and sulfur atoms are the most likely points of cleavage.

Diagram: Proposed Fragmentation Pathway of this compound

G cluster_main This compound [M+H]⁺ m/z ~359.0 cluster_frags Potential Product Ions precursor [(C₂H₅O)₂P(S)SCH₂S(O)C₆H₄Cl + H]⁺ frag1 [(C₂H₅O)₂PS₂]⁺ m/z 185.0 precursor->frag1 Cleavage of P-S bond frag2 [C₆H₄ClS(O)CH₂]⁺ m/z 172.9 precursor->frag2 Cleavage of S-CH₂ bond frag3 [C₆H₄ClS]⁺ m/z 142.9 frag2->frag3 Loss of CH₂O frag4 [(C₂H₅O)₂POH₂]⁺ m/z 139.1

Caption: Predicted fragmentation of protonated this compound.

Based on this, the most promising product ions to investigate are:

  • m/z 185.0: Corresponding to the diethoxy phosphorodithioate moiety. This is often a stable and abundant fragment for related pesticides.

  • m/z 172.9: Corresponding to the chlorophenylsulfinylmethyl cation.

  • m/z 142.9: A potential secondary fragment from the chlorophenyl-containing portion.

  • m/z 139.1: Corresponding to the diethyl phosphate moiety.

These theoretical values must be confirmed experimentally using product ion scans on your specific instrument.

Part 2: The Optimization Workflow & Troubleshooting Guide

This section provides a step-by-step protocol for optimizing MS/MS transitions and a guide to solving common problems.

Q4: How do I systematically optimize the MS/MS transitions for this compound?

A systematic approach is crucial for developing a robust method. The process involves confirming the precursor ion, identifying the most abundant and stable product ions, and finally, optimizing the collision energy for each transition.[8]

Diagram: General MS/MS Optimization Workflow

Caption: Step-by-step workflow for MS/MS method development.

Q5: What is Collision Energy (CE), and how do I optimize it for each transition?

Collision Energy (CE) is the potential applied to the collision cell (q2), which accelerates the precursor ions and causes them to collide with an inert gas (like argon or nitrogen).[12] This collision-induced dissociation (CID) is what generates the product ions. The optimal CE is different for every precursor-product ion pair and is the value that produces the highest, most stable signal for the product ion.[13]

Experimental Protocol: Collision Energy Optimization

  • Preparation: Prepare a pure standard solution of this compound (e.g., 100-1000 ng/mL) in a solvent that mimics the initial mobile phase conditions of your LC method.

  • Infusion: Infuse the standard solution directly into the mass spectrometer source at a constant flow rate (e.g., 10 µL/min) using a syringe pump. This provides a steady signal for optimization.

  • Method Setup: In your instrument control software, set up a Multiple Reaction Monitoring (MRM) method.[9] For a chosen precursor → product ion pair (e.g., 359.0 → 185.0), create a series of transitions where the only parameter that changes is the Collision Energy.

  • CE Ramp: Program the software to ramp the CE across a relevant range. A good starting point for a molecule of this size is from 5 eV to 50 eV in steps of 2-4 eV.[14][15]

  • Data Acquisition: Acquire data for several minutes to ensure a stable signal at each CE value.

  • Analysis: Plot the signal intensity (peak area or height) of the product ion against the corresponding Collision Energy value. The CE that yields the maximum intensity is the optimal value for that specific transition.

  • Repeat: Repeat this process for each potential product ion you identified in the product ion scan (Q4).

Data Presentation: Example Collision Energy Optimization

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Response (Intensity)Notes
359.0185.010150,000
359.0185.014350,000
359.0185.018 550,000 Optimal CE
359.0185.022420,000
359.0185.026210,000
359.0172.91880,000
359.0172.922180,000
359.0172.926 310,000 Optimal CE
359.0172.930250,000
359.0172.934150,000
Q6: Why do I need both a quantifier and a qualifier ion?

Using two separate MS/MS transitions for a single compound provides a higher degree of confidence in its identification, which is a requirement for many regulatory methods.[9]

  • Quantifier Ion: This is the transition that produces the most intense, stable, and reproducible signal (typically the highest peak in the product ion spectrum). It is used for calculating the concentration of the analyte.

  • Qualifier Ion: This is the second most intense transition. It is used for identity confirmation. The ratio of the qualifier ion's signal to the quantifier ion's signal should be constant in all standards and samples within a defined tolerance. A significant deviation in this ion ratio in a real sample may indicate a co-eluting interference.

Summary Table: Recommended Starting MS/MS Parameters

ParameterValueRationale / Comment
Precursor Ion [M+H]⁺ (m/z)359.0The protonated molecule is the expected primary ion in ESI+.
Quantifier Ion (m/z)185.0Hypothetical. Often the most stable phosphorodithioate fragment. Must be confirmed.
Qualifier Ion (m/z)172.9Hypothetical. A secondary fragment providing structural confirmation. Must be confirmed.
Optimal CE (Quantifier)~18 eVExample value. Must be determined experimentally.
Optimal CE (Qualifier)~26 eVExample value. Must be determined experimentally.

Part 3: Troubleshooting Guide

Even with a systematic approach, challenges can arise. Here are solutions to common issues.

Q7: I am not seeing any signal for my precursor ion (m/z 359.0). What should I check?
  • Source Conditions: Ensure your ESI source parameters (e.g., capillary voltage, gas flow, temperature) are appropriate.[16][17] These may need to be tuned for your specific instrument and mobile phase.

  • Solvent and pH: this compound may not ionize efficiently if the mobile phase pH is not acidic enough to promote protonation. Ensure your mobile phase contains an appropriate additive like 0.1% formic acid.[18]

  • Instrument Contamination: A contaminated source or transfer optics can suppress the signal. Perform routine cleaning as per the manufacturer's guidelines.[19]

  • Adduct Formation: The compound may be preferentially forming an adduct ([M+NH₄]⁺ or [M+Na]⁺) instead of the protonated molecule. Review your full scan data to see if a more intense ion is present at a higher m/z.[8]

  • Standard Integrity: Confirm the concentration and integrity of your analytical standard.

Q8: My precursor ion signal is strong, but I'm getting very weak or no product ions. What's wrong?
  • Collision Energy is Too Low: The most common cause is insufficient collision energy to fragment the precursor ion. The phosphorodithioate structure can be quite stable. Try increasing the CE range in your optimization experiment (e.g., up to 60-80 eV).

  • Collision Gas: Verify that the collision gas (e.g., argon) is turned on and flowing at the correct pressure.

  • Incorrect Precursor Selection: You may be selecting an isotope or a low-level contaminant ion for fragmentation instead of the true [M+H]⁺. Verify the precursor m/z with high accuracy.

  • Instrument Tuning: The collision cell optics (Q2) may require tuning. While less common on modern instruments, this can affect ion transmission.[12]

Q9: My signal intensity is inconsistent between injections, especially in real samples. What could be the cause?

This is a classic symptom of ion suppression or matrix effects, where co-eluting compounds from the sample matrix (e.g., lipids, sugars from a food extract) compete with the analyte for ionization in the ESI source.[16][20]

  • Diagnosis: A post-column infusion experiment can confirm ion suppression. While infusing a constant stream of this compound, inject a blank matrix extract. A dip in the steady signal at the retention time of your analyte indicates suppression.

  • Solutions:

    • Improve Chromatography: Adjust your LC gradient to better separate the analyte from the interfering matrix components.

    • Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove matrix components before injection.[18]

    • Reduce Injection Volume: Injecting a smaller volume of the sample extract can lessen the amount of matrix introduced into the system.

    • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Q10: I see multiple potential precursor ions (e.g., [M+H]⁺, [M+NH₄]⁺). Which one should I choose for my MRM method?

While it may be tempting to choose the most abundant ion seen in a full scan, the primary consideration for a quantitative method should be consistency and stability .

  • [M+H]⁺: This is generally the preferred choice. Protonation is a very consistent process, especially in an acidified mobile phase.

  • [M+NH₄]⁺: Only choose this if it is significantly more abundant (>10x) than the [M+H]⁺ and if you are using an ammonium-based buffer (e.g., ammonium formate).[8] Its formation is dependent on the concentration of ammonium ions, which can be less stable.

  • [M+Na]⁺: Avoid sodium adducts for quantification whenever possible. Sodium is ubiquitous and contamination can lead to highly variable adduct formation, compromising reproducibility.

Expert Recommendation: Optimize your source conditions and mobile phase to favor the formation of the protonated [M+H]⁺ ion for the most robust and reliable quantitative results.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Wisconsin State Laboratory of Hygiene. (2022). Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS). Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Dana, R. E., et al. (n.d.). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. PubMed Central. Retrieved from [Link]

  • Agilent Technologies. (2012). Comprehensive Pesticide Analysis in Juice Using a Combination of GC/MS and LC/MS Methods. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Carbofenothion sulfoxide. NIST Chemistry WebBook. Retrieved from [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • mzCloud. (n.d.). Determination of ion structures in structurally related compounds using precursor ion fingerprinting. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Singh, V., et al. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Adjustments of the collision energy (CE) optimization function in Skyline for sphingolipids. Retrieved from [Link]

  • AMS Bio. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • LCGC International. (n.d.). Optimizing LC–MS and LC–MS-MS Methods. Retrieved from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • PubMed. (2010). Group-specific fragmentation of pesticides and related compounds in liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (2016). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). Retrieved from [Link]

  • Skyline. (n.d.). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Retrieved from [Link]

  • University of Huddersfield Repository. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]

  • UNL Digital Commons. (n.d.). Automated determination of precursor ion, product ion, and neutral loss compositions and deconvolution of composite mass spectra using. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted MS/MS fragmentation scheme of the precursor ions, induced by optimized collision energies. Retrieved from [Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Retrieved from [Link]

  • Waters Corporation. (n.d.). Methodology for the Identification of Pesticide Metabolites in Complex Matrices Using UPLC-ToF/MSE and the UNIFI Scientific Information System. Retrieved from [Link]

  • Agilent Technologies. (2006). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. Retrieved from [Link]

  • PubMed Central. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Two‐Dimensional Tandem Mass Spectrometry for Biopolymer Structural Analysis. Retrieved from [Link]

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Technical Support Center: Resolving Co-eluting Peaks in the Chromatographic Analysis of Pesticide Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis of pesticide residues. This resource is designed for researchers, scientists, and professionals in drug development who encounter the common challenge of co-eluting peaks. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve these complex separation issues.

PART 1: Troubleshooting Guide

Co-elution, where two or more compounds elute from the chromatographic column at the same time, can compromise the identification and quantification of pesticide residues.[1] This guide provides a systematic approach to troubleshooting and resolving these issues.

Step 1: Confirming Co-elution

Before making any changes to your method, it's crucial to confirm that you are indeed dealing with co-eluting peaks and not another issue like peak tailing or splitting.[1]

  • Visual Inspection: Look for signs of asymmetry, such as a shoulder on the peak or two merged peaks.[1]

  • Detector-Assisted Confirmation:

    • Diode Array Detector (DAD): A DAD can assess peak purity by comparing UV spectra across the peak. If the spectra are not identical, co-elution is likely.[1]

    • Mass Spectrometry (MS): Similarly, with an MS detector, you can compare mass spectra across the peak. A shift in the spectral profile is a strong indicator of co-elution.[1]

Step 2: Systematic Troubleshooting Workflow

Once co-elution is confirmed, follow this workflow to systematically address the problem. The core of chromatographic separation is governed by the resolution equation, which highlights three key factors: efficiency (N), selectivity (α), and retention (k').[2] Our troubleshooting strategy will focus on manipulating these factors.

Troubleshooting_Workflow start Co-elution Confirmed check_retention Is the capacity factor (k') between 2 and 10? start->check_retention adjust_mobile_phase_strength Adjust Mobile Phase Strength (e.g., decrease % organic solvent) check_retention->adjust_mobile_phase_strength No check_selectivity Are peaks still co-eluting? check_retention->check_selectivity Yes adjust_mobile_phase_strength->check_selectivity modify_selectivity Modify Selectivity (α) check_selectivity->modify_selectivity Yes resolved Peaks Resolved check_selectivity->resolved No options Mobile Phase pH Organic Modifier Column Temperature Column Chemistry modify_selectivity->options check_efficiency Is peak shape optimal (narrow, symmetric)? options->check_efficiency improve_efficiency Improve Efficiency (N) check_efficiency->improve_efficiency No advanced_techniques Consider Advanced Techniques check_efficiency->advanced_techniques Yes, but still co-eluting efficiency_options Use smaller particle size column Optimize flow rate Reduce extra-column volume improve_efficiency->efficiency_options efficiency_options->resolved advanced_options 2D-LC High-Resolution MS advanced_techniques->advanced_options advanced_options->resolved

Caption: A troubleshooting workflow for resolving co-eluting peaks.

Step-by-Step Methodologies
1. Optimizing Mobile Phase Composition

The mobile phase is a critical factor influencing the separation process, affecting retention time, resolution, and accuracy.[3]

  • Adjusting Solvent Strength: For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of non-polar analytes, potentially resolving co-eluting peaks.[2]

  • Changing the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to their different chemical properties.

  • Modifying Mobile Phase pH: The pH of the mobile phase is a powerful tool for controlling retention and selectivity, especially for ionizable pesticides.[4] Adjusting the pH can change the ionization state of an analyte, which in turn affects its interaction with the stationary phase.[4] For reproducible results, it is essential to use a buffer, typically in the range of 5-25 mM.[5]

2. Adjusting Column Temperature

Column temperature plays a significant role in controlling selectivity and retention time.[6]

  • Effect on Retention: Increasing the column temperature generally leads to shorter retention times as it reduces the viscosity of the mobile phase and increases analyte diffusion.[7][8]

  • Effect on Selectivity: Even small changes in temperature (e.g., 1-2 °C) can be enough to alter the peak spacing and improve the separation of a closely eluting pair.[6] Elevated temperatures can also improve peak shape by increasing column efficiency.[2]

3. Evaluating Stationary Phase Chemistry

If modifications to the mobile phase and temperature are insufficient, changing the stationary phase chemistry is often the most effective way to resolve co-eluting peaks.[2]

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactionsA wide range of non-polar to moderately polar pesticides.
C8 (Octylsilane) Similar to C18 but less retentiveAnalytes that are too strongly retained on C18.
Phenyl-Hexyl π-π interactions, hydrophobic interactionsAromatic pesticides, offering different selectivity than C18.
Pentafluorophenyl (PFP) Dipole-dipole, hydrogen bonding, π-π interactionsHalogenated pesticides and isomers.
Polar-Embedded Hydrophobic and hydrogen bonding interactionsA broad range of polar and non-polar pesticides.
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning into a water-enriched layer on the stationary phaseVery polar, water-soluble pesticides like glyphosate.[9][10]

Protocol for Selecting an Alternative Column:

  • Analyze Analyte Structure: Examine the structures of the co-eluting pesticides. Look for features like aromatic rings, polar functional groups, or halogen atoms.

  • Choose Orthogonal Chemistry: Select a column with a different primary interaction mechanism than your current column. For example, if you are using a C18 column, a Phenyl-Hexyl or PFP column would provide orthogonal selectivity.

  • Method Re-optimization: After installing the new column, re-optimize the mobile phase composition and gradient, as retention times will change significantly.

PART 2: Frequently Asked Questions (FAQs)

Q1: My peaks are still co-eluting after optimizing the mobile phase and temperature. What is the next logical step?

A1: The next and most powerful step is to change the stationary phase chemistry.[2] As detailed in the table above, different column chemistries offer different separation mechanisms. By choosing a column with a different selectivity (e.g., switching from a C18 to a Phenyl-Hexyl or PFP column), you can exploit different chemical interactions to separate the co-eluting compounds.[11]

Q2: How does sample preparation, specifically the QuEChERS method, impact co-elution?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for pesticide residue analysis.[12] While it is effective at removing many matrix components, it can still result in co-extractives that interfere with the analysis.[13] These co-eluting matrix components can cause ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect, which can lead to inaccurate quantification.[14][15][16] If you suspect matrix interference, further cleanup steps or the use of matrix-matched calibration standards may be necessary.[17]

Q3: When should I consider using two-dimensional liquid chromatography (2D-LC)?

A3: 2D-LC is a powerful technique for resolving highly complex samples where co-elution cannot be resolved by conventional one-dimensional LC.[18] In 2D-LC, a fraction from the first dimension column is transferred to a second column with a different stationary phase chemistry for further separation. This is particularly useful when dealing with complex matrices or when trying to separate isomers.[19]

Q4: Can high-resolution mass spectrometry (HRMS) help with co-eluting peaks?

A4: Yes, HRMS can be a valuable tool. While it doesn't chromatographically separate the co-eluting compounds, it can distinguish them based on their different mass-to-charge ratios (m/z).[12] If the co-eluting pesticides have different elemental compositions, HRMS can provide the mass accuracy to identify and quantify them independently, even if they are not separated in time.[12]

Q5: How can I improve peak shape for early eluting polar pesticides?

A5: Poor peak shape for early eluting compounds is often due to an incompatibility between the injection solvent and the mobile phase.[5] Whenever possible, dissolve and inject your samples in the initial mobile phase.[5] For highly polar pesticides that are difficult to retain on traditional reversed-phase columns, consider using a HILIC column or a polar-embedded column.[9][10] Additionally, diluting methanolic extracts with water has been shown to improve peak shapes for early eluting pesticides.[20]

References

  • Phenomenex. (2025, June 6).
  • Andren, P. (n.d.).
  • LCGC International. (2023, August 8).
  • International Labmate Ltd. (2023, September 26).
  • LCGC International. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Pharma Now. (n.d.).
  • Journal of AOAC INTERNATIONAL. (n.d.). Performance and Matrix Effect Observed in QuEChERS Extraction and Tandem Mass Spectrometry Analyses of Pesticide Residues in Dif.
  • Mastelf. (2024, November 25).
  • Thermo Fisher Scientific. (n.d.). Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow.
  • Axion Labs. (n.d.).
  • European Commission, DG SANCO. (n.d.).
  • Chromtech. (n.d.). Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Resi.
  • LCGC International. (n.d.).
  • LCGC International. (n.d.).
  • Chrom Tech, Inc. (2025, October 28).
  • Molecules. (2023, March 13). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. [Link]

  • ResearchGate. (n.d.). Maximizing sensitivity and selectivity in LC × LC-HRMS for pesticide analysis via exploitation of per-aqueous liquid chromatography. [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • LCGC International. (2023, March 8). Optimal Separation of Polar Anionic Pesticides from Fruits and Vegetables with HPLC Column Selectivity.
  • Shodex. (n.d.).
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • MDPI. (n.d.).
  • Foods. (2023, October 31). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. [Link]

  • Biotage. (2023, February 2).
  • Chromatography. (2024, February 29).
  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]

  • Agilent. (2023, December 8). How to Improve Peak Shape Consistency in Multiresidue Pesticide Analysis.
  • MtoZ Biolabs. (n.d.).
  • Journal of Chromatography A. (2021, March 31). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. [Link]

  • ResearchGate. (2013, March 6). What do I need to do for a better separation of isomers co-eluting in GC-MS?[Link]

  • Comprehensive Reviews in Food Science and Food Safety. (n.d.). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup.
  • Chromatography Forum. (2020, February 20).
  • BenchChem. (2025).
  • Shokuhin Eiseigaku Zasshi. (n.d.). Enhancement of Pesticide Peak Response in GC-MS in the Presence of Multiple Co-Existing Reference Pesticides. [Link]

  • LCGC International. (2022, May 1).

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Validation & Comparative

A Senior Application Scientist's Guide to Full Method Validation for Carbophenothion Sulfoxide Analysis in Food

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the complete validation of carbophenothion sulfoxide analysis in diverse food matrices. Designed for researchers, analytical scientists, and quality control professionals, this document moves beyond procedural lists to explain the scientific rationale behind method selection, experimental design, and data interpretation. Every protocol herein is framed as a self-validating system, grounded in authoritative international standards to ensure scientific integrity and regulatory compliance.

Introduction: The Analytical Challenge of this compound

Carbophenothion is an organophosphate pesticide that, upon environmental or metabolic transformation, yields more polar and often more toxic metabolites, including this compound and carbophenothion sulfone. Regulatory bodies often define the total residue subject to Maximum Residue Limits (MRLs) as the sum of the parent compound and these key metabolites.[1] this compound (CAS: 17297-40-4, Formula: C₁₁H₁₆ClO₃PS₃) presents a unique analytical challenge due to its polarity and potential for thermal degradation, making method selection a critical determinant of analytical accuracy and reliability.[2][3][4]

This guide focuses on establishing a fully validated, robust, and defensible method for the routine analysis of this compound in complex food matrices, adhering to the stringent performance criteria set forth by leading regulatory bodies like the European Commission and the U.S. Food and Drug Administration.[5][6][7]

Strategic Approach: Choosing the Right Analytical Platform

The two predominant techniques for pesticide residue analysis are Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The choice is not arbitrary but is dictated by the physicochemical properties of the analyte and the complexity of the food matrix.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Traditionally the workhorse for many legacy pesticides, GC-MS is ideal for volatile and thermally stable compounds.[8][9] While the parent carbophenothion can be analyzed by GC, its sulfoxide metabolite is more polar and susceptible to thermal degradation in the hot GC inlet, potentially leading to poor recovery and reproducibility.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the gold standard for a broader range of modern pesticides, particularly those that are polar, non-volatile, or thermally labile.[9][10] For this compound, LC-MS/MS is unequivocally the superior platform. It avoids the high temperatures of a GC inlet, ensuring the integrity of the molecule from extraction to detection and providing higher sensitivity and selectivity.[9]

The Universal Foundation: QuEChERS Sample Preparation

A robust analytical method begins with effective sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry standard for multi-residue pesticide analysis in food.[11][12] Its efficacy lies in its streamlined workflow that combines extraction and cleanup into two simple steps, minimizing solvent usage and maximizing analyte recovery for a wide range of pesticides, including organophosphate metabolites.[13]

Below is a diagram illustrating the standardized QuEChERS workflow.

QuEChERS_Workflow cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup Homogenize 1. Homogenize 10-15g Food Sample Add_Solvent 2. Add Acetonitrile (ACN) & Internal Standard Homogenize->Add_Solvent Shake1 3. Shake Vigorously (1 min) Add_Solvent->Shake1 Add_Salts 4. Add MgSO₄ & NaCl/Citrate Salts (Induces phase separation) Shake1->Add_Salts Shake2 5. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 6. Centrifuge (5 min) Shake2->Centrifuge1 Transfer 7. Transfer ACN Supernatant to d-SPE Tube Centrifuge1->Transfer Collect ACN Layer Shake3 8. Shake Vigorously (30 sec) Transfer->Shake3 Centrifuge2 9. Centrifuge (5 min) Shake3->Centrifuge2 Final_Extract Final Extract for LC-MS/MS Analysis Centrifuge2->Final_Extract Collect Cleaned Extract LCMS_Workflow cluster_lc Liquid Chromatography (LC) Separation cluster_ms Tandem Mass Spectrometry (MS/MS) Detection Autosampler 1. Inject 1-5 µL of Final QuEChERS Extract Column 2. Chromatographic Separation (e.g., C18 Reversed-Phase Column) Autosampler->Column Gradient 3. Mobile Phase Gradient (Water/Methanol or ACN with Formic Acid/Ammonium Formate) Column->Gradient Ionization 4. Electrospray Ionization (ESI+) Creates charged parent ions Gradient->Ionization Eluent Flow Q1 5. Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z for this compound) Ionization->Q1 Q2 6. Quadrupole 2 (Q2) Collision Cell - Fragments Precursor Ion Q1->Q2 Q3 7. Quadrupole 3 (Q3) Selects Product Ions (Quantifier & Qualifier) Q2->Q3 Detector 8. Detector Measures ion intensity Q3->Detector Data Data Acquisition & Processing Detector->Data

Sources

A Comparative Toxicological Analysis of Carbophenothion and Its Oxidative Metabolites: Sulfoxide and Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbophenothion is an organophosphorus (OP) compound, historically used as a potent insecticide and acaricide under trade names like Trithion®.[1] Like other OPs, its primary mode of action is the disruption of the nervous system through the inhibition of acetylcholinesterase (AChE), an enzyme critical for terminating nerve signal transmission.[1][2] The U.S. Environmental Protection Agency (EPA) has classified carbophenothion as a Category I highly toxic substance.[1][3] While the toxicity of the parent compound is well-documented, a comprehensive risk assessment necessitates an understanding of its metabolic products.

In biological systems, carbophenothion undergoes metabolic transformation, primarily through oxidation, to form carbophenothion sulfoxide and subsequently carbophenothion sulfone.[4][5] This metabolic pathway is not a detoxification process but rather a bioactivation, leading to compounds with significantly altered toxicological profiles. This guide provides an in-depth comparative analysis of the toxicity of carbophenothion and its principal oxidative metabolites, focusing on the mechanistic basis for their differential effects and outlining the experimental methodologies used for their evaluation.

Metabolic Bioactivation Pathway

The metabolism of carbophenothion in mammals, insects, and plants is qualitatively similar, with the main transformation being the oxidation of the thioether sulfur atom.[4] This process occurs in two primary steps:

  • Sulfoxidation: Carbophenothion is first oxidized to form this compound.

  • Further Oxidation: The sulfoxide can be further oxidized to form carbophenothion sulfone.

This oxidative metabolism has been shown to result in a substantial increase in anticholinesterase activity, transforming the parent compound into more potent inhibitors of the target enzyme.[4]

G Carbophenothion Carbophenothion (Parent Compound) Sulfoxide This compound Carbophenothion->Sulfoxide Sulfoxidation (Bioactivation) Sulfone Carbophenothion Sulfone Sulfoxide->Sulfone Oxidation

Caption: Metabolic pathway of carbophenothion to its sulfoxide and sulfone.

Mechanism of Toxicity: Acetylcholinesterase Inhibition

The toxicity of carbophenothion and its metabolites stems from their ability to inhibit acetylcholinesterase (AChE).[1] AChE is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, thus terminating the nerve signal.[6]

Organophosphates act as "irreversible" inhibitors. The phosphorus atom of the OP compound covalently bonds to the serine hydroxyl group in the active site of the AChE enzyme. This process, known as phosphorylation, renders the enzyme non-functional. The accumulation of ACh in the synaptic cleft leads to excessive and prolonged stimulation of cholinergic receptors, resulting in clinical signs of toxicity such as salivation, lacrimation, tremors, convulsions, and ultimately, respiratory failure.[4][7]

The oxidative metabolites of carbophenothion are more potent AChE inhibitors because the oxidation of the thioether to a sulfoxide and sulfone makes the phosphorus atom more electrophilic (electron-deficient). This enhanced electrophilicity increases the rate of phosphorylation of the AChE active site, leading to more rapid and effective enzyme inhibition.

G cluster_0 Normal Function cluster_1 Inhibition by Carbophenothion/Metabolites AChE AChE Products Choline + Acetic Acid (Signal Termination) AChE->Products Hydrolysis ACh Acetylcholine (Substrate) ACh->AChE Binds AChE_Inhibited AChE Phosphorylated_AChE Phosphorylated AChE (Inactive Enzyme) AChE_Inhibited->Phosphorylated_AChE Covalent Bonding OP Carbophenothion Sulfoxide/Sulfone (Inhibitor) OP->AChE_Inhibited Binds

Caption: Mechanism of acetylcholinesterase (AChE) inhibition.

Comparative Toxicity Data

The acute toxicity of a substance is often quantified by its median lethal dose (LD50), the dose required to kill 50% of a test population. While extensive data is available for the parent compound, specific LD50 values for the sulfoxide and sulfone metabolites are not well-documented in publicly available literature. The comparison must therefore be made based on the acute toxicity of the parent compound and the established qualitative increase in the anticholinesterase activity of its metabolites.[4]

Table 1: Acute Oral Toxicity of Carbophenothion in Rats

Compound Sex Route LD50 (mg/kg) Reference
Carbophenothion Female Oral 10 Hayes, 1971[4]
Carbophenothion Male Oral 17-91 Multiple Sources[4]
Carbophenothion Female Dermal 27 Hayes, 1971[4]
Carbophenothion Male Dermal 54 Hayes, 1971[4]
This compound - Oral Data Not Available -

| Carbophenothion Sulfone | - | Oral | Data Not Available | - |

The data clearly indicates that carbophenothion is highly toxic via both oral and dermal routes of exposure.[3] The primary causal factor for the toxicity of the sulfoxide and sulfone metabolites is their significantly enhanced ability to inhibit AChE.[4] This principle, where oxidative metabolites of organothiophosphate pesticides are more potent inhibitors than the parent sulfur-containing compound, is a well-established concept in toxicology.[8][9] Therefore, it is scientifically sound to infer that the acute toxicity of this compound and sulfone is greater than that of the parent compound, carbophenothion.

Experimental Protocols

To ensure the trustworthiness of toxicological comparisons, standardized and validated experimental protocols are essential. Below are outlines for key in vivo and in vitro assays used in this field.

Protocol 1: In Vivo Acute Oral Toxicity Assessment (OECD 423)

This protocol describes a standardized method to determine the LD50 of a chemical.

Objective: To determine the acute oral toxicity of a test compound.

Methodology:

  • Animal Selection: Use healthy, young adult rats of a single strain (e.g., Sprague-Dawley), acclimatized for at least 5 days.

  • Housing: House animals in appropriate cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and drinking water.

  • Dose Preparation: Prepare the test substance (Carbophenothion, Sulfoxide, or Sulfone) in a suitable vehicle (e.g., corn oil).

  • Administration:

    • Fast animals overnight prior to dosing.

    • Administer a single dose of the test substance by oral gavage.

    • Start with a group of three animals at a dose level expected to cause mortality.

  • Observation:

    • Observe animals for clinical signs of toxicity (e.g., tremors, salivation, lethargy) continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

    • Record body weights shortly before dosing and at least weekly thereafter.

    • Record all mortalities.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels, following the statistical procedures outlined in the OECD guideline.

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard in vitro method to quantify the potency of AChE inhibitors.[10]

Objective: To determine the IC50 (the concentration of an inhibitor that causes 50% inhibition of enzyme activity) of Carbophenothion, Sulfoxide, and Sulfone.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Test compounds (Carbophenothion and metabolites) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate and plate reader (412 nm)

Methodology:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup (in a 96-well plate):

    • Add buffer to all wells.

    • Add the test compound dilutions (or vehicle for control).

    • Add the AChE solution to initiate the pre-incubation.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add DTNB and then the substrate (ATCI) to all wells to start the reaction. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate).

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Reagents: - AChE Enzyme - DTNB Chromogen - ATCI Substrate C Add Buffer + Test Compound + AChE Enzyme A->C B Prepare Serial Dilutions of Test Compounds B->C D Pre-incubate (e.g., 15 min at 25°C) C->D E Add DTNB + ATCI to start reaction D->E F Measure Absorbance (412 nm) Kinetically E->F G Calculate Reaction Rates and % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Sources

A Guide to Inter-Laboratory Comparison Studies for the Quantification of Carbophenothion Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for organizing and executing an inter-laboratory comparison (ILC) study, also known as a proficiency test (PT), focused on the quantification of carbophenothion and its primary metabolites in a relevant biological matrix. Designed for researchers, analytical laboratory managers, and quality assurance professionals, this document offers field-proven insights and detailed protocols to ensure the establishment of a robust, self-validating system for assessing analytical performance across multiple facilities.

Introduction: The Imperative for Comparability in Pesticide Analysis

Carbophenothion is an organophosphate pesticide subject to stringent regulatory monitoring due to its potential health and environmental impacts.[1] Accurate and reliable quantification of its residues and, crucially, its metabolites in various matrices is paramount for ensuring food safety, environmental protection, and human exposure assessment.[2] The primary metabolites, such as malathion dicarboxylic acid (DCA) and monocarboxylic acid (MCA) for the related compound malathion, are often the primary targets in biological samples as they represent the body's metabolic processing of the parent compound.[3]

However, the inherent variability in analytical methodologies, instrumentation, and laboratory practices can lead to significant discrepancies in reported results. An inter-laboratory comparison study is the most effective tool for evaluating and improving the comparability, accuracy, and overall proficiency of analytical measurements among a group of laboratories.[4][5] This guide details the essential steps, from study design to performance evaluation, for conducting a scientifically rigorous ILC for carbophenothion metabolites.

Study Design and Foundational Principles

A successful ILC hinges on meticulous planning. The design must be robust enough to challenge participating laboratories while providing clear, interpretable results. This involves careful consideration of the test material, analyte concentrations, and the statistical framework for evaluation.

Test Material Selection and Preparation

The choice of the test material (matrix) is critical and should be relevant to the typical applications of the participating laboratories. For human biomonitoring, urine is a common matrix for non-persistent pesticide metabolites.[3][6] For food safety applications, a representative food matrix like fruit or vegetable homogenate is appropriate.

Key Steps:

  • Matrix Selection: Choose a matrix (e.g., pooled human urine, apple puree) that is free from carbophenothion and its metabolites.

  • Homogenization: Ensure the bulk matrix is thoroughly homogenized to guarantee sample uniformity.[4]

  • Fortification (Spiking): A stock solution containing precise concentrations of carbophenothion and its key metabolites (e.g., carbophenothion sulfoxide, carbophenothion sulfone) is prepared using certified reference materials (CRMs).[1][7][8][9][10] This stock is used to fortify the bulk matrix to target concentration levels. Multiple concentration levels are recommended to assess laboratory performance across a range.

  • Aliquoting and Blinding: The fortified material is aliquoted into individual sample containers. Samples should be randomized and assigned unique codes to blind the participants to the concentration levels.

  • Homogeneity and Stability Testing: Before distribution, a subset of the prepared samples must be analyzed to confirm homogeneity (i.e., all samples have the same concentration within acceptable statistical limits) and stability (i.e., the analytes do not degrade during storage and shipping).[4] These tests are typically performed according to ISO 13528 standards.[4]

Establishing the Assigned Value and Performance Criteria

The "assigned value" is the best estimate of the true concentration of the analyte in the test material. This can be determined by:

  • Formulation: Using the known concentration from the spiking process, provided homogeneity and stability are confirmed.

  • Expert Laboratory Analysis: Using a reference laboratory with a validated, high-performance method to determine the concentration.

  • Consensus Value: Calculating the robust mean of the results submitted by all participants after outlier removal.[11]

Performance is typically evaluated using z-scores, as recommended by ISO 17043.[4] The z-score is calculated for each laboratory's result for each analyte:

z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value.

  • σ is the standard deviation for proficiency assessment (often a pre-determined target value based on the required analytical precision).

Interpretation of z-scores:

  • |z| ≤ 2.0: Satisfactory performance.[11]

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

Overall ILC Workflow

The entire process can be visualized as a structured workflow, ensuring all critical stages are addressed systematically.

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting P1 Define Objectives & Scope P2 Select & Procure CRMs and Matrix P1->P2 P3 Prepare & Fortify Test Material P2->P3 P4 Conduct Homogeneity & Stability Testing P3->P4 E1 Distribute Sample Kits & Instructions P4->E1 E2 Laboratories Perform Analysis E1->E2 E3 Laboratories Submit Results E2->E3 V1 Determine Assigned Values E3->V1 V2 Calculate Z-Scores V1->V2 V3 Prepare & Distribute ILC Report V2->V3 V4 Implement Corrective Actions V3->V4 Analytical_Workflow A Weigh 10g Sample B Add Acetonitrile & Internal Standard A->B C Add QuEChERS Salts B->C D Shake & Centrifuge C->D E Transfer Supernatant to d-SPE Tube D->E F Vortex & Centrifuge E->F G Collect Final Extract F->G H Inject into LC-MS/MS G->H I Data Acquisition (MRM) H->I J Quantification & Reporting I->J

Sources

A Definitive Guide to Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Carbophenothion Sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, analytical scientists, and quality control professionals to determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for carbophenothion sulfoxide. While specific published performance data for this particular metabolite is scarce, this document synthesizes established analytical principles for organophosphate pesticides and their metabolites to present a robust, scientifically-grounded methodology. By following the protocols outlined herein, laboratories can confidently establish and validate their own LOD and LOQ values for this compound in various matrices, ensuring data integrity and regulatory compliance.

Carbophenothion, an organophosphate insecticide, metabolizes or degrades in the environment to form several products, including this compound and carbophenothion sulfone.[1] These metabolites are of toxicological interest and their detection at trace levels is crucial for food safety and environmental monitoring. This guide will focus on the determination of these critical parameters using modern analytical techniques, primarily Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are widely employed for pesticide residue analysis.[2][3]

Understanding LOD and LOQ: The Foundation of Analytical Sensitivity

Before delving into the experimental protocols, it is essential to grasp the fundamental concepts of LOD and LOQ.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. It is often estimated based on a signal-to-noise ratio of 3:1.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. A common approach for establishing the LOQ is to use a signal-to-noise ratio of 10:1, or it can be determined as the lowest validated spike level meeting specific recovery and precision criteria.

The determination of these parameters is not merely a statistical exercise; it is a critical component of method validation that demonstrates the suitability of an analytical method for its intended purpose, as outlined in guidelines from the International Council for Harmonisation (ICH).[4][5][6][7]

Comparative Overview of Analytical Methodologies

The choice of analytical instrumentation is paramount in achieving the desired sensitivity for this compound. Both GC-MS/MS and LC-MS/MS offer excellent selectivity and sensitivity for the analysis of pesticide residues.

FeatureGas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase.
Applicability to this compound Suitable, as many organophosphate pesticides and their metabolites are amenable to GC analysis. However, thermal degradation of the sulfoxide in the injector port is a potential concern.Generally preferred for more polar and thermally labile metabolites like sulfoxides, offering a gentler ionization process.[2]
Sample Preparation Often requires derivatization for polar metabolites to improve volatility and thermal stability.Typically involves a "dilute-and-shoot" approach after a generic extraction like QuEChERS.
Typical Sensitivity Can achieve low µg/kg (ppb) detection limits.Often provides superior sensitivity for polar metabolites, with LODs in the sub-µg/kg range.[2]

Given the polar nature of the sulfoxide group, LC-MS/MS is generally the recommended technique for achieving the lowest possible LOD and LOQ for this compound.

Experimental Workflow for LOD and LOQ Determination

The following diagram illustrates a typical workflow for determining the LOD and LOQ of this compound in a food matrix.

LOD_LOQ_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Evaluation Sample Select Representative Matrix (e.g., fruit, vegetable) Homogenize Homogenize Sample Sample->Homogenize QuEChERS Perform QuEChERS Extraction (Quick, Easy, Cheap, Effective, Rugged, and Safe) Homogenize->QuEChERS Cleanup Dispersive SPE Cleanup QuEChERS->Cleanup Spike Prepare Matrix-Matched Standards and Spiked Samples at Low Concentrations Cleanup->Spike LCMS Analyze by LC-MS/MS Spike->LCMS SN Determine Signal-to-Noise Ratio (S/N) LCMS->SN Stats Calculate LOD (S/N ≈ 3) and LOQ (S/N ≈ 10) or use Statistical Method (Standard Deviation of Blanks) SN->Stats Validation Validate LOQ with Spiked Samples (Recovery and Precision) Stats->Validation

Caption: Experimental workflow for LOD and LOQ determination of this compound.

Step-by-Step Experimental Protocol

This protocol outlines the determination of LOD and LOQ for this compound in a representative food matrix (e.g., apples) using LC-MS/MS and the QuEChERS sample preparation method.

1. Materials and Reagents:

  • Analytical Standard: Certified reference material of this compound.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium formate, anhydrous magnesium sulfate, sodium chloride, and QuEChERS extraction salts and dispersive SPE sorbents (e.g., PSA, C18).

  • Matrix: Blank, pesticide-free apples, cryogenically homogenized.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like acetonitrile.

  • Perform serial dilutions to prepare working standard solutions at various concentrations (e.g., 100, 10, 1, 0.1, 0.01 µg/mL).

3. Sample Preparation (QuEChERS Method): [8][9]

  • Weigh 10 g of the homogenized blank apple sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salt packet.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE cleanup tube containing PSA and anhydrous magnesium sulfate.

  • Vortex for 30 seconds and centrifuge.

  • The resulting supernatant is the final extract.

4. Preparation of Calibration and Spiked Samples:

  • Matrix-Matched Calibration Standards: Prepare a series of calibration standards by spiking the blank apple extract with the working standard solutions to achieve final concentrations bracketing the expected LOQ (e.g., 0.5, 1, 2, 5, 10 µg/kg).

  • Spiked Samples for LOD/LOQ Estimation: Prepare at least 7 replicate samples of the blank apple matrix fortified with this compound at a low concentration, estimated to be near the LOQ.

5. LC-MS/MS Analysis:

  • Chromatographic Conditions (Typical):

    • Column: A C18 reversed-phase column suitable for polar analytes.

    • Mobile Phase: A gradient of water and methanol/acetonitrile with a modifier like formic acid or ammonium formate.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of at least two specific precursor-to-product ion transitions for this compound.

6. Data Analysis and LOD/LOQ Calculation:

There are several accepted methods for calculating LOD and LOQ. Two common approaches are:

  • Signal-to-Noise (S/N) Ratio:

    • Analyze the spiked samples at low concentrations.

    • Determine the concentration at which the S/N ratio is approximately 3 for the LOD and 10 for the LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Analyze a series of blank matrix samples (at least 10).

    • Calculate the standard deviation of the blank responses (σ).

    • Determine the slope (S) of the calibration curve in the relevant concentration range.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

7. Validation of the LOQ:

The determined LOQ must be experimentally verified.

  • Prepare at least five replicate samples of the blank matrix spiked at the calculated LOQ concentration.

  • Analyze these samples and evaluate the following criteria:

    • Accuracy (Recovery): The mean recovery should be within an acceptable range, typically 70-120%.

    • Precision (Repeatability): The relative standard deviation (RSD) should be ≤ 20%.

If these criteria are met, the LOQ is considered validated.

Logical Relationship of Key Validation Parameters

The following diagram illustrates the hierarchical relationship between key analytical method validation parameters, with LOD and LOQ being foundational for the assessment of method sensitivity.

Validation_Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Range Range MethodValidation->Range Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Linearity->Range Precision->Accuracy LOD->LOQ LOQ->Accuracy LOQ->Precision

Caption: Interrelationship of key analytical method validation parameters.

Expected Performance and Comparison

Analytical MethodExpected LOD (µg/kg)Expected LOQ (µg/kg)
GC-MS/MS 1 - 52 - 10
LC-MS/MS 0.1 - 10.5 - 5

These values are estimates and the actual performance will depend on the specific instrumentation, matrix, and method optimization. The significantly lower expected values for LC-MS/MS highlight its advantage for the analysis of this and other polar metabolites.

Conclusion

The determination of LOD and LOQ for this compound is a critical step in ensuring the validity and reliability of analytical data for this important metabolite. While a direct comparison of published LOD and LOQ values is currently challenging due to a lack of specific data, this guide provides a comprehensive and scientifically sound framework for laboratories to establish and validate these parameters in-house. By employing state-of-the-art analytical techniques like LC-MS/MS coupled with robust sample preparation methods such as QuEChERS, and adhering to established validation guidelines, researchers and analysts can achieve the low detection limits necessary for rigorous food safety and environmental monitoring programs. The principles and protocols outlined herein are designed to be adaptable to various laboratory settings and matrices, empowering scientists to generate high-quality, defensible data for this compound.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Armstrong, J. L., Furlong, E. T., & Foreman, W. T. (2011). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Journal of the American Society for Mass Spectrometry, 22(11), 2056–2067. [Link]

  • Food and Agriculture Organization of the United Nations. (1976). Carbophenothion (Pesticide residues in food: 1976 evaluations). [Link]

  • Pizzutti, I. R., de Kok, A., Hiemstra, M., Wickert, C., & Prestes, O. D. (2009). A multi-residue method for analysis of 150 pesticides in Brazil nuts by gas chromatography-negative chemical ionization mass spectrometry.
  • Valverde, A., Aguilera, A., & Rodríguez, M. (2022). The Current Status of Analytical Methods Applied to the Determination of Polar Pesticides in Food of Animal Origin: A Brief Review. Foods, 11(11), 1548. [Link]

  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. [Link]

  • Elementec. Pesticide Standards Reference Guide. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. ICH guideline Q2(R1) on validation of analytical procedures. [Link]

  • National Institute of Standards and Technology. Carbofenothion sulfoxide. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

A Senior Application Scientist's Guide to Accuracy and Precision in Carbophenothion Sulfoxide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Carbophenothion is an organophosphate pesticide whose toxicological relevance extends to its oxidative metabolites, including carbophenothion sulfoxide. The presence of these residues in food and environmental samples is a significant public health concern.[1] Consequently, regulatory bodies worldwide mandate strict maximum residue limits (MRLs), necessitating the use of highly accurate and precise analytical methods for their quantification. This guide provides an in-depth comparison of the predominant analytical techniques, grounded in experimental data and established validation protocols. We will dissect the causality behind methodological choices, ensuring that researchers, scientists, and drug development professionals can confidently select and implement the most appropriate strategy for their analytical challenges.

Pillar 1: Understanding Accuracy and Precision in Analytical Validation

Before delving into specific methodologies, it is crucial to establish a firm understanding of the two cornerstones of analytical method validation: accuracy and precision. While often used interchangeably in colloquial language, in analytical chemistry, they represent distinct and critical performance characteristics.

  • Accuracy refers to the closeness of a measured value to the true or accepted value. It is a measure of systematic error and is typically expressed as percent recovery in spike-and-recovery experiments.

  • Precision denotes the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to a homogenous sample. It is a measure of random error and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV).[2]

An ideal analytical method is both accurate and precise. The relationship between these two parameters is fundamental to data reliability, as illustrated below.

G Fig. 1: Conceptual Relationship of Accuracy and Precision cluster_0 High Accuracy High Precision cluster_1 Low Accuracy High Precision cluster_2 High Accuracy Low Precision cluster_3 Low Accuracy Low Precision a1 a2 a3 a4 a5 center_a b1 b2 b3 b4 b5 center_b c1 c2 c3 c4 c5 center_c d1 d2 d3 d4 d5 center_d

Caption: Conceptual "target" diagrams illustrating the difference between accuracy and precision.

Pillar 2: Foundational Techniques in Pesticide Residue Analysis

The determination of this compound is typically accomplished using multi-residue methods designed to detect a wide array of pesticides simultaneously. The analytical workflow invariably consists of two main stages: sample preparation and instrumental analysis.

Sample Preparation: The Dominance of QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for preparing food and environmental samples for pesticide residue analysis.[3][4] Its widespread adoption is due to its simplicity, high throughput, and effectiveness across a diverse range of matrices and pesticide classes. The causality behind its success lies in its two-step process:

  • Salting-Out Extraction: The sample (e.g., homogenized cucumber) is first hydrated (if necessary) and then extracted with acetonitrile.[4] A mixture of salts, typically magnesium sulfate (MgSO₄), sodium chloride (NaCl), and citrate buffers, is added. MgSO₄ facilitates the partitioning of water from the acetonitrile layer, while the other salts help to control the pH and improve the separation, driving the pesticides into the organic layer.[4][5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent material and MgSO₄. The choice of sorbent is critical and matrix-dependent. Primary secondary amine (PSA) is commonly used to remove organic acids, sugars, and fatty acids.[5] For highly pigmented samples, graphitized carbon black (GCB) may be added, and for fatty matrices, C18 is employed.[6]

QuEChERS_Workflow Fig. 2: Generalized QuEChERS Sample Preparation Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: d-SPE Cleanup start 10g Homogenized Sample add_solvent Add Acetonitrile start->add_solvent add_salts Add QuEChERS Salts (MgSO4, NaCl, Citrate) add_solvent->add_salts vortex Vortex/Shake add_salts->vortex centrifuge1 Centrifuge vortex->centrifuge1 supernatant Take Aliquot of Acetonitrile Supernatant centrifuge1->supernatant Transfer Supernatant add_dspe Add to d-SPE Tube (MgSO4 + PSA/C18/GCB) supernatant->add_dspe vortex2 Vortex add_dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

Caption: A streamlined workflow of the QuEChERS sample preparation method.

Instrumental Analysis: GC-MS/MS vs. LC-MS/MS

The final determination of this compound is performed using chromatography coupled with tandem mass spectrometry (MS/MS). This combination provides the high selectivity and sensitivity required to detect residues at trace levels (µg/kg or ppb).[7][8] The two most powerful and widely used techniques are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS/MS is ideal for analyzing volatile and semi-volatile compounds that are thermally stable.[9] The sample is vaporized and separated based on its boiling point and interaction with the GC column before being ionized (typically by electron ionization - EI) and detected by the mass spectrometer.

  • LC-MS/MS is suited for a broader range of compounds, including polar, non-volatile, and thermally labile molecules like many pesticide metabolites.[8][9] Separation occurs in the liquid phase, and ionization is achieved using softer techniques like electrospray ionization (ESI), preventing the degradation of sensitive analytes.

Pillar 3: A Comparative Guide to Method Performance

The choice between GC-MS/MS and LC-MS/MS depends on the specific analyte, the food matrix, and the desired scope of the multi-residue method. Both techniques, when properly validated according to guidelines like the EU's SANTE/11312/2021, can provide excellent accuracy and precision.[10] The accepted criteria for validation are typically recoveries between 70-120% and RSD ≤ 20% .[3][5][11]

Below is a summary of performance data synthesized from various multi-residue pesticide studies that include organophosphates. While specific data for this compound is often grouped within these larger studies, the performance for the class is representative.

ParameterLC-MS/MSGC-MS/MSRationale & Causality
Limit of Quantification (LOQ) Typically 5 - 10 µg/kg[5][12]Typically 2 - 10 µg/kg[6][13]Both techniques offer excellent sensitivity, meeting the MRLs set by most regulatory bodies (often 10 µg/kg). The choice is not usually dictated by sensitivity alone but by analyte suitability.
Accuracy (Mean Recovery) 70 - 120%[5][10]70 - 120%[6][10]Both methods demonstrate high accuracy when matrix effects are compensated for using matrix-matched calibration curves. This corrects for signal suppression or enhancement caused by co-eluting matrix components.
Precision (RSD) < 20% (often < 10%)[5][10][12]< 20% (often < 15%)[5][6]Excellent precision is achievable with both platforms. LC-MS/MS can sometimes offer slightly better precision for polar metabolites due to the gentler ionization process.
Applicable Matrices Wide range: fruits, vegetables, cereals, fatty matrices (peanuts, tea).[3][5][10]Wide range: fruits, vegetables, tea, cereals.[5][6][13]Both are versatile, but LC-MS/MS is often preferred for complex or "dirty" matrices as it can be less susceptible to certain types of matrix interference compared to GC-MS/MS.
Compound Suitability Excellent for polar metabolites and thermally labile compounds. Carbophenothion and its sulfoxide/sulfone metabolites are well-suited.Excellent for parent carbophenothion and other less polar, thermally stable organophosphates.Carbophenothion itself is amenable to both, but the more polar sulfoxide metabolite is often better analyzed by LC-MS/MS to avoid potential thermal degradation in the GC inlet.

Trustworthiness: A Self-Validating System Protocol

To ensure the trustworthiness of results, the entire analytical workflow must be a self-validating system. This is achieved by adhering to strict quality control procedures as outlined in regulatory guidelines. Below is a detailed protocol for the analysis of this compound using a validated LC-MS/MS method, which incorporates these principles.

Detailed Experimental Protocol: LC-MS/MS Analysis

1. Objective: To accurately and precisely quantify this compound residues in a representative food matrix (e.g., cucumber) at a Limit of Quantification (LOQ) of 10 µg/kg.

2. Sample Preparation (QuEChERS - EN 15662 Method)

  • Weigh 10 g of homogenized cucumber into a 50 mL centrifuge tube.

  • For recovery spikes, fortify the sample at this stage with a known concentration of this compound standard (e.g., 10 µg/kg and 50 µg/kg).

  • Add 10 mL of acetonitrile.

  • Add the EN 15662 salting-out packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute. The causality is critical: immediate shaking prevents the agglomeration of anhydrous MgSO₄ upon hydration, ensuring efficient extraction.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄ and 25 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The resulting supernatant is the final extract. For LC-MS/MS analysis, dilute the extract 5-fold with water to ensure compatibility with the aqueous mobile phase and improve peak shape for early-eluting compounds.[14]

3. LC-MS/MS Instrumental Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.[15]

  • Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid. Formic acid is added to promote the protonation of the target analyte, enhancing signal intensity in positive ion mode.[12]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B to elute the analytes, hold for washing, and then re-equilibrate. Total run time is often under 15 minutes.[3]

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent.[15]

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM). dMRM maximizes dwell time for each analyte by only monitoring for it during its specific retention time window, which enhances sensitivity and precision.[13]

  • MRM Transitions: At least two transitions (a quantifier and a qualifier) must be monitored for confident identification. For this compound (C₁₁H₁₆O₄PS₃, M.W. 359.4 g/mol ), hypothetical transitions would be selected based on precursor ion [M+H]⁺ m/z 360.0 and optimized product ions.

4. Validation and Quality Control

  • Linearity: Prepare matrix-matched calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/L) by spiking blank matrix extract. A linear regression with a correlation coefficient (R²) > 0.99 is required.[10]

  • Accuracy (Recovery): Analyze at least six replicate samples spiked at the LOQ (10 µg/kg) and one higher level (e.g., 50 µg/kg). The mean recovery must be within 70-120%.[5][10]

  • Precision (Repeatability): Calculate the RSD for the six replicate spike recoveries at each level. The RSD must be ≤ 20%.[5][10]

  • Ion Ratio: The ratio of the qualifier ion to the quantifier ion in the sample must be within ±30% of the ratio observed in the calibration standards.[15] This is a crucial step for confirming analyte identity and avoiding false positives.

Conclusion

Both GC-MS/MS and LC-MS/MS, when coupled with a robust sample preparation method like QuEChERS, are powerful, reliable techniques for the trace-level analysis of this compound. They consistently deliver the accuracy and precision required to meet stringent international food safety standards. While GC-MS/MS remains a valuable tool, LC-MS/MS is often the superior choice for analyzing polar metabolites like this compound due to its suitability for non-volatile compounds and the reduced risk of thermal degradation. The implementation of a self-validating system, grounded in established guidelines like SANTE, is not merely a recommendation but a requirement for producing legally defensible and scientifically sound data.

References

  • Shimadzu Corporation. (n.d.). Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX.
  • El-Saeid, M. H., Al-Shammari, R. A., Al-Ayedh, A. S., & Al-Dosari, M. S. (2024). Simultaneous Determination of Multi-pesticide Residues in Sesame and Peanuts Using Modified QuEChERS Extraction Method and LC-MS/MS and GC-MS/MS. Middle East Journal of Applied Sciences.
  • Wang, J., et al. (n.d.). Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled to LC-MS/MS. Royal Society of Chemistry.
  • Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent Technologies, Inc.
  • Calvillo, V., et al. (2021). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI.
  • FAO/WHO. (1976). Carbophenothion (Pesticide residues in food: 1976 evaluations). INCHEM.
  • ResearchGate. (n.d.). Recovery rate and RSD analyzed after preparation using various purification methods.
  • Agilent Technologies. (2012). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Agilent Technologies, Inc.
  • Li, J., et al. (2022). Rapid Analysis of Residues of 186 Pesticides in Hawk Tea Using Modified QuEChERS Coupled with Gas Chromatography Tandem Mass Spectrometry. National Institutes of Health (NIH).
  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. University of Guelph.
  • Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926.
  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies, Inc.
  • Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.). Non-targeted Screening and Accurate Mass Confirmation of 510 Pesticides on the High Resolution Exactive Benchtop LC/MS Orbitrap Mass Spectrometer.
  • Harmita, H., & Hayun, H. (2022). Application of Accuracy and Precision Evaluations Based on the Current United States and Indonesian Pharmacopoeias. UI Scholars Hub.
  • Thermo Fisher Scientific. (2011). GC and GC-MS Applications for Food Safety Analysis.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
  • Tran, T. K. C., et al. (2023). Laboratory Validation of an LC-MS/MS Method for Simultaneous Determination of Carbamate Residues in Vegetables. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385-394.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Lohar, A. V., et al. (n.d.). Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040NX. Shimadzu Corporation.
  • Kose, T., et al. (2021). Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. National Institutes of Health (NIH).
  • D'Archivio, A. A., et al. (2023). The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. MDPI.

Sources

A Senior Application Scientist's Comparative Guide to Spiking and Recovery of Carbophenothion Sulfoxide in Vegetable Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Carbophenothion Sulfoxide

This compound, a key metabolite of the organophosphate pesticide carbophenothion, presents a significant analytical challenge for food safety laboratories.[1][2] Its determination in diverse and complex vegetable matrices is complicated by the presence of co-extractive compounds such as pigments, lipids, sugars, and organic acids. These matrix components can cause significant signal suppression or enhancement in modern chromatographic systems, a phenomenon known as the "matrix effect".[3][4] Therefore, robust analytical methods with effective cleanup strategies are paramount for achieving accurate and precise quantification.

This guide provides a comparative analysis of experimental strategies for determining this compound in various vegetable types. We will focus on spiking and recovery experiments, a cornerstone of method validation, to assess analytical accuracy.[5] The widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology will serve as our foundational technique, with a deep dive into the critical role of dispersive solid-phase extraction (d-SPE) for matrix cleanup.

The Principle of Spiking and Recovery: A Self-Validating System

A spiking and recovery experiment is the primary tool for evaluating the performance of an analytical method on a specific sample matrix.[5] The core objective is to determine the percentage of a known amount of analyte that can be successfully recovered after the entire sample preparation and analysis process.

The Causality: By adding a known quantity (the "spike") of this compound to a blank vegetable sample, we create a positive control. The subsequent "recovery" value directly reflects the method's efficiency in extracting the analyte from the matrix and removing interferences that could otherwise lead to inaccurate results. An acceptable recovery, typically within the 70-120% range, provides confidence in the method's accuracy.[4][6]

The Calculation: Percent Recovery = ( [Concentration Found in Spiked Sample - Concentration Found in Unspiked Sample] / Concentration of Spike Added ) * 100

QuEChERS Methodology: A Comparative Analysis of Cleanup Strategies

The QuEChERS method has become a global standard for pesticide residue analysis in food due to its simplicity, high throughput, and reduced solvent usage.[7][8] The process involves an initial extraction with acetonitrile, followed by a partitioning step using salts, and a final cleanup via d-SPE. While the extraction is relatively standardized, the d-SPE cleanup step is the most critical variable and must be tailored to the specific vegetable matrix.[9]

Experimental Workflow: QuEChERS for Vegetable Matrices

The logical flow of the QuEChERS procedure is designed to systematically isolate the target analyte from the bulk matrix.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Final Analysis Homogenize 1. Homogenize Vegetable Sample (10g) Spike 2. Spike with Carbophenothion Sulfoxide Standard Homogenize->Spike Add_ACN 3. Add 10 mL Acetonitrile & Shake Spike->Add_ACN Add_Salts 4. Add QuEChERS Extraction Salts (MgSO4, NaCl, Citrates) Add_ACN->Add_Salts Vortex_Centrifuge1 5. Shake Vigorously & Centrifuge Add_Salts->Vortex_Centrifuge1 Transfer_Aliquot 6. Transfer Acetonitrile Supernatant (1 mL) Vortex_Centrifuge1->Transfer_Aliquot Phase Separation Occurs Add_dSPE 7. Add d-SPE Sorbent Mix (e.g., PSA, C18, GCB) Transfer_Aliquot->Add_dSPE Vortex_Centrifuge2 8. Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge2 Collect_Extract 9. Collect Cleaned Extract Vortex_Centrifuge2->Collect_Extract Interferences Removed Analysis 10. Analyze by LC-MS/MS or GC-MS Collect_Extract->Analysis

Caption: Standard QuEChERS experimental workflow for pesticide analysis.

Detailed Protocol: Spiking and Recovery Experiment
  • Sample Homogenization: Weigh 10 g of a representative, homogenized vegetable sample into a 50 mL centrifuge tube. For dry samples, a rehydration step may be necessary.[7]

  • Spiking: Add a small volume of a standard solution of this compound in a volatile solvent to the sample. Let it stand for 30-60 minutes to allow the solvent to evaporate and the analyte to interact with the matrix.[10]

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting-Out: Add a buffered QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[7] The anhydrous MgSO₄ facilitates the partitioning of acetonitrile from the aqueous layer, while the salts and buffer control pH to protect base-sensitive pesticides.

  • Centrifugation: Shake immediately and vigorously for 1 minute, then centrifuge at ≥3000 rcf for 5 minutes.

  • d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing a specific sorbent mixture (see table below).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: The resulting supernatant is the final extract. It can be analyzed directly or after appropriate dilution by a suitable instrument, such as an LC-MS/MS or GC-MS.[11]

Comparative Data: d-SPE Sorbent Performance

The choice of d-SPE sorbent is critical and depends on the matrix's composition. This compound is a relatively non-polar compound, which influences its interaction with different sorbents.[12]

Vegetable MatrixKey Matrix InterferencesRecommended d-SPE Sorbent Mix (per mL extract)Rationale for Sorbent ChoiceTypical Mean Recovery (%)
Lettuce Sugars, organic acids150 mg MgSO₄, 50 mg PSAPSA (Primary Secondary Amine) is a weak anion exchanger effective at removing polar interferences like sugars and organic acids common in many vegetables.[10]92 - 105%
Spinach High Chlorophyll, pigments150 mg MgSO₄, 50 mg PSA, 7.5 mg GCBGCB (Graphitized Carbon Black) is highly effective at removing pigments like chlorophyll.[13] Its use must be minimized as it can adsorb planar molecules, potentially reducing recovery of some analytes.85 - 98%
Carrot Lipids, Carotenoids150 mg MgSO₄, 50 mg PSA, 50 mg C18C18 (Octadecyl) is a reverse-phase sorbent that effectively removes non-polar interferences like lipids and waxes.[13] It is essential for matrices like carrots or avocados.90 - 103%

Trustworthiness: The Logic of a Self-Validating System

To ensure the trustworthiness and defensibility of your data, the analytical workflow must be a self-validating system. Spiking and recovery experiments are one part of a larger quality control framework.

QC_Framework Accurate_Quantification Accurate & Defensible Quantification QC_Elements Method Blank Matrix Spike Matrix-Matched Calibration Internal Standard QC_Elements:blank->Accurate_Quantification Identifies Contamination QC_Elements:spike->Accurate_Quantification Measures Method Accuracy (Recovery) QC_Elements:cal->Accurate_Quantification Corrects for Matrix Effects (Suppression/Enhancement) QC_Elements:is->Accurate_Quantification Corrects for Process Variability

Caption: Quality control elements for a trustworthy analytical method.

  • Method Blank: A blank matrix sample processed without any analyte. It is crucial for identifying any background contamination from reagents or equipment.

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract to mimic the matrix effects of the actual samples, leading to more accurate quantification.[3]

  • Internal Standards: A known concentration of a structurally similar, but non-native, compound is added to every sample. This corrects for variations in sample processing and instrument response.

Conclusion and Expert Recommendations

The successful analysis of this compound in diverse vegetable matrices hinges on a well-validated QuEChERS method. The critical factor for success is the judicious selection of the d-SPE cleanup sorbent, which must be tailored to the specific interferences present in the commodity being tested.

  • For general-purpose use in matrices like lettuce or cucumber, a combination of MgSO₄ and PSA is often sufficient.

  • For highly pigmented vegetables such as spinach or kale, the addition of a minimal, optimized amount of GCB is necessary.

  • For vegetables with higher lipid content, such as carrots or peppers, incorporating C18 into the d-SPE mix is recommended.

Ultimately, every laboratory must perform in-house validation studies to confirm recovery and precision for their specific matrices and instrumentation. By integrating spiking experiments with a comprehensive quality control system, researchers can generate highly reliable and defensible data for food safety monitoring.

References

  • Zhang, Y., Liu, L., Li, N., Li, H., Lu, N., Guo, Y., & Zhang, Y. (n.d.). Matrix effects in pesticide residue analysis in various vegetable samples. Chinese Journal of Chromatography.
  • Chawla, S., Patel, H. K., Gor, H. N., Vaghela, K. M., Solanki, P. P., & Shah, P. G. (2017). Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS. Journal of AOAC International, 100(3), 616–625. Retrieved from [Link]

  • Chawla, S., et al. (2017). Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS. Journal of AOAC International.
  • Gómez-Ramos, M. M., Łukasz, R., Lozano, A., & Fernández-Alba, A. R. (n.d.). Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables.
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  • El-Saeid, M. H., Al-Dosari, M. S., Al-Otaibi, M. D., & Al-Zahrania, S. M. (2020). Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Carbofenothion sulfoxide. NIST Chemistry WebBook. Retrieved from [Link]

  • O'Neal, D. L., & Whalen, M. M. (2014). Pesticide Analysis in Vegetables Using QuEChERS Extraction and Colorimetric Detection. ODU Digital Commons. Retrieved from [Link]

  • Ismail, B. S., Halimah, M., & Salmijah, S. (2011). Analysis of Pesticide Residues in Fruits and Vegetables Using Modified QuEChERS Method. Malaysian Journal of Analytical Sciences, 15(1), 38-48.
  • Kowalski, J., Cochran, J., Thomas, J., Misselwitz, M., Wittrig, R., & Schreiber, A. (n.d.). A Comprehensive Approach to Pesticide Residue Testing, Including Non-Target Analysis, for Fruits, Vegetables, and Nuts. Restek. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Analytical Methods. FDA. Retrieved from [Link]

  • Schenck, F. J., & Hobbs, J. E. (2008). A Rapid Multiresidue Method for Determination of Pesticides in Fruits and Vegetables by Using Acetonitrile Extraction/Partitioning and Solid-Phase Extraction Column Cleanup. Journal of AOAC International, 91(2), 422–438. Retrieved from [Link]

  • de Pinho, G. P., Neves, A. A., & de Queiroz, M. E. L. R. (2010). QuEChERS: a modern sample preparation method for pesticide multiresidue determination in food by chromatographic methods coupled to mass spectrometry. CABI Digital Library. Retrieved from [Link]

  • Psomas, A., et al. (2024). Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring. Foods, 13(1), 1-28. Retrieved from [Link]

  • Khaneghah, A. M., et al. (2022). Rapid detection Methods of Pesticides Residues in Vegetable Foods. Chemical Methodologies, 6(1), 24-40. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • Jallow, M. F. A., et al. (2017). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. In Pesticide Residue in Foods. IntechOpen. Retrieved from [Link]

  • Wang, Y., et al. (2023). Matrix Interference of Vegetable on Enzyme-Linked Immunosorbent Assay for Parathion Residue Detection. Foods, 12(10), 2023. Retrieved from [Link]

  • SCION Instruments. (n.d.). Recovery spiked sample. Retrieved from [Link]

  • Wang, Y., et al. (2025). Matrix Interference of Vegetable on Enzyme-Linked Immunosorbent Assay for Parathion Residue Detection. Foods, 14(19), 3414. Retrieved from [Link]

  • North Carolina Department of Environmental Quality. (2020). Matrix Spiking Policy and Technical Assistance. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Establishing Linearity for Carbophenothion Sulfoxide Calibration Curves

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide dedicated to the rigorous establishment of calibration curve linearity for carbophenothion sulfoxide. As a key metabolite of the organophosphate pesticide carbophenothion, its accurate quantification is paramount in environmental monitoring, food safety analysis, and toxicological studies.[1][2] The reliability of any quantitative result hinges on the integrity of the calibration curve, with linearity being a foundational pillar of method validation.

This guide moves beyond simplistic metrics to provide researchers, scientists, and drug development professionals with a robust framework for establishing, evaluating, and troubleshooting linearity. We will explore the causal relationships behind experimental choices, compare leading analytical methodologies, and present self-validating protocols grounded in international regulatory standards.

Chapter 1: The Principle of Linearity in Analytical Method Validation

The linearity of an analytical procedure is its ability, within a defined range, to produce test results directly proportional to the concentration of the analyte.[3] This principle is a cornerstone of method validation as outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guidelines.[4][5][6]

Why is Linearity Critical? A linear relationship is scientifically and practically desirable for several reasons:

  • Accuracy Across Range: It ensures that the method's accuracy is consistent over a specified concentration range.[7]

  • Simplicity and Robustness: A linear model is the simplest mathematical relationship, reducing the potential for calculation errors and making the method more robust.[8]

  • Efficiency: It allows for accurate quantification with a reasonable number of calibration standards, unlike more complex non-linear curves which require more data points to define accurately.[7]

Regulatory bodies, including the U.S. Environmental Protection Agency (EPA) for pesticide residue analysis, mandate the demonstration of linearity to ensure that an analytical method is suitable for its intended purpose.[9][10][11]

Chapter 2: The Correlation Coefficient Trap: A Deeper Look at Linearity Assessment

A common and potentially misleading practice in analytical chemistry is the sole reliance on the coefficient of determination (R²) or correlation coefficient (r) to assess linearity.[8] While a high R² value (e.g., >0.99) is necessary, it is not sufficient proof of a linear relationship. A dataset with a clear curve can still produce a high R² value, masking significant deviation from linearity, especially near the lower and upper ends of the calibration range.[12][13][14]

The Superior Alternative: Residual Analysis A far more powerful tool for evaluating linearity is the analysis of residuals. A residual is the difference between the experimentally observed response and the response predicted by the calculated regression line for each calibration standard.

A residual plot graphs these residuals against their corresponding concentrations. For a truly linear model, the residuals should be randomly scattered around the zero line. Any discernible pattern, such as a U-shape or a trend, indicates a systematic deviation from linearity and suggests that a simple linear model is not appropriate for the data.[3][15]

cluster_0 Linearity Assessment Workflow A Acquire Data: Response vs. Concentration B Perform Linear Regression (y = mx + c) A->B C Calculate R² Value B->C D Is R² > 0.99? C->D I Preliminary Check C->I E Generate Residual Plot D->E Yes H Linearity Rejected: Investigate Cause D->H No F Are Residuals Randomly Distributed? E->F J Definitive Check E->J G Linearity Confirmed F->G Yes F->H No

Caption: A robust workflow for linearity assessment prioritizes residual analysis over sole reliance on the R² value.

Chapter 3: Comparative Methodologies for this compound Analysis

The choice of analytical instrumentation is critical and depends on the physicochemical properties of this compound. As a moderately polar and potentially thermally labile molecule due to its sulfoxide group, different techniques present distinct advantages and disadvantages.[16]

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Rationale: GC-MS is a powerful technique for volatile and semi-volatile compounds.[17] While effective for the parent compound, carbophenothion, the sulfoxide metabolite can be susceptible to thermal degradation in the hot GC inlet, potentially leading to inaccurate results and non-linear responses.[16]

  • Best Application: Suitable if derivatization is performed to create a more thermally stable analyte or if using advanced, low-temperature injection techniques.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Rationale: LC-MS/MS is the gold standard for analyzing moderately polar and thermally sensitive pesticides and their metabolites.[18][19] It separates compounds in the liquid phase at or near ambient temperature, completely avoiding the risk of thermal degradation. Its high selectivity and sensitivity make it ideal for complex matrices like food and environmental samples.[20][21]

  • Best Application: The recommended primary technique for the direct, robust, and reliable quantification of this compound.

Performance Comparison: GC-MS vs. LC-MS/MS for this compound
ParameterGC-MSLC-MS/MSExpert Rationale
Analyte Stability Potential for thermal degradationExcellent, no thermal stressThe sulfoxide moiety is prone to decomposition at high temperatures typical of GC inlets.
Selectivity Good to ExcellentExcellentTandem MS (MS/MS) provides superior selectivity by monitoring specific fragment ion transitions, reducing matrix interference.
Sensitivity (LOQ) GoodExcellentLC-MS/MS often achieves lower limits of quantitation for this class of compounds.
Matrix Effects Can be significantCan be significant, but often manageable with matrix-matched standards or stable isotope-labeled internal standards.Both techniques are susceptible, but mitigation strategies are well-established for LC-MS/MS.
Recommendation Use with caution; requires careful method development to ensure analyte integrity.Strongly Recommended for routine and regulated analysis.LC-MS/MS provides a more direct and robust analytical solution, minimizing the risk of artifact formation.

Chapter 4: A Self-Validating Protocol for Establishing Linearity

This protocol is designed around the recommended LC-MS/MS methodology and incorporates principles from the ICH Q2(R1) guidelines to ensure a scientifically sound and defensible outcome.[3][4]

cluster_workflow Linearity Validation Protocol prep Step 1: Prepare Standards - Certified Reference Material - Stock & Serial Dilutions - Minimum 5 Levels acq Step 2: Acquire Data - LC-MS/MS Analysis - Randomized Injection Sequence prep->acq plot Step 3: Visual Plot - Response vs. Concentration acq->plot reg Step 4: Linear Regression - Calculate y=mx+c, R² plot->reg res Step 5: Residual Analysis - Plot Residuals vs. Concentration reg->res eval Step 6: Evaluate Criteria - Random Residuals? - R² > 0.99? - Slope/Intercept C.I. acceptable? res->eval accept Linearity Established eval->accept All Criteria Met reject Review & Troubleshoot eval->reject Criteria Not Met

Sources

Metabolic Activation and Enhanced Toxicity: A Comparative Analysis of Carbophenothion and its Sulfoxide Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction

Carbophenothion, an organophosphate insecticide and acaricide, has a well-documented history of use in agriculture for controlling a range of pests on crops such as citrus fruits and cotton.[1] Its efficacy is rooted in its potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2] However, the toxicological profile of carbophenothion is not solely defined by the parent compound. Metabolic processes within the target organism can significantly alter its chemical structure and, consequently, its toxicity. This guide provides a detailed comparison of carbophenothion and its primary oxidative metabolite, carbophenothion sulfoxide, with a focus on the toxicological implications of this biotransformation. While direct comparative quantitative toxicity data is sparse in publicly available literature, established principles of organophosphate toxicology and metabolism strongly indicate a bioactivation process, rendering the sulfoxide metabolite a more potent toxicant.

Metabolic Pathway: The Oxidation of Carbophenothion

Carbophenothion undergoes metabolic transformation in organisms, primarily through oxidation.[3] One of the main products of this metabolism is this compound.[4] This conversion involves the addition of an oxygen atom to the thioether sulfur of the parent molecule. This process is a common bioactivation pathway for many organothiophosphate pesticides.[5]

Carbophenothion Carbophenothion (Parent Compound) Sulfoxide This compound (Metabolite) Carbophenothion->Sulfoxide Oxidation (Metabolic Activation)

Caption: Metabolic conversion of Carbophenothion to its sulfoxide.

Mechanism of Toxicity: Acetylcholinesterase Inhibition

Both carbophenothion and this compound exert their toxic effects by inhibiting acetylcholinesterase (AChE).[1][6] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds lead to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors, which can cause a range of neurotoxic effects, including tremors, convulsions, and ultimately, respiratory failure.[2][7] Organophosphates, including carbophenothion and its metabolites, typically act as irreversible inhibitors of AChE.[5]

Comparative Toxicity Analysis

Acute Toxicity of Carbophenothion (Parent Compound)

Studies have established the acute toxicity of the parent compound, carbophenothion, in various animal models.

SpeciesRoute of AdministrationLD50 ValueReference
Male RatOral30 mg/kg[1]
Female RatOral10 mg/kg[1]
MouseOral218 mg/kg[1]
Male RatDermal54 mg/kg[1]
Female RatDermal27 mg/kg[1]
RabbitDermal1,270 - 1,850 mg/kg[1]

This table presents the LD50 values for the parent compound, carbophenothion. Data for a direct comparison with this compound under the same experimental conditions is not available in the cited literature.

The high toxicity of carbophenothion is evident from these values, placing it in the highly toxic category.[1] The expectation is that the LD50 value for this compound would be lower (indicating higher toxicity) than that of the parent compound due to the bioactivation process.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

To quantitatively compare the inhibitory potency of carbophenothion and this compound, a robust in vitro acetylcholinesterase inhibition assay can be employed. The following is a detailed protocol based on the widely used Ellman's method.

Principle

This colorimetric assay measures the activity of acetylcholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The presence of an inhibitor, such as carbophenothion or its sulfoxide, will reduce the rate of this color change.

Materials
  • Purified acetylcholinesterase (e.g., from electric eel or recombinant human)

  • Carbophenothion standard

  • This compound standard

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Solvent for dissolving test compounds (e.g., DMSO)

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of acetylcholinesterase in phosphate buffer.

    • Prepare stock solutions of carbophenothion and this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of each test compound in phosphate buffer.

    • Prepare a solution of ATCI in deionized water.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add:

      • Phosphate buffer

      • A specific volume of the enzyme solution

      • A specific volume of the test compound dilution (or solvent for control wells)

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding the ATCI solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of enzyme inhibition for each concentration of the test compounds compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) for both carbophenothion and this compound from the dose-response curves.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Inhibitors, Substrate, DTNB) Dilutions Prepare Serial Dilutions of Inhibitors Reagents->Dilutions Plate Add Buffer, Enzyme, and Inhibitor to Microplate Wells Dilutions->Plate Incubate Incubate to Allow Inhibitor-Enzyme Interaction Plate->Incubate DTNB Add DTNB Solution Incubate->DTNB ATCI Initiate Reaction with ATCI DTNB->ATCI Read Measure Absorbance at 412 nm Over Time ATCI->Read Rate Calculate Reaction Rates Read->Rate Inhibition Determine % Inhibition Rate->Inhibition Plot Plot Dose-Response Curves Inhibition->Plot IC50 Calculate IC50 Values Plot->IC50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Conclusion

References

  • Wikipedia. Carbophenothion. [Link]

  • PubChem. Carbophenothion. [Link]

  • Extension Toxicology Network (EXTOXNET). Carbophenothion. [Link]

  • INCHEM. Carbophenothion (WHO Pesticide Residues Series 2). [Link]

  • Gruber, A., et al. (2007). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. Chemical Research in Toxicology, 20(8), 1257-1263.
  • Janardan, S.K., Olson, C.S., & Schaeffer, D.J. (1984). Quantitative comparisons of acute toxicity of organic chemicals to rat and fish. Ecotoxicology and Environmental Safety, 8(6), 531-539.
  • Pope, C.N. (1999). Organophosphorus pesticides: do they all have the same mechanism of toxicity? Journal of Toxicology and Environmental Health, Part B, 2(2), 161-181.
  • Namba, T. (1971). Cholinesterase inhibition by organophosphorus compounds and its clinical effects.
  • PubChem. This compound. [Link]

  • Pohanka, M. (2014). Cholinesterases, a target of pharmacology and toxicology. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 158(3), 321–332.
  • NIST. Carbofenothion sulfoxide. [Link]

  • Science.gov. concentration lc50 values: Topics by Science.gov. [Link]

  • Global Substance Registration System. This compound. [Link]

  • Suchail, S., Guez, D., & Belzunces, L. P. (2001). Discrepancy between acute oral and contact toxicities of imidacloprid to the honeybee (Apis mellifera). Pest management science, 57(11), 1028–1033.
  • ResearchGate. What is the main difference between IC50, LC50, and LD50?. [Link]

Sources

A Comparative Guide to LC-MS/MS and GC-MS Methods for Carbophenothion Residue Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of carbophenothion residues in complex matrices. This document is intended for researchers, analytical scientists, and professionals in drug development and food safety who are tasked with selecting the most appropriate analytical methodology for their specific needs.

Introduction: The Analytical Challenge of Carbophenothion

Carbophenothion is a persistent organophosphate pesticide that necessitates sensitive and selective analytical methods for its detection and quantification in environmental and food samples.[1] The choice between LC-MS/MS and GC-MS is a critical decision that impacts method performance, sample throughput, and overall analytical strategy. This guide will explore the fundamental principles of each technique, provide validated experimental protocols, and present a comparative analysis of their performance characteristics.

Fundamental Principles: A Tale of Two Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been a workhorse for the analysis of volatile and semi-volatile compounds like many organophosphate pesticides.[2][3][4] It relies on the thermal vaporization of the analyte for separation in the gas phase before ionization and detection. In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is adept at analyzing a wider range of compounds, including those that are less volatile or thermally labile.[3][5][6] The separation occurs in the liquid phase, making it suitable for a broader spectrum of chemical polarities.[3][5][6]

The primary advantage of GC-MS lies in its high chromatographic resolution for volatile compounds and the extensive, well-established libraries for compound identification.[7] However, derivatization is often required for polar analytes to increase their volatility. LC-MS/MS, particularly with electrospray ionization (ESI), offers high sensitivity and specificity for a diverse range of analytes without the need for derivatization, though it can be more susceptible to matrix effects.[8][9][10][11][12][13]

Experimental Workflow: From Sample to Signal

A robust analytical method begins with efficient sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide residue analysis in various food matrices due to its simplicity and effectiveness.[14][15][16][17][18]

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Homogenization Sample Homogenization (e.g., 10g of fruit puree) Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample_Homogenization->Extraction Cleanup Dispersive SPE Cleanup (d-SPE with PSA/C18) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS GC_MS GC-MS Analysis Cleanup->GC_MS Solvent Exchange (if necessary) Quantification Quantification & Confirmation LC_MSMS->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

Figure 1: General experimental workflow for carbophenothion residue analysis.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for the analysis of carbophenothion in a representative fruit matrix (e.g., apple puree). Method validation should be performed in accordance with recognized guidelines such as the SANTE/11312/2021 guidance document.[19][20][21][22]

Sample Preparation: QuEChERS Protocol
  • Homogenization: Homogenize the sample to a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • Final Extract: The supernatant is ready for LC-MS/MS analysis. For GC-MS analysis, a solvent exchange to a more volatile solvent like ethyl acetate may be beneficial.

LC-MS/MS Method
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: A suitable gradient to ensure separation from matrix interferences.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation. For carbophenothion (precursor ion m/z 343), typical transitions would be to product ions m/z 157 and 199.[1]

GC-MS Method
  • Instrumentation: A gas chromatograph coupled to a single or triple quadrupole mass spectrometer.[23]

  • Chromatographic Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Hydrogen.

  • Inlet: Splitless or Pulsed Splitless injection.

  • Oven Program: A temperature program that provides good separation and peak shape for carbophenothion.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Key ions for carbophenothion include m/z 342, 157, and 199.[1][23]

Performance Comparison

The choice between LC-MS/MS and GC-MS often comes down to a trade-off between sensitivity, matrix effects, and the desired scope of the analysis.

Parameter LC-MS/MS GC-MS Rationale & Insights
Linearity (R²) >0.995>0.995Both techniques can achieve excellent linearity over a relevant concentration range.
Limit of Quantitation (LOQ) Typically lower (sub-ppb levels)Good (low ppb levels)LC-MS/MS often demonstrates superior sensitivity for many pesticides, including carbophenothion.[8] This is crucial for meeting stringent regulatory limits.
Accuracy (Recovery %) 70-120%70-120%With proper method optimization and the use of matrix-matched standards, both methods can provide accurate results.
Precision (RSD %) <15%<15%Both techniques are capable of high precision, ensuring the reproducibility of the results.
Matrix Effects More susceptible to ion suppression or enhancement.[9][10][11][12][13]Generally less prone to signal suppression/enhancement.Matrix effects in LC-MS/MS can be mitigated through sample dilution, matrix-matched calibration, or the use of internal standards.[13]
Sample Throughput High, especially with UHPLC systems.[24]Can be high with modern, fast GC methods.[23]The choice here often depends on the specific instrumentation and the complexity of the overall analytical workflow.
Multi-residue Capability Excellent for a wide range of polar and non-polar compounds.[3][5][6]Well-suited for volatile and semi-volatile compounds.[2][4]LC-MS/MS is generally more versatile for comprehensive multi-residue screening of modern pesticides.[3][5][6]

Expert Recommendations and Conclusion

For laboratories focused on high-sensitivity, high-throughput, and broad-scope multi-residue analysis of modern pesticides, LC-MS/MS is the recommended technique. Its ability to analyze a wide range of compounds with minimal sample preparation and excellent sensitivity makes it a powerful tool for regulatory monitoring and food safety applications.[3][5][6][8] The primary challenge of matrix effects can be effectively managed with appropriate validation and quality control procedures.[13]

GC-MS remains a robust and reliable technique, particularly for laboratories with established expertise and for the analysis of more volatile organophosphate pesticides. It can serve as an excellent confirmatory technique to LC-MS/MS, providing orthogonal selectivity.[25] For targeted analysis of a smaller set of volatile compounds, GC-MS can be a very cost-effective solution.

Ultimately, the optimal choice depends on the specific analytical requirements, the available instrumentation, and the nature of the samples being analyzed. A comprehensive method validation is paramount to ensure the accuracy and reliability of the data, regardless of the chosen technique.[19][20][21][22]

References

  • Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. European Union Reference Laboratories for Residues of Pesticides. [Link]

  • SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. European Commission. [Link]

  • A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. PubMed Central, National Institutes of Health. [Link]

  • Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent Technologies. [Link]

  • DG-SANTE Guidance Documents. European Union Reference Laboratories for Residues of Pesticides. [Link]

  • EUROPE - COM: Update of the analytical guidance document for residues. RIKILT Wageningen University & Research. [Link]

  • Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed, National Institutes of Health. [Link]

  • Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Accredia. [Link]

  • Addressing Matrix Effects in Pesticides and their Transformation Product Analysis Using LC-Positive-Electronspray-MS/MS. J-Stage. [Link]

  • GC/MS-LC/MS multi-residue method. Animal Health Laboratory, University of Guelph. [Link]

  • GC/MS/MS Pesticide Residue Analysis. Agilent Technologies. [Link]

  • Accurately Quantify 380 Pesticides Using LC-MS/MS and GC-MS/MS. Restek. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central, National Institutes of Health. [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]

  • Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Royal Society of Chemistry. [Link]

  • The Evaluation of Multi-Pesticide Screening Methods by GC/MS. Phenomenex. [Link]

  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. [Link]

  • QuEChERS: a modern sample preparation method for pesticide multiresidue determination in food by chromatographic methods coupled to mass spectrometry. CABI Digital Library. [Link]

  • Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. Agilent Technologies. [Link]

  • QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]

  • LC-MS/MS and GC-MS/MS Multi Residue Pesticide Analysis in Fruit and Vegetable Extracts on a Single Tandem Quadrupole Mass Spectrometer. Chromatography Today. [Link]

  • Carbophenothion. PubChem, National Institutes of Health. [Link]

  • Multi-Residue Pesticide Analysis of Food Matrices using GC/MS/MS and LC/MS/MS. Waters Corporation. [Link]

  • Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? ResearchGate. [Link]

  • Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? PubMed, National Institutes of Health. [Link]

  • QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. PubMed, National Institutes of Health. [Link]

  • Determination of pesticide residues in food matrices using the QuEChERS methodology. National Center for Biotechnology Information. [Link]

  • Comprehensive Pesticide Analysis in Juice Using a Combination of GC/MS and LC/MS Methods. Agilent Technologies. [Link]

  • Determiantion of Pesticide Residues in Food Matrices Using the QuEChERS Methodology. ResearchGate. [Link]

  • Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in Food. Agilent Technologies. [Link]

Sources

The Critical Role of Carbophenothion Sulfoxide CRM in Ensuring Analytical Accuracy for Food Safety

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Validation and Quality Control

In the landscape of food safety and environmental monitoring, the precise and reliable quantification of pesticide residues is paramount. Carbophenothion, an organophosphate pesticide, and its metabolites, such as carbophenothion sulfoxide, are of significant concern due to their potential toxicity. This technical guide provides an in-depth comparison of using a this compound Certified Reference Material (CRM) for quality control against other alternatives. It further outlines a detailed experimental protocol for its application in a food matrix, underscoring the scientific rationale behind each procedural step to ensure robust and defensible analytical data.

The Imperative for Metabolite-Specific Quality Control

Carbophenothion, upon exposure to environmental conditions or metabolic processes in plants and animals, undergoes oxidation to form this compound and carbophenothion sulfone.[1] These metabolites can be more toxic and more polar than the parent compound, making their individual monitoring crucial for a comprehensive risk assessment.[2] Regulatory bodies often define the total residue definition to include the parent compound and its significant metabolites. Therefore, employing a CRM for this compound is not merely a best practice but a necessity for accurate residue analysis and regulatory compliance.

The use of a metabolite-specific CRM addresses several key analytical challenges:

  • Accurate Identification and Quantification: Ensures the correct identification and precise measurement of the sulfoxide metabolite, which may exhibit different chromatographic behavior and mass spectrometric fragmentation patterns than the parent carbophenothion.

  • Method Validation: Serves as a benchmark for validating the entire analytical method, from extraction efficiency to instrumental detection, for the specific metabolite.

  • Matrix Effects Compensation: Helps in evaluating and compensating for matrix effects, where co-extractives from the sample can suppress or enhance the analyte signal in techniques like LC-MS/MS.[3][4]

Comparative Analysis of Quality Control Materials

The selection of an appropriate quality control material is a critical decision in any analytical laboratory. The following table provides a comparative overview of this compound CRM against other common alternatives.

Quality Control MaterialDescriptionAdvantagesDisadvantages
This compound CRM A highly purified and certified standard of the sulfoxide metabolite, with a known concentration and uncertainty, traceable to national or international standards.[5][6]- High accuracy and reliability due to certification under ISO 17034 and ISO/IEC 17025.[5][6][7] - Directly assesses the performance of the analytical method for the metabolite. - Ensures traceability and comparability of results across different laboratories.- Higher initial cost compared to in-house prepared standards. - Availability may be limited to specialized suppliers.
Carbophenothion Parent CRM A certified reference material of the parent carbophenothion compound.- Readily available from numerous suppliers.[8] - Useful for quantifying the parent compound.- Does not directly assess the extraction efficiency and instrument response for the sulfoxide metabolite. - Assumes that the analytical behavior of the metabolite is identical to the parent, which is often not the case.
In-house Prepared Standard A standard prepared within the laboratory, typically by synthesizing or isolating the sulfoxide metabolite.- Lower cost. - Can be prepared on-demand.- Lacks the certification and traceability of a CRM. - Purity and concentration are not as rigorously characterized, leading to higher uncertainty. - Prone to errors in preparation and characterization.
Proficiency Testing (PT) Samples Samples with unknown concentrations of carbophenothion and/or its metabolites, provided by an external body to assess laboratory performance.[9][10]- Provides an external and unbiased assessment of laboratory performance. - Helps identify systematic errors in the analytical process.- Not a daily quality control tool. - The exact concentration is unknown to the laboratory during analysis. - The matrix may not be representative of all routine samples.

Experimental Protocol: Quantification of this compound in a Fruit Matrix using LC-MS/MS

This section details a step-by-step protocol for the analysis of this compound in a fruit matrix (e.g., apples) using a this compound CRM. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[11][12][13][14][15]

Materials and Reagents
  • This compound CRM (e.g., from LGC Standards, CAS No: 17297-40-4)[5][6]

  • Acetonitrile (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented matrices)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Workflow Diagram

G cluster_0 Sample Preparation (QuEChERS) cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Quality Control Homogenization 1. Homogenize 15g of fruit sample Extraction 2. Add 15mL of 1% acetic acid in acetonitrile Homogenization->Extraction Salting_out 3. Add MgSO4 and NaCl, vortex and centrifuge Extraction->Salting_out dSPE 4. Take an aliquot of the supernatant and add PSA for dispersive SPE Salting_out->dSPE Final_extract 5. Centrifuge and filter the final extract dSPE->Final_extract Injection 6. Inject the final extract into the LC-MS/MS system Final_extract->Injection Separation 7. Chromatographic separation on a C18 column Detection 8. Detection by tandem mass spectrometry (MRM mode) Quantification 9. Quantify using a matrix-matched calibration curve prepared with this compound CRM Detection->Quantification QC_check 10. Verify results with QC samples prepared with the CRM

Caption: Experimental workflow from sample preparation to data analysis.

Step-by-Step Procedure
  • Preparation of Standards:

    • Prepare a stock solution of the this compound CRM in a suitable solvent (e.g., acetonitrile) at a concentration of 1000 µg/mL.

    • Perform serial dilutions to prepare working standard solutions at concentrations ranging from 1 to 100 ng/mL.

  • Sample Preparation (QuEChERS):

    • Homogenize a representative 15 g portion of the fruit sample.

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride.

    • Vortex the tube vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to ensure separation from matrix interferences.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Tandem Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Acquisition Mode: Multiple Reaction Monitoring (MRM)

      • Monitor at least two precursor-to-product ion transitions for this compound for confident identification and quantification.

  • Quality Control and Quantification:

    • Prepare matrix-matched calibration standards by spiking blank fruit extract with the working standard solutions of the this compound CRM.

    • Prepare Quality Control (QC) samples at low, medium, and high concentration levels by spiking blank fruit extract with the CRM. These QC samples should be analyzed alongside the unknown samples to validate the analytical run.

    • Construct a calibration curve by plotting the peak area against the concentration of the matrix-matched standards.

    • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

The Self-Validating System: Ensuring Trustworthiness

The described protocol incorporates a self-validating system to ensure the trustworthiness of the results. The use of a certified reference material is the cornerstone of this system.

G CRM Carbophenothion Sulfoxide CRM Cal_Curve Matrix-Matched Calibration Curve CRM->Cal_Curve Establishes Accuracy QC_Samples Quality Control (Low, Mid, High) CRM->QC_Samples Verifies Precision Sample_Analysis Sample Analysis Cal_Curve->Sample_Analysis Quantifies QC_Samples->Sample_Analysis Validates Run Validated_Result Validated Result Sample_Analysis->Validated_Result

Caption: Logical relationship for a self-validating analytical system.

By preparing both the calibration curve and the QC samples from the same traceable CRM, the system continuously verifies its own performance. The accuracy of the calibration curve is anchored to the certified value of the CRM, while the precision and reproducibility of the method are monitored through the analysis of the QC samples. Any deviation in the QC sample results outside of established acceptance criteria would invalidate the run, preventing the reporting of erroneous data.

Conclusion

The use of a this compound Certified Reference Material is indispensable for laboratories committed to producing high-quality, defensible data for pesticide residue analysis. It provides a solid foundation for method validation, ensures accurate quantification, and enables the implementation of a robust quality control system. While other quality control materials have their place, the CRM stands alone in its ability to provide the highest level of confidence in the analytical results. By integrating this essential tool into their analytical workflows, researchers, scientists, and drug development professionals can ensure the safety and integrity of food and environmental samples, thereby protecting public health.

References

  • Phenomenex. QuEChERS Method for Pesticide Residue Analysis. [Link]

  • PubMed. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables. [Link]

  • Current Agriculture Research Journal. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection. [Link]

  • PMC - National Center for Biotechnology Information. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. [Link]

  • J-Stage. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. [Link]

  • PMC - National Center for Biotechnology Information. Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis. [Link]

  • ResearchGate. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection. [Link]

  • INCHEM. Carbophenothion (Pesticide residues in food: 1976 evaluations). [Link]

  • Beyond Pesticides. Breakdown Products (Metabolites) from Pesticides May Be More Toxic than Parent Compound, Study Finds. [Link]

  • ResearchGate. Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Carbophenothion Sulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Carbophenothion Sulfoxide. As a laboratory professional, your safety and the protection of our environment are paramount. This document is structured to provide not just instructions, but the scientific reasoning behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

This compound is an organophosphorus compound and a metabolite of the insecticide Carbophenothion.[1][2] Like its parent compound, it functions as an acetylcholinesterase inhibitor, making it a potent neurotoxin.[1][3] Its classification as "Fatal if swallowed," "Toxic in contact with skin," and "Very toxic to aquatic life with long lasting effects" underscores the critical need for stringent handling and disposal protocols.[4]

Part 1: Hazard Profile and Core Safety Principles

Before any disposal procedure, a thorough understanding of the chemical's properties is essential. This knowledge informs every subsequent step, from containment to final disposition.

Chemical and Toxicological Properties

This compound's hazard profile necessitates its classification as acute hazardous waste.[5] The primary dangers stem from its high acute toxicity and severe environmental impact.

PropertyDescriptionSource(s)
Chemical Formula C₁₁H₁₆ClO₃PS₃[1]
Molecular Weight 358.86 g/mol [1]
CAS Number 17297-40-4[6]
Physical State Colorless to pale yellow liquid[1]
Primary Hazards Fatal if swallowed, Toxic in contact with skin, Very toxic to aquatic life[4][7]
Mechanism of Action Acetylcholinesterase inhibitor, leading to neurotoxicity[1][3]
The Cardinal Rule of Disposal: Avoidance and Professional Management

The most fundamental principle of hazardous waste management is to prevent its generation whenever possible. When disposal is unavoidable, the responsibility lies in ensuring it is handled by certified professionals.

  • Never Pour Down Drains: This substance is very toxic to aquatic life.[4][8] Standard wastewater treatment facilities are not equipped to neutralize such compounds, leading to direct environmental contamination.[8]

  • Do Not Dispose of in Solid Waste: Its acute toxicity poses a severe risk to sanitation workers and can lead to landfill leachate contaminating soil and groundwater.

  • Always Engage Professionals: The disposal of pesticide-related wastes is strictly regulated.[5] Only a licensed and approved hazardous waste disposal facility can manage this material in a compliant and environmentally sound manner.[7]

Part 2: Standard Operating Procedure for Disposal

This section outlines the step-by-step protocol for managing this compound waste from the point of generation to its final removal from your facility.

Step 1: Waste Identification and Segregation

Proper identification is the critical first step in the disposal workflow.

  • Designate as Hazardous Waste: Immediately upon deciding to discard this compound (whether surplus, expired, or contaminated), it must be classified as hazardous waste.

  • Use a Dedicated Waste Container:

    • The container must be in good condition, compatible with the chemical, and have a tightly sealing lid.

    • Never mix this compound with other waste streams unless explicitly instructed to do so by your waste disposal contractor. Incompatible materials can lead to dangerous reactions.

  • Accurate Labeling: Affix a hazardous waste label to the container. The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Environmental Hazard")

    • The date accumulation started.

Step 2: Secure Interim Storage

Proper storage while awaiting pickup is crucial to prevent accidents and exposure.

  • Store Locked Up: The waste container must be kept in a designated, secure area that is inaccessible to unauthorized personnel.[4][7]

  • Secondary Containment: Place the primary waste container inside a larger, leak-proof secondary container to contain any potential spills.

  • Maintain Segregation: Store away from incompatible materials, particularly strong oxidizing agents.

Step 3: Professional Waste Collection and Disposal

This is a non-negotiable step. All subsequent actions must be performed by certified professionals.

  • Contact a Licensed Disposal Company: Your institution's Environmental Health & Safety (EHS) department will have a list of approved vendors. Provide the vendor with the Safety Data Sheet (SDS) for this compound.

  • Recommended Disposal Method: The standard and most effective method for organophosphate pesticides is high-temperature incineration in a specialized facility equipped with an afterburner and scrubber.[7] This process ensures the complete destruction of the molecule, preventing its release into the environment. The vendor may dissolve the material in a combustible solvent to facilitate this process.[7]

  • Documentation: Retain all paperwork and manifests from the waste disposal company. This documentation is your proof of compliant disposal.

Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for handling this compound waste.

G cluster_0 cluster_1 start Waste Generation (this compound) classify Classify as Acute Hazardous Waste start->classify label_container Label Container: 'Hazardous Waste' 'Toxic', 'Ecotoxic' classify->label_container store Store in Secure, Locked Location label_container->store contact_ehs Contact EHS / Licensed Waste Disposal Company store->contact_ehs provide_sds Provide SDS to Vendor contact_ehs->provide_sds incinerate High-Temperature Incineration (Professional Facility) provide_sds->incinerate document Retain Disposal Manifest incinerate->document spill Spill Occurs ppe Don PPE (Gloves, Respirator, Clothing) spill->ppe contain Contain Spill (Dike with Inert Material) ppe->contain absorb Absorb with Vermiculite or Sand contain->absorb collect Collect into Sealed Container absorb->collect collect->classify

Caption: Decision workflow for this compound waste disposal.

Part 3: Emergency Procedures for Spills and Contamination

Accidents require immediate and correct action to mitigate harm.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Immediately alert others and evacuate the immediate area. Ensure adequate ventilation.[7]

  • Personal Protective Equipment (PPE): Do not attempt cleanup without appropriate PPE, including chemical-resistant gloves, protective clothing, and respiratory protection.[4][7]

  • Containment: Prevent the spill from spreading. Use inert absorbent materials like vermiculite, dry sand, or earth to create a dike around the spill.[4] Do not use combustible materials like sawdust.

  • Absorption: Gently cover and absorb the spilled material with the inert absorbent.

  • Collection: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[7]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the incident to your EHS department.

Disposal of Contaminated Materials
  • Empty Containers: Empty containers retain product residue and must be treated as hazardous waste.[4] They should be sealed and disposed of via the same professional service as the chemical itself. Do not attempt to rinse unless the rinsate can be collected and treated as hazardous waste. Never reuse pesticide containers for any other purpose.[8][9]

  • Contaminated PPE: All disposable PPE and other materials used during cleanup must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.

By adhering to these rigorous, science-backed procedures, you ensure not only your personal safety but also the integrity of your research environment and the health of our ecosystem.

References

  • Chem Service. (2015). Safety Data Sheet: this compound. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566410, this compound. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13081, Carbophenothion. [Link]

  • Greenbook. (n.d.). Safety Data Sheet. [Link]

  • National Pesticide Information Center. (n.d.). Disposal of Pesticides. [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. (2025). Carbophenothion (Ref: ENT 23708). [Link]

  • U.S. Environmental Protection Agency. (2025). Safe Disposal of Pesticides. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations.gov: Pesticide Disposal. [Link]

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Navigating the Handling of Carbophenothion Sulfoxide: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Carbophenothion Sulfoxide, an organophosphate and a metabolite of the insecticide Carbophenothion, presents significant health and safety considerations for laboratory personnel.[1][2][3][4] As a cholinesterase inhibitor, it can disrupt nerve impulse transmission, making stringent adherence to safety protocols paramount.[1][2][4][5] This guide provides an in-depth, procedural framework for the safe handling, application of personal protective equipment (PPE), and disposal of this compound, ensuring the well-being of researchers and the integrity of their work.

Understanding the Risk: Hazard Analysis

This compound is classified as highly toxic.[6][7] Exposure can occur through inhalation, skin absorption, and ingestion, with dermal contact being a primary route of concern in a laboratory setting.[4][8] The toxic effects are primarily due to the inhibition of acetylcholinesterase, an enzyme critical for nervous system function.[2][5][8]

Key Hazards:

  • Acute Toxicity: Fatal if swallowed and toxic in contact with skin.[9]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[9]

  • Cholinesterase Inhibition: Can lead to a range of symptoms from headache and nausea to more severe neurological effects.[5][6]

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and potential exposure. A comprehensive PPE strategy is non-negotiable when handling this compound.

Primary Protective Measures
PPE ComponentSpecificationRationale for Use
Gloves Chemical-resistant, such as nitrile or neoprene.[10] Double gloving is recommended.Prevents dermal absorption, a primary exposure route.[8][11] The outer glove can be discarded after initial handling, minimizing contamination of the inner glove and subsequent surfaces.
Eye Protection Chemical safety goggles or a full-face shield.[9][12]Protects against accidental splashes of solutions containing this compound, which can be readily absorbed through the eyes.
Lab Coat Full-length, long-sleeved, with snap or button closures.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[9] If aerosols may be generated, a respirator may be necessary.Minimizes the risk of inhalation, especially when handling powdered forms or creating solutions.
Footwear Closed-toe shoes.Protects feet from potential spills.

Procedural Guidance: Safe Handling and Disposal

Adherence to standardized procedures is crucial for minimizing risk. The following protocols are designed to provide clear, actionable steps for common laboratory tasks involving this compound.

Step-by-Step Protocol for Preparing a Stock Solution
  • Preparation: Don all required PPE as outlined in the table above. Work within a certified chemical fume hood.

  • Weighing: Carefully weigh the required amount of this compound powder onto a tared weigh boat.

  • Solubilization: Add the powder to the desired solvent in a suitable container. Cap the container securely.

  • Mixing: Gently agitate the solution until the powder is fully dissolved. Avoid vigorous shaking that could generate aerosols.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard symbols.

  • Cleanup: Decontaminate the work surface with an appropriate cleaning agent. Dispose of all contaminated materials as hazardous waste.

Emergency Protocol: Spill Management
  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Isolate: If safe to do so, prevent the spread of the spill by using absorbent materials to create a dike around the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Decontaminate: Wearing appropriate PPE, cover the spill with an absorbent material. Once absorbed, carefully collect the material into a designated hazardous waste container. Clean the spill area with soap and water.[9]

  • Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Logical Workflow for PPE Usage

The following diagram illustrates the critical workflow for the selection, use, and disposal of PPE when handling this compound.

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling assess_risk Assess Task-Specific Risks select_ppe Select Appropriate PPE assess_risk->select_ppe Based on SDS & Protocol don_ppe Don PPE Correctly select_ppe->don_ppe handle_chemical Handle this compound don_ppe->handle_chemical doff_ppe Doff PPE Safely handle_chemical->doff_ppe dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe As Hazardous Waste wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: Workflow for PPE selection, use, and disposal.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[9]

Disposal Steps:

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Documentation: Maintain a log of the waste generated.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.[9]

By implementing these comprehensive safety measures, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Chem Service. (2015).
  • Biosynth. (n.d.). This compound.
  • National Institute of Standards and Technology. (n.d.). Carbofenothion sulfoxide. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • CymitQuimica. (n.d.). This compound.
  • PubMed Central. (2007). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Sigma-Aldrich. (n.d.). This compound.
  • National Center for Biotechnology Inform
  • Wikipedia. (n.d.). Carbophenothion.
  • BASF. (n.d.). Minimize Exposure with Personal Protective Equipment.
  • Pesticide Environmental Stewardship. (n.d.). Personal Protective Equipment.
  • Extension Toxicology Network. (n.d.). CARBOPHENOTHION.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Chemodex. (2016).
  • Health.vic. (2024). Pesticide use and personal protective equipment.
  • Unknown Source. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
  • Sydney Children's Hospitals Network. (2024).
  • Fisher Scientific. (2025).
  • Safe Work Australia. (n.d.).
  • LGC Standards. (n.d.). Carbophenothion-sulfoxide.
  • AERU. (2025). Carbophenothion (Ref: ENT 23708).
  • Joshi, S. (n.d.). MANAGEMENT OF ORGANOPHOSPHORUS POISONING.
  • Medscape. (2023).
  • MSD Manual Professional Edition. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.